DMPE-PEG2000
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C38H79N2O11P |
|---|---|
分子量 |
771.0 g/mol |
IUPAC 名称 |
azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate;methane |
InChI |
InChI=1S/C37H72NO11P.CH4.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(39)46-32-34(33-48-50(42,43)47-29-28-38-37(41)45-31-30-44-3)49-36(40)27-25-23-21-19-17-15-13-11-9-7-5-2;;/h34H,4-33H2,1-3H3,(H,38,41)(H,42,43);1H4;1H3 |
InChI 键 |
ZMNBFFXEONLCQE-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of DMPE-PEG2000
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). Designed for researchers, scientists, and drug development professionals, this document details the essential characteristics of this compound, outlines key experimental protocols for its characterization, and visualizes relevant biological and experimental processes.
Core Physicochemical Properties of this compound
This compound is a phospholipid-polyethylene glycol conjugate that is widely utilized in the formulation of drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs).[1] Its amphiphilic nature, with a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows it to spontaneously self-assemble in aqueous environments and impart unique "stealth" characteristics to nanocarriers.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Synonyms | 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], 14:0 PEG2000 PE | [1] |
| Molecular Formula | C125H251N2O55P (average) | [2] |
| Average Molecular Weight | ~2693.32 g/mol | [2] |
| Physical State | White to off-white solid | [3] |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol. Soluble in ethanol (B145695) and DMSO. Insoluble in PBS (pH 7.2). | [4][5] |
| Purity | >95% | [3] |
| Critical Micelle Concentration (CMC) | In the micromolar (µM) range in aqueous solutions. The exact value can be influenced by factors such as ionic strength and temperature. | [6] |
Role in Drug Delivery: The "Stealth" Effect
The incorporation of this compound into liposomes and nanoparticles provides a significant advantage in drug delivery by creating a "stealth" effect. The long, hydrophilic PEG chains form a hydrated layer on the surface of the nanocarrier. This layer sterically hinders the binding of opsonin proteins present in the bloodstream, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By evading the MPS, these stealth nanocarriers exhibit prolonged circulation times, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[7]
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound and liposomes formulated with it.
Preparation of this compound Containing Liposomes by Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.[8][9]
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or other primary phospholipid
-
Cholesterol
-
This compound
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DMPC, cholesterol, and this compound) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The molar ratio of the lipids should be carefully chosen based on the desired formulation.
-
Film Formation: The organic solvent is slowly removed using a rotary evaporator under reduced pressure. This process leaves a thin, uniform lipid film on the inner wall of the flask.
-
Drying: To ensure complete removal of the organic solvent, the flask containing the lipid film is placed under a high vacuum for several hours or overnight.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) by adding the buffer to the flask and agitating it. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the primary phospholipid to ensure proper liposome (B1194612) formation. This initial hydration results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion. This process involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using an extruder device.
Characterization of Liposomes
a) Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.
Procedure:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement to obtain the average hydrodynamic diameter (particle size) and the PDI. The PDI is a measure of the width of the size distribution, with values below 0.2 generally indicating a monodisperse population.[10][11]
b) Zeta Potential Measurement:
Zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability in suspension.
Procedure:
-
Dilute the liposome suspension in an appropriate buffer (typically low ionic strength).
-
Inject the sample into a specialized zeta potential cell.
-
Place the cell in the instrument and apply an electric field.
-
The instrument measures the electrophoretic mobility of the particles and calculates the zeta potential. A zeta potential of at least ±30 mV is generally considered to indicate a stable suspension due to electrostatic repulsion between particles.[12]
c) Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can be used to confirm the chemical structure of this compound and its incorporation into liposomes.
Procedure:
-
Lyophilize the this compound or the liposome sample.
-
Dissolve the lyophilized powder in a suitable deuterated solvent (e.g., deuterated chloroform for the free lipid, or a mixture for liposomes).
-
Acquire 1H and 31P NMR spectra using a high-resolution NMR spectrometer.
-
Analyze the spectra to identify characteristic peaks corresponding to the different chemical groups in this compound, such as the methylene (B1212753) groups of the PEG chain and the phosphate (B84403) group of the phospholipid headgroup.
Mandatory Visualizations
Doxorubicin-Induced Apoptosis Signaling Pathway
Doxorubicin, a common chemotherapeutic agent often delivered via liposomes, induces apoptosis in cancer cells through multiple signaling pathways.[6][13] The diagram below illustrates a simplified representation of the intrinsic apoptosis pathway activated by doxorubicin.
Caption: Doxorubicin-induced intrinsic apoptosis pathway.
Experimental Workflow for Liposome Preparation and Characterization
The following diagram outlines the key steps involved in the preparation and characterization of this compound-containing liposomes.
Caption: Workflow for liposome preparation and characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound价格 厂家:安庆润科生物医药科技有限公司 [m.chemicalbook.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome-Based Drug Delivery Systems in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
An In-Depth Technical Guide to DMPE-PEG2000: Properties, Formulation, and Characterization
This guide provides a comprehensive overview of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a critical component in advanced drug delivery systems. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, provides step-by-step experimental protocols for its use in nanoparticle formulations, and outlines key characterization techniques.
Core Properties of this compound
This compound is a phospholipid-polymer conjugate that combines a lipid anchor (DMPE) with a hydrophilic polymer chain (PEG2000). This amphipathic structure is fundamental to its function in drug delivery, primarily in the formation of liposomes and lipid nanoparticles (LNPs). The DMPE portion integrates into the lipid bilayer of nanoparticles, while the PEG chain extends into the aqueous environment, creating a hydrophilic shield. This "stealth" characteristic reduces recognition by the reticuloendothelial system, thereby prolonging the circulation time of the nanoparticles and enhancing their potential to reach target tissues.
Molecular Weight and Formula
The molecular weight and chemical formula of this compound can vary slightly due to the polydispersity of the polyethylene (B3416737) glycol (PEG) chain. The "2000" in its name denotes an average molecular weight of the PEG component of approximately 2000 g/mol . This inherent variability is reflected in the data provided by various suppliers.
| Parameter | Representative Value 1 | Representative Value 2 | General Formula |
| Average Molecular Weight ( g/mol ) | ~2676.25 | ~2693.32 | Varies based on 'n' |
| Molecular Formula | C125H248NO55P | C125H251N2O55P (as ammonium (B1175870) salt) | (C2H4O)nC35H68NO10P |
Note: The variation in molecular weight and formula arises from the distribution of repeating ethylene (B1197577) glycol units in the PEG chain.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of this compound-containing nanoparticles.
Formulation of Liposomes using Thin-Film Hydration
The thin-film hydration method is a common technique for preparing liposomes incorporating this compound. This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, which is then hydrated with an aqueous medium.
Materials and Reagents:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio might be 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG lipid, respectively. If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 2-3 hours, or overnight.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The temperature of the hydration medium should be maintained above the lipid phase transition temperature. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This is performed by repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.
Characterization of this compound Containing Nanoparticles
Dynamic Light Scattering (DLS) and Zeta Potential Measurement
DLS is used to determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the nanoparticles, while zeta potential measurement provides information about their surface charge.
Procedure:
-
Sample Preparation: Dilute the liposome (B1194612) or LNP suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS analysis.
-
DLS Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles and correlates this to their size.
-
Zeta Potential Measurement: For zeta potential, the diluted sample is placed in a specialized electrode-containing cell. An electric field is applied, and the velocity of the particles is measured to determine their electrophoretic mobility and, consequently, their zeta potential. A neutral or slightly negative zeta potential is often desirable for in vivo applications to minimize non-specific interactions.[1]
Visualizations
Workflow for Liposome Formulation
The following diagram illustrates the key steps in the thin-film hydration method for preparing liposomes containing this compound.
Caption: Liposome formulation workflow using the thin-film hydration method.
Influence of this compound on Nanoparticle Properties
This diagram outlines the logical relationships between the incorporation of this compound into a lipid nanoparticle and its subsequent effects on physicochemical properties and in vivo performance.
Caption: this compound's impact on nanoparticle properties and performance.
References
An In-depth Technical Guide to the Synthesis and Purification of DMPE-PEG2000
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a critical component in the development of liposomal and lipid nanoparticle (LNP) drug delivery systems. The purity and characterization of this PEGylated lipid are paramount to ensure the stability, efficacy, and safety of the final therapeutic product.
Introduction to this compound
This compound is a lipid-polymer conjugate that combines the biocompatible phospholipid, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE), with a hydrophilic polyethylene (B3416737) glycol (PEG) chain of approximately 2000 Da molecular weight.[1] The DMPE component serves as a hydrophobic anchor, allowing for its incorporation into the lipid bilayer of liposomes and LNPs. The PEG chain extends from the surface of the nanoparticle, creating a hydrophilic corona that sterically hinders the binding of opsonins and subsequent uptake by the mononuclear phagocyte system. This "stealth" characteristic prolongs the circulation half-life of the nanoparticles, enhancing their accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
The quality of this compound is critical, as impurities can affect particle size, encapsulation efficiency, and potentially trigger immunological responses.[2] Common contaminants include unreacted starting materials (DMPE and PEG2000), reaction by-products, and residual solvents.
Synthesis of this compound
The synthesis of this compound typically involves the covalent conjugation of a reactive, monofunctional methoxy-PEG2000 (mPEG2000) derivative to the primary amine of the DMPE headgroup. A common and efficient method is the use of an N-hydroxysuccinimide (NHS) ester-activated mPEG2000. This reacts with the primary amine of DMPE under mild conditions to form a stable amide bond.
Reaction Scheme
The general reaction involves the acylation of the primary amine of DMPE with an activated mPEG2000 derivative.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Amine Acylation with mPEG2000-NHS
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)
-
Methoxy-PEG2000-NHS (mPEG2000-NHS)
-
Anhydrous Chloroform (B151607) or Dichloromethane
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
Procedure:
-
Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve DMPE in anhydrous chloroform or dichloromethane.
-
Addition of Base: Add a slight molar excess of a non-nucleophilic base, such as triethylamine or DIPEA, to the DMPE solution. This acts as a proton scavenger.
-
Addition of mPEG2000-NHS: In a separate flask, dissolve mPEG2000-NHS in the same anhydrous solvent. Add this solution dropwise to the DMPE solution while stirring. A slight molar excess of the mPEG2000-NHS may be used to drive the reaction to completion.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water or a primary amine to consume any unreacted mPEG2000-NHS.
-
Solvent Removal: The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification of this compound
Purification is a critical step to remove unreacted starting materials, by-products, and any catalysts or quenching agents. A combination of techniques is often employed to achieve high purity.
Purification Workflow
Caption: A typical multi-step purification workflow for this compound.
Purification Methodologies
1. Precipitation and Recrystallization:
-
Precipitation: This technique involves dissolving the crude product in a suitable solvent (e.g., chloroform) and then adding a non-solvent (e.g., diethyl ether) to cause the this compound to precipitate, leaving some impurities in the solution.[2]
-
Recrystallization: The impure product is dissolved in a minimal amount of a hot solvent. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor.[2]
2. Solvent Extraction:
-
Liquid-liquid extraction can be used to partition the this compound from certain impurities. For instance, a mixture of chloroform and methanol (B129727) can be used as the organic phase, and an aqueous buffer can be used to extract polar impurities.[2]
3. Chromatographic Methods:
-
Size-Exclusion Chromatography (SEC): SEC is effective for separating the larger this compound conjugate from smaller molecules like unreacted DMPE, NHS, and residual base.[2]
-
Ion-Exchange Chromatography (IEC): IEC can be used to separate molecules based on their charge. This can be useful for removing charged impurities.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used as a final polishing step to achieve high purity.
Quality Control and Characterization
Rigorous analytical testing is required to confirm the identity, purity, and stability of the final this compound product.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is used to determine the purity of the this compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are used to confirm the chemical structure of the molecule. The characteristic peak for the ethylene (B1197577) glycol protons of the PEG chain is observed around 3.63 ppm in ¹H NMR.[4]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight distribution of the PEGylated lipid.[5]
Data Presentation
HPLC-CAD Method Parameters for this compound Analysis
| Parameter | Specification |
| Column | Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 μm)[3] |
| Mobile Phase A | 0.0025% Formic Acid in Water:Methanol (80:20 v/v)[3] |
| Mobile Phase B | Methanol:Acetonitrile (60:40 v/v)[3] |
| Elution Mode | Gradient[3] |
| Detector | Charged Aerosol Detector (CAD)[3] |
Method Validation Data for HPLC-CAD Analysis of this compound
| Parameter | Result |
| Intra-day Precision (RSD) | 1.6%[3] |
| Inter-day Precision (RSD) | 0.6%[3] |
| Sensitivity (RSD) | 3.8%[3] |
| Linearity (R²) | 0.996 (in the range of 210-390 µg/mL)[3] |
Conclusion
The synthesis and purification of this compound are critical processes that demand careful control and optimization to ensure the production of a high-quality product for use in advanced drug delivery systems. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to produce and characterize this compound with the high purity required for clinical applications. The use of a multi-step purification strategy coupled with rigorous analytical characterization is essential for the successful development of safe and effective nanomedicines.
References
- 1. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 2. How to purify DMPE - PEG2000? - Blog - Shochem [shochem.com]
- 3. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Amphiphilic Nature and Self-Assembly of DMPE-PEG2000: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a versatile amphiphilic polymer-lipid conjugate that has garnered significant attention in the field of drug delivery and nanotechnology. Its unique molecular architecture, comprising a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of approximately 2000 Da, imparts upon it the ability to self-assemble into various nanostructures in aqueous environments. These self-assembled structures, primarily micelles and liposomes, serve as effective carriers for therapeutic agents, enhancing their solubility, stability, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the amphiphilic nature of this compound and the principles governing its self-assembly, supported by quantitative data and detailed experimental protocols.
Physicochemical Properties of this compound
The amphiphilic character of this compound is the cornerstone of its self-assembly behavior. The molecule consists of two distinct regions:
-
Hydrophobic Domain: The DMPE moiety is composed of two saturated 14-carbon myristoyl fatty acid chains linked to a glycerol (B35011) backbone and a phosphoethanolamine headgroup. This lipid portion is responsible for the molecule's poor solubility in aqueous solutions and its propensity to associate with other hydrophobic molecules, including the lipid bilayers of cell membranes.
-
Hydrophilic Domain: The PEG2000 chain is a highly flexible, water-soluble polymer that forms a hydrated cloud around the nanostructures it constitutes. This PEG layer provides a steric barrier, often referred to as a "stealth" coating, which can reduce recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.
The balance between the hydrophobic and hydrophilic sections of the molecule dictates its behavior in solution, leading to the spontaneous formation of organized assemblies that minimize the unfavorable interactions between the hydrophobic lipid tails and the aqueous environment.
Self-Assembly into Micelles and Liposomes
In aqueous media, this compound molecules spontaneously organize to shield their hydrophobic tails from water. This process, driven by the hydrophobic effect, results in the formation of distinct nanostructures, primarily micelles and, in combination with other lipids, liposomes.
Micelle Formation
Above a certain concentration, known as the Critical Micelle Concentration (CMC) , individual this compound molecules (unimers) begin to aggregate into spherical structures called micelles. In a micelle, the hydrophobic DMPE tails form a core, while the hydrophilic PEG chains create a stabilizing corona that interfaces with the surrounding water. The CMC is a critical parameter as it indicates the stability of the micelles upon dilution. Below the CMC, the micelles will disassemble back into unimers.
The aggregation number (Nagg) , which is the number of individual molecules in a single micelle, is another important characteristic. For DSPE-PEG2000, the aggregation number has been reported to be around 90 in a saline solution, forming micelles with a hydrodynamic diameter of approximately 15 nm.[2] In pure water, the aggregation number is significantly lower.[2]
Liposome (B1194612) Formation
This compound is frequently incorporated into the lipid bilayer of liposomes to confer steric stability and prolong their circulation half-life. Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. When this compound is part of a lipid mixture, its hydrophobic DMPE anchor integrates into the lipid bilayer, while the hydrophilic PEG chain extends from the liposome surface into the aqueous exterior.
The inclusion of this compound can influence the size, lamellarity, and stability of the liposomes. Increasing the molar percentage of this compound in a liposomal formulation generally leads to the formation of smaller and more unilamellar vesicles. At higher concentrations, the presence of the bulky PEG chains can induce a transition from a lamellar (liposomal) phase to a micellar phase, which may consist of small, discoidal micelles.[3]
Quantitative Data on this compound and Analogue Self-Assemblies
The following tables summarize key quantitative data for this compound and the closely related DSPE-PEG2000 to provide a comparative overview of their self-assembly characteristics.
Table 1: Critical Micelle Concentration (CMC) of DSPE-PEG2000
| Parameter | Value | Conditions | Reference |
| CMC | ~10 - 20 µM | Pure Water | [1] |
| CMC | ~0.5 - 1.0 µM | HEPES Buffered Saline | [1] |
| CMC | ~1 µM | - | [4] |
Table 2: Physicochemical Properties of DSPE-PEG2000 Micelles
| Parameter | Value | Conditions | Reference |
| Aggregation Number (Nagg) | ~90 | Saline Solution | [2][5] |
| Aggregation Number (Nagg) | < 8 | Pure Water | [2] |
| Hydrodynamic Diameter | ~15 nm | 5 mM in Buffer | [2] |
| Hydrodynamic Diameter | 8 - 15 nm | 5 - 40 mM in Buffer | [2] |
| Hydrodynamic Diameter | ~3 - 6 nm | 5 - 40 mM in Water | [2] |
| Zeta Potential | -13.8 mV | - | [6] |
Table 3: Size and Zeta Potential of Nanoparticles Containing DSPE-PEG2000
| Formulation | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000/Soluplus (1/1 ratio) | 116.6 | 0.112 | -13.7 | [7] |
| DSPE-PEG2000 alone | 52.0 | 0.952 | -38.0 | [7] |
| ISL-loaded DSPE-PEG2000 micelles | 40.87 ± 4.82 | 0.26 ± 0.01 | -34.23 ± 3.35 | [8] |
Experimental Protocols
Preparation of this compound Containing Nanostructures (General Protocol)
A common method for preparing liposomes or micelles containing this compound is the thin-film hydration technique followed by extrusion or sonication.
-
Lipid Film Formation: The desired lipids, including this compound and any other lipid components, are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The flask is then placed under high vacuum for several hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, HEPES-buffered saline) at a temperature above the phase transition temperature of the lipids. The hydration process is typically accompanied by gentle agitation (e.g., vortexing) to facilitate the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform vesicles, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Characterization by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.
-
Sample Preparation: The nanoparticle suspension is diluted with the same buffer used for hydration to an appropriate concentration to ensure an optimal scattering intensity. The sample should be filtered through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
-
Instrument Setup: The DLS instrument is allowed to warm up and stabilize. The temperature of the sample holder is set to the desired value (e.g., 25 °C).
-
Measurement: The diluted sample is placed in a clean cuvette and inserted into the instrument. The measurement parameters (e.g., number of runs, duration of runs) are set, and the measurement is initiated.
-
Data Analysis: The instrument's software calculates the hydrodynamic diameter and polydispersity index (PDI) from the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
Visualization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology and size of the self-assembled nanostructures. Negative staining and cryo-TEM are two common techniques used for liposome and micelle imaging.
Negative Staining Protocol:
-
Sample Adsorption: A drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid for a few minutes to allow the particles to adsorb.
-
Blotting: Excess liquid is carefully removed from the grid using filter paper.
-
Staining: A drop of a heavy metal staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) is applied to the grid for a few minutes.
-
Final Blotting and Drying: The excess stain is blotted off, and the grid is allowed to air dry completely before being inserted into the TEM for imaging.
Cryo-TEM Protocol:
-
Grid Preparation: A small aliquot of the nanoparticle suspension is applied to a holey carbon grid.
-
Blotting and Plunge-Freezing: The grid is blotted to create a thin film of the suspension and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the nanostructures in their native, hydrated state.
-
Imaging: The vitrified sample is transferred to a cryo-holder and imaged in the TEM at cryogenic temperatures.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence properties are sensitive to the polarity of its microenvironment.
-
Preparation of Probe Solution: A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared.
-
Sample Preparation: A series of solutions with varying concentrations of this compound in an aqueous buffer are prepared. A small aliquot of the pyrene stock solution is added to each solution, and the solvent is allowed to evaporate, leaving the pyrene to be incorporated into the lipid assemblies.
-
Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded using a spectrofluorometer. The excitation wavelength is typically set to around 334 nm.
-
Data Analysis: The ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is plotted against the logarithm of the this compound concentration. A sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic micellar cores, and the concentration at which this transition occurs is taken as the CMC.
Visualizations
Caption: Molecular structure of a this compound monomer.
Caption: Self-assembly of this compound into a micelle.
Caption: Experimental workflow for nanoparticle characterization.
Conclusion
This compound is a highly valuable tool in the development of advanced drug delivery systems. Its well-defined amphiphilic structure drives its self-assembly into stable and versatile nanostructures, such as micelles and sterically-stabilized liposomes. Understanding the fundamental principles of its self-assembly, as well as the experimental techniques used for its characterization, is crucial for the rational design and optimization of novel nanomedicines. While specific quantitative data for this compound can be limited, the extensive research on its close analogue, DSPE-PEG2000, provides a strong foundation for predicting its behavior and guiding formulation development. The detailed protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers and scientists working to harness the full potential of this compound in their drug development endeavors.
References
- 1. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 4. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Long-Circulation and Brain Targeted Isoliquiritigenin Micelle Nanoparticles: Formation, Characterization, Tissue Distribution, Pharmacokinetics and Effects for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Critical Micelle Concentration of PEGylated Phospholipids
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Critical Micelle Concentration of DMPE-PEG2000
This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound), a crucial parameter for the development of lipid-based drug delivery systems. While specific CMC values for this compound are not broadly published, this guide presents data from closely related compounds, details the established experimental protocols for CMC determination, and illustrates the underlying principles and workflows.
Introduction to this compound and Critical Micelle Concentration
This compound is an amphiphilic polymer-lipid conjugate consisting of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor and a hydrophilic methoxy(polyethylene glycol)-2000 (PEG2000) chain.[1] This structure allows it to self-assemble in aqueous solutions. At low concentrations, this compound exists as individual molecules or unimers. As the concentration increases, a threshold is reached where the molecules spontaneously assemble into ordered structures, typically spherical micelles, to minimize the unfavorable interaction between their hydrophobic lipid tails and the aqueous environment. This threshold is the Critical Micelle Concentration (CMC) .[1]
The CMC is a fundamental property that dictates the stability and behavior of the formulation. Below the CMC, no micelles are present. Above the CMC, the concentration of unimers remains relatively constant, and any additional lipid conjugate contributes to the formation of more micelles. Knowledge of the CMC is critical in drug development for:
-
Formulation Stability: Ensuring that the formulation concentration is well above the CMC is necessary to prevent the premature disassembly of micelles upon dilution in vivo.
-
Drug Encapsulation: Micelles serve as nanocarriers for hydrophobic drugs, and their formation is a prerequisite for efficient drug loading.
-
Predicting In Vivo Behavior: The CMC influences the equilibrium between micelles and free unimers, which can affect biodistribution and interaction with biological components.
Quantitative Data on PEGylated Lipid CMC
The data for DSPE-PEG2000 serves as an excellent reference point for researchers.
| Compound | CMC Value | Method of Determination | Solvent / Conditions |
| DSPE-PEG2000 | 0.5 - 1.5 µM | Fluorescence Spectroscopy | Not specified |
| DSPE-PEG2000 | ~10 - 20 µM | Fluorescence Spectroscopy (DPH Probe) | Pure Water |
| DSPE-PEG2000 | ~0.5 - 1.0 µM | Fluorescence Spectroscopy (DPH Probe) | HEPES Buffered Saline |
Table 1: Reported Critical Micelle Concentration values for DSPE-PEG2000, a close structural analog of this compound. The CMC is shown to be highly dependent on the ionic strength of the solvent.[2][3]
Conceptual Framework of Micellization
The formation of micelles is a thermodynamically driven process. The diagram below illustrates the transition from unimers to a micellar structure as the concentration of the amphiphile surpasses the CMC.
Caption: Unimers self-assemble into micelles above the CMC.
Experimental Protocols for CMC Determination
Two primary methods are employed to determine the CMC of PEGylated lipids: Fluorescence Spectroscopy using a hydrophobic probe and Surface Tensiometry.
Method 1: Pyrene (B120774) Fluorescence Spectroscopy
This is the most common and sensitive method for determining the CMC of lipid aggregates. It relies on the fluorescent probe pyrene, whose emission spectrum is highly sensitive to the polarity of its local environment.[4]
Principle: In an aqueous solution (polar environment), the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) of pyrene's emission spectrum is high. When micelles form, pyrene partitions into the hydrophobic micellar core.[4] In this nonpolar environment, the I₁/I₃ ratio decreases significantly. Plotting the I₁/I₃ ratio against the logarithm of the lipid concentration yields a sigmoidal curve, and the inflection point is taken as the CMC.[5]
Detailed Protocol:
-
Prepare Stock Solutions:
-
This compound Stock (e.g., 10 mM): Dissolve a calculated amount of this compound powder in the desired buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Gentle heating or sonication may be required to ensure complete dissolution.
-
Pyrene Stock (e.g., 0.2 mM in Acetone): Dissolve pyrene powder in acetone (B3395972). This stock must be protected from light.
-
-
Prepare Sample Series:
-
Create a series of vials or a 96-well plate with serial dilutions of the this compound stock solution. The concentration range should span at least three orders of magnitude, expected to bracket the CMC (e.g., from 0.01 µM to 100 µM).
-
To each vial/well, add a small aliquot of the pyrene stock solution so that the final concentration of pyrene is constant and low (e.g., 0.5 - 1.0 µM). The final acetone concentration should be minimal (<1%) to avoid affecting micellization.
-
Allow the samples to equilibrate for several hours at a controlled temperature (e.g., 25°C), protected from light.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the emission spectrum of each sample.
-
Set the excitation wavelength to ~335 nm.[4]
-
Record the emission intensity from 350 nm to 450 nm.
-
Identify the intensity of the first peak (I₁, around 373 nm) and the third peak (I₃, around 384 nm).
-
-
Data Analysis:
-
For each sample, calculate the I₁/I₃ intensity ratio.
-
Plot the I₁/I₃ ratio as a function of the base-10 logarithm of the this compound concentration.
-
Fit the resulting data to a sigmoidal (Boltzmann) function. The center of the inflection of the fitted curve corresponds to the log(CMC). The CMC is 10 raised to this value.
-
Caption: Experimental workflow for CMC determination using the pyrene fluorescence assay.
Method 2: Surface Tensiometry
This method measures the surface tension of a liquid at the air-water interface. It is particularly useful for amphiphiles that have significant surface activity.
Principle: Amphiphilic unimers tend to accumulate at the air-water interface, which reduces the surface tension of the solution. As the concentration of this compound increases, the surface tension decreases. Once the interface becomes saturated and micelles begin to form in the bulk solution (at the CMC), the concentration of unimers at the interface remains constant. Consequently, the surface tension plateaus and does not decrease further with increasing lipid concentration.[5] The CMC is identified as the point of inflection in the plot of surface tension versus concentration.
Detailed Protocol:
-
Prepare Stock Solution:
-
Prepare a high-concentration stock solution of this compound in ultrapure water or a specific buffer as described previously.
-
-
Instrument Setup:
-
Use a surface tensiometer, typically equipped with a Wilhelmy plate or Du Noüy ring.
-
Ensure the plate or ring is meticulously cleaned (e.g., with solvent and then flamed if platinum) to remove any contaminants.
-
Calibrate the instrument with ultrapure water.
-
-
Measurement:
-
Begin by measuring the surface tension of the pure solvent.
-
Perform a series of measurements by adding successive aliquots of the this compound stock solution to the measurement vessel. This can be done manually or with an automated dosing system.
-
After each addition, allow the system to equilibrate for several minutes before recording the surface tension value.
-
-
Data Analysis:
-
Plot the measured surface tension (in mN/m) as a function of the logarithm of the this compound concentration.
-
The resulting plot will show two distinct linear regions: a steeply declining slope at low concentrations and a nearly flat slope at high concentrations.
-
The CMC is determined from the intersection point of the two lines fitted to these regions.
-
Application in Drug Delivery: The Stealth Liposome (B1194612)
A primary application of this compound is the formation of "stealth" liposomes for drug delivery. The PEG2000 chains form a protective hydrophilic layer on the liposome surface. This layer sterically hinders the binding of plasma proteins called opsonins, which would otherwise mark the liposomes for rapid clearance by the reticuloendothelial system (RES), primarily in the liver and spleen. By evading the RES, these PEGylated liposomes have a significantly longer circulation time in the bloodstream, increasing the probability of reaching their target site, such as a tumor.[2]
Caption: Role of this compound in creating stealth liposomes to evade the RES.
References
- 1. How does the concentration of DMPE - PEG2000 affect its rheological properties? - Blog [shochem.com]
- 2. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Solubility and Stability of DMPE-PEG2000
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a high-quality PEGylated lipid that plays a crucial role in the development of drug delivery systems, particularly in the formation of lipid nanoparticles (LNPs) and liposomes. Its amphipathic nature, combining a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) lipid anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) chain of approximately 2000 Da, imparts unique properties that enhance the stability, circulation time, and efficacy of therapeutic payloads. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in their formulation development efforts.
Core Concepts: Structure and Properties
This compound's distinct structure governs its behavior in various environments. The DMPE portion, with its two saturated 14-carbon fatty acid chains, provides a stable anchor within lipid bilayers. The PEG chain confers a hydrophilic shield, sterically hindering interactions with proteins and other biological components, which in turn reduces aggregation and prolongs systemic circulation. This "stealth" characteristic is paramount for effective drug delivery to target tissues.[1]
Solubility of this compound
The solubility of this compound is a critical parameter for its handling, formulation, and in vivo performance. Due to its amphipathic character, its solubility varies significantly across different solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound and its close analogs in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent System | Compound | Temperature | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | This compound | Not Specified | 100 mg/mL | [2] |
| DMSO/PEG300/Tween-80/Saline (10/40/5/45 v/v) | This compound | Not Specified | ≥ 2.5 mg/mL | [3][4] |
| Ethanol | DSPE-PEG2000-amine | Not Specified | ~20 mg/mL | [5][6] |
| Ethanol | DMG-PEG2000 | Not Specified | ~10 mg/mL | [2] |
| Chloroform | DMG-PEG2000 | Not Specified | ~10 mg/mL | [2] |
| Chloroform:Methanol (85:15 v/v) | DSPE-PEG2000-amine | Not Specified | 5 mg/mL | [7] |
Stability of this compound
The stability of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. Degradation can lead to loss of the protective PEG shield, potentially causing aggregation, altered biodistribution, and reduced therapeutic effect. The primary degradation pathways for this compound are hydrolysis of the ester and phosphate (B84403) ester bonds.
Hydrolytic Stability
The ester linkages in the glycerophospholipid backbone and the phosphate ester are susceptible to hydrolysis, which is influenced by pH and temperature.
A stability-indicating HPLC-CAD method has been developed to quantify this compound and its degradation products under various stress conditions.[8][9][10] The study revealed that this compound is susceptible to degradation under both acidic and basic conditions, while it remains relatively stable under neutral pH, oxidative stress, and photolytic stress.
Summary of this compound Degradation under Stress Conditions:
| Stress Condition | Temperature | Duration | Observation | Citation |
| 0.05 N HCl (Acidic) | 60°C | 20 hours | Significant Degradation | [8] |
| 0.005 N NaOH (Basic) | Room Temp | 1.5 hours | Significant Degradation | [8] |
| Water (Neutral Hydrolysis) | 60°C | 20 hours | Stable | [8] |
| 1% H₂O₂ (Oxidative) | 30°C | 24 hours | Stable | [8] |
| UV Light (Photolytic) | Not Specified | 1x ICH dose | Stable | [8] |
The degradation of phospholipids (B1166683) like DMPE can lead to the formation of lysolipids and free fatty acids, which can significantly alter the morphology and stability of lipid-based nanoparticles.[11]
Enzymatic Stability
In vivo, this compound can be subject to enzymatic degradation, primarily by phospholipases. Phospholipase A2 (PLA2), for instance, can hydrolyze the ester bond at the sn-2 position of the glycerol (B35011) backbone. The presence of the PEG chain can influence the activity of these enzymes. While it can provide a steric barrier, some studies suggest that PEGylated lipids can, under certain conditions, enhance PLA2 activity. The rate and extent of enzymatic degradation are dependent on the specific enzyme, its concentration, and the composition and physical state of the lipid assembly.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This standard method is used to determine the equilibrium solubility of a compound in an aqueous medium.[3]
Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visually confirmed.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Calculation: The measured concentration represents the equilibrium solubility of this compound under the specified conditions.
Stability Testing of this compound by HPLC-CAD
This protocol outlines a stability-indicating method for assessing the degradation of this compound under various stress conditions.[8][10]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 300 µg/mL) in the desired stress media (e.g., 0.05 N HCl, 0.005 N NaOH, water, 1% H₂O₂). For solid-state stability, store the compound under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Stress Application: Expose the samples to the defined stress conditions for a specified duration.
-
HPLC-CAD Analysis:
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., Hypersil Gold™ PFP, 150 mm × 4.6 mm, 3.0 µm).[9]
-
Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v).[8][10]
-
Gradient Elution: A suitable gradient to separate this compound from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
-
CAD Settings: Optimize nebulizer and evaporation temperatures according to the manufacturer's recommendations.
-
-
Data Analysis: Quantify the peak area of this compound and any degradation products. The percentage of remaining this compound and the formation of degradants over time indicate the stability of the compound under the tested conditions. A tentative degradation pathway can be proposed based on the identification of degradation products using mass spectrometry.[9]
Mandatory Visualizations
Caption: Factors and pathways of this compound degradation.
Caption: Workflow for the Shake-Flask Solubility Assay.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. helixbiotech.com [helixbiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
The Pivotal Role of DMPE-PEG2000 in Lipid Nanoparticle-Mediated Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutics, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is critical to their success, with each lipid component playing a distinct role in the stability, delivery efficiency, and overall performance of the nanoparticle. Among these components, the PEGylated lipid is of paramount importance. This technical guide provides an in-depth exploration of the function of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a commonly utilized PEGylated lipid in LNP formulations.
This compound is an amphiphilic molecule consisting of a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 2000 Daltons, conjugated to a hydrophobic dimyristoylphosphoethanolamine (DMPE) lipid anchor.[1] This structure allows it to embed within the lipid bilayer of the nanoparticle, with the PEG chains extending into the aqueous environment. This guide will elucidate the multifaceted functions of this compound, present quantitative data on its impact on LNP characteristics, provide detailed experimental protocols for LNP characterization, and visualize key concepts through diagrams.
Core Functions of this compound in Lipid Nanoparticles
The incorporation of this compound into LNP formulations imparts several crucial properties that are essential for their therapeutic efficacy. These functions can be broadly categorized into enhancing stability, modulating in vivo behavior, and influencing cellular uptake.
1. Steric Stabilization and Prevention of Aggregation:
The primary role of this compound is to provide a steric barrier on the surface of the LNP. The hydrophilic and flexible PEG chains form a hydrated layer that sterically hinders inter-particle interactions, thereby preventing aggregation during formulation, storage, and in vivo circulation.[2] This "stealth" property is critical for maintaining the desired particle size and monodispersity of the LNP formulation.
2. Prolongation of Systemic Circulation (The "PEG Dilemma"):
The PEGylated surface of LNPs reduces their recognition by the mononuclear phagocyte system (MPS), leading to decreased clearance from the bloodstream and a prolonged circulation half-life.[2] This extended circulation time increases the probability of the LNPs reaching their target tissue. However, this very property can also hinder cellular uptake and endosomal escape, a phenomenon often referred to as the "PEG dilemma." A dense PEG layer can sterically shield the LNP from interacting with cellular receptors, thus reducing its internalization by target cells.[3]
3. Modulation of Biodistribution:
The presence and density of this compound on the LNP surface can influence its biodistribution. While generally promoting longer circulation, the characteristics of the PEG-lipid, including the length of the lipid anchor, can affect where the LNPs accumulate in the body.
4. The "PEG Shedding" Phenomenon:
An important aspect of PEGylated lipids with shorter acyl chains like DMPE (C14) is the phenomenon of "PEG shedding."[4] In the in vivo environment, these PEG-lipids can gradually dissociate from the LNP surface.[5][6] This shedding process is crucial as it unmasks the underlying lipids, allowing for interaction with apolipoproteins (e.g., ApoE) which can then mediate uptake by specific cell types, particularly hepatocytes in the liver.[4] The rate of shedding is influenced by the length of the lipid anchor, with shorter C14 anchors of DMPE and DMG leading to faster shedding compared to the longer C18 anchors of lipids like DSPE.[4] This dynamic change in the LNP surface is a key factor in balancing stability and delivery efficiency.
Quantitative Impact of this compound on LNP Properties
The molar percentage of this compound in an LNP formulation is a critical parameter that must be optimized to achieve the desired balance between stability and therapeutic efficacy. The following tables summarize the typical effects of varying this compound concentration on key LNP characteristics.
Table 1: Effect of this compound Molar Percentage on LNP Physicochemical Properties
| Molar % of this compound | Particle Size (Hydrodynamic Diameter) | Polydispersity Index (PDI) | Zeta Potential | Encapsulation Efficiency |
| Low (e.g., 0.5 - 1.5%) | Generally smaller and more uniform | Low (<0.2) | Near-neutral to slightly negative | High |
| Optimal (e.g., 1.5 - 2%) | Optimal balance of size and stability | Low (<0.2) | Slightly negative | High |
| High (e.g., > 2%) | May slightly decrease or remain stable | Can increase with very high concentrations | Becomes more negative | May slightly decrease |
Table 2: Functional Consequences of Varying this compound Concentration
| Molar % of this compound | In Vitro Transfection Efficiency | In Vivo Circulation Half-Life | Cellular Uptake |
| Low (e.g., 0.5 - 1.5%) | Generally higher due to reduced steric hindrance | Shorter | Enhanced |
| Optimal (e.g., 1.5 - 2%) | Balanced efficiency | Moderately prolonged | Optimal |
| High (e.g., > 2%) | Decreased due to steric hindrance | Longest | Reduced |
Note: The optimal molar percentage can vary depending on the other lipid components, the encapsulated cargo, and the intended application.
Key Experimental Protocols
Accurate and reproducible characterization of LNPs is essential for their development and quality control. The following are detailed protocols for key experiments used to assess the properties of LNPs containing this compound.
LNP Formulation by Microfluidic Mixing
This protocol describes a common method for producing LNPs with reproducible size and encapsulation efficiency.
Materials:
-
Lipid stock solutions in ethanol (B145695): Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and this compound at the desired molar ratio.
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the nucleic acid cargo (e.g., mRNA).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis or tangential flow filtration (TFF) system for buffer exchange and purification.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid mixture in ethanol by combining the stock solutions of the ionizable lipid, helper lipid, cholesterol, and this compound at the desired molar ratio.
-
Prepare the aqueous phase by dissolving the nucleic acid in the appropriate buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions, priming the system with ethanol and the aqueous buffer.
-
Load the lipid-ethanol solution and the aqueous nucleic acid solution into their respective syringes.
-
Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
Purify and concentrate the LNPs by performing buffer exchange into PBS (pH 7.4) using dialysis or TFF.
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[7][8]
Materials:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
LNP sample diluted in PBS (pH 7.4).
-
Low-volume disposable cuvettes.
Procedure:
-
Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Dilute the LNP sample in filtered PBS to an appropriate concentration to avoid multiple scattering effects (typically a count rate between 100 and 500 kcps is recommended).
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the dispersant properties (viscosity and refractive index of PBS) and the measurement duration.
-
Perform the measurement. The instrument software will analyze the fluctuations in scattered light intensity to determine the z-average diameter (an intensity-weighted average size) and the PDI (a measure of the width of the size distribution).
-
Record the z-average diameter in nanometers (nm) and the PDI value. A PDI below 0.2 is generally considered indicative of a monodisperse population.
Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the nanoparticles and is an indicator of their colloidal stability.[][10]
Materials:
-
Zeta potential analyzer (often integrated with a DLS instrument).
-
LNP sample diluted in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Disposable folded capillary cells.
Procedure:
-
Dilute the LNP sample in the low ionic strength buffer. High ionic strength buffers can screen the surface charge and lead to an underestimation of the zeta potential.
-
Carefully inject the diluted sample into the folded capillary cell, ensuring no air bubbles are trapped.
-
Place the cell into the instrument.
-
Set the measurement parameters, including the dispersant properties and the applied voltage.
-
The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.
-
The software calculates the electrophoretic mobility and converts it to the zeta potential in millivolts (mV) using the Henry equation.
-
Record the mean zeta potential and its standard deviation.
mRNA Encapsulation Efficiency using the RiboGreen Assay
This is a common and sensitive method to determine the percentage of mRNA that is successfully encapsulated within the LNPs.[11][12]
Materials:
-
Quant-iT RiboGreen RNA Assay Kit (or equivalent).
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Triton X-100 solution (e.g., 2% in TE buffer).
-
LNP sample.
-
mRNA standard of known concentration.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a standard curve: Create a series of dilutions of the mRNA standard in TE buffer in the microplate.
-
Prepare LNP samples:
-
Intact LNPs (for measuring unencapsulated mRNA): Dilute the LNP sample in TE buffer.
-
Lysed LNPs (for measuring total mRNA): Dilute the LNP sample in TE buffer containing a final concentration of 0.5% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA. Incubate for 10-15 minutes at room temperature.
-
-
Prepare the RiboGreen working solution: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect from light.
-
Assay: Add the RiboGreen working solution to all wells containing the standards and the LNP samples (both intact and lysed).
-
Incubate: Incubate the plate for 2-5 minutes at room temperature, protected from light.
-
Measure fluorescence: Read the fluorescence intensity on a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
Calculate Encapsulation Efficiency (EE):
-
Use the standard curve to determine the concentration of mRNA in the intact LNP sample (unencapsulated mRNA) and the lysed LNP sample (total mRNA).
-
Calculate the EE using the following formula: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
Visualizing Key Concepts with Graphviz
The following diagrams, created using the DOT language, illustrate fundamental concepts related to the function of this compound in LNPs.
Caption: Schematic of a lipid nanoparticle illustrating the core-shell structure and the orientation of this compound.
Caption: The "PEG Dilemma": a trade-off between stability and cellular uptake.
Caption: The process of PEG shedding and subsequent cellular uptake.
Conclusion
This compound is a critical component in the formulation of effective lipid nanoparticles for drug delivery. Its primary functions of providing steric stability and prolonging circulation are fundamental to the in vivo performance of LNPs. However, the concentration and shedding characteristics of this compound must be carefully optimized to overcome the "PEG dilemma" and ensure efficient cellular uptake and endosomal escape of the therapeutic cargo. The experimental protocols provided in this guide offer a framework for the systematic characterization of LNPs, enabling researchers to fine-tune their formulations for specific therapeutic applications. A thorough understanding of the role of this compound, supported by robust analytical data and a clear conceptual framework, is essential for the continued advancement of LNP-based therapies.
References
- 1. What are the regulations for using DMPE - PEG2000 in food products? - Blog [shochem.com]
- 2. Species-dependent in vivo mRNA delivery and cellular responses to nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticle-Mediated Delivery of mRNA Into the Mouse and Human Retina and Other Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixbiotech.com [helixbiotech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. allanchem.com [allanchem.com]
- 8. news-medical.net [news-medical.net]
- 10. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 11. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
The "Stealth" Advantage: A Technical Guide to DMPE-PEG2000 Liposomes in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, liposomes incorporating 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) have emerged as a cornerstone of "stealth" technology. This guide provides an in-depth exploration of the core principles governing the stealth properties of these sophisticated nanocarriers, offering a technical resource for their effective design and application in therapeutic development. By sterically hindering the rapid clearance mechanisms of the mononuclear phagocyte system (MPS), this compound modification significantly prolongs the circulation half-life of liposomes, thereby enhancing their therapeutic efficacy.
The Mechanism of Stealth: Evading the Mononuclear Phagocyte System
Conventional liposomes, upon intravenous administration, are swiftly recognized as foreign entities by the immune system. This recognition triggers a process known as opsonization, where plasma proteins, primarily opsonins like immunoglobulins and complement proteins, adsorb onto the liposome (B1194612) surface.[1] This protein coating, or "protein corona," acts as a flag, marking the liposomes for rapid uptake and clearance by phagocytic cells of the MPS, predominantly macrophages residing in the liver and spleen.[2]
The incorporation of this compound into the liposomal bilayer fundamentally alters this interaction. The long, hydrophilic polyethylene (B3416737) glycol (PEG) chains extend from the liposome surface, creating a dense, water-loving shield.[3] This steric barrier physically prevents the adsorption of opsonins, a phenomenon often referred to as "steric hindrance."[3] By minimizing protein corona formation, this compound liposomes effectively become "invisible" to the MPS, leading to a dramatic increase in their systemic circulation time.[2][4]
The "stealth" effect is critically dependent on the physicochemical properties of the PEG layer, including the length of the PEG chain and its grafting density on the liposome surface. A sufficient density of PEG chains is required to achieve a "brush" conformation, where the extended polymer chains provide optimal steric repulsion, as opposed to a less effective "mushroom" conformation at lower densities.
Quantitative Comparison: Pharmacokinetics of Stealth vs. Conventional Liposomes
The most significant consequence of the "stealth" property is the profound alteration of the liposome's pharmacokinetic profile. This compound liposomes exhibit a significantly longer circulation half-life, a reduced clearance rate, and a smaller volume of distribution compared to their conventional, non-PEGylated counterparts. This extended circulation allows for greater accumulation of the liposomal drug at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.
| Pharmacokinetic Parameter | Conventional Liposomes | This compound Liposomes | Reference |
| Circulation Half-life (t½) | < 30 minutes - 2.5 hours | ~5 - 20 hours | [1][5] |
| Clearance (CL) | High | Low | [5] |
| Volume of Distribution (Vd) | Large | Small | [6] |
| Area Under the Curve (AUC) | Low | High | [5] |
Table 1: Comparative Pharmacokinetics of Conventional and this compound Liposomes. This table summarizes the key pharmacokinetic parameters, highlighting the superior circulation profile of stealth liposomes.
Biodistribution: Targeting Beyond the MPS
The altered pharmacokinetics of stealth liposomes directly translates to a different biodistribution pattern. While conventional liposomes are predominantly sequestered by the liver and spleen, this compound liposomes exhibit reduced accumulation in these MPS organs and a corresponding increase in their concentration in the blood and other tissues.[5][7] This shift in biodistribution is crucial for delivering therapeutic agents to targets outside the MPS, such as solid tumors.
| Organ | Conventional Liposomes (% Injected Dose/gram) | This compound Liposomes (% Injected Dose/gram) |
| Liver | High | Low |
| Spleen | High | Low |
| Blood | Low (rapidly cleared) | High (prolonged circulation) |
| Tumor | Low | High (via EPR effect) |
Table 2: General Biodistribution Patterns of Conventional vs. This compound Liposomes. This table illustrates the differential organ accumulation, showcasing the reduced MPS uptake and enhanced tumor targeting potential of stealth liposomes. Specific values can vary significantly based on the animal model, tumor type, and specific liposome formulation.
Experimental Protocols: Characterizing Stealth Properties
A thorough understanding and characterization of the "stealth" properties of this compound liposomes are essential for their development and quality control. The following sections provide detailed methodologies for key experiments.
Physicochemical Characterization of Liposomes
Objective: To determine the fundamental physical and chemical properties of the liposome formulation, which are critical determinants of their in vivo behavior.
Methodology:
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Utilize Dynamic Light Scattering (DLS) to measure the mean hydrodynamic diameter and the PDI of the liposomes.
-
Dilute the liposome suspension in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS analysis.
-
Perform measurements at a controlled temperature (e.g., 25°C). The PDI value provides an indication of the size distribution homogeneity.[3]
-
-
Zeta Potential Measurement:
-
Employ Laser Doppler Velocimetry (LDV) to determine the surface charge of the liposomes.
-
Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize charge screening effects.
-
The zeta potential is a key indicator of colloidal stability and can influence interactions with biological components.[8]
-
-
Encapsulation Efficiency:
-
Separate the unencapsulated drug from the liposomes using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.
-
Quantify the amount of drug in the liposomal fraction and the total amount of drug used in the formulation.
-
Calculate the encapsulation efficiency as: (Amount of drug in liposomes / Total amount of drug) x 100%.
-
In Vitro Opsonization and Protein Corona Analysis
Objective: To assess the extent of protein adsorption onto the liposome surface when exposed to plasma, a key indicator of their "stealth" potential.
Methodology:
-
Incubation with Plasma:
-
Incubate the this compound liposomes and a control group of conventional liposomes with fresh human or animal plasma (e.g., 50% v/v) at 37°C for a defined period (e.g., 1 hour).[9]
-
-
Isolation of Liposome-Protein Complexes:
-
Separate the liposomes with their bound protein corona from the unbound plasma proteins. This can be achieved through techniques like size exclusion chromatography or centrifugation followed by washing steps.[10]
-
-
Protein Quantification:
-
Quantify the total amount of protein associated with the liposomes using a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay.
-
-
Protein Corona Composition Analysis (Optional):
Macrophage Uptake Assay
Objective: To directly measure the extent to which macrophages internalize the liposomes, providing a functional assessment of their "stealth" properties.
Methodology:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., J774A.1 or RAW 264.7) in appropriate cell culture medium.
-
-
Liposome Labeling:
-
Label the liposomes with a fluorescent probe (e.g., a lipophilic dye like DiI or by encapsulating a fluorescent marker).[13]
-
-
Incubation with Macrophages:
-
Incubate the cultured macrophages with the fluorescently labeled this compound liposomes and conventional liposomes at 37°C for a specific time period (e.g., 2-4 hours).
-
-
Quantification of Uptake:
-
Wash the cells thoroughly to remove any non-internalized liposomes.
-
Quantify the cellular uptake of the liposomes using:
-
Fluorometry: Lyse the cells and measure the fluorescence intensity of the cell lysate.
-
Flow Cytometry: Analyze the fluorescence of individual cells to determine the percentage of cells that have taken up liposomes and the mean fluorescence intensity.[9]
-
Confocal Microscopy: Visualize the internalization of the liposomes within the cells.
-
-
Complement Activation Assay
Objective: To determine if the liposomes activate the complement system, a key component of the innate immune response that can lead to opsonization and clearance.
Methodology:
-
Liposome-based Immunoassay:
-
Incubation with Serum:
-
Incubate the liposomes with human serum (as a source of complement proteins) at 37°C.[16]
-
-
Measurement of Complement Activation:
-
Activation of the complement cascade leads to the formation of the membrane attack complex (MAC), which creates pores in the liposomal membrane.
-
This pore formation results in the release of the encapsulated reporter.
-
Measure the enzyme activity or the increase in fluorescence, which is proportional to the degree of complement activation.[17]
-
In Vivo Biodistribution Imaging
Objective: To visualize and quantify the distribution of liposomes throughout the body over time after intravenous administration.
Methodology:
-
Liposome Labeling:
-
Label the liposomes with a suitable imaging agent, such as:
-
-
Animal Model:
-
Use an appropriate animal model (e.g., mice or rats), which may include tumor-bearing models for cancer research.
-
-
Administration and Imaging:
-
Administer the labeled liposomes intravenously.
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) using the corresponding imaging modality.[20]
-
-
Ex Vivo Biodistribution:
-
At the end of the imaging study, euthanize the animals and harvest major organs and tissues.
-
Measure the radioactivity or fluorescence in each organ to quantify the percentage of the injected dose per gram of tissue (%ID/g). This provides a more precise quantitative biodistribution profile.[20]
-
Visualizing the "Stealth" Mechanism and Experimental Workflows
To further elucidate the complex biological interactions and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Mechanism of "stealth" liposomes compared to conventional liposomes.
Caption: Experimental workflow for a macrophage uptake assay.
Caption: Simplified signaling pathway of complement activation by liposomes.
Conclusion
This compound liposomes represent a mature and highly effective platform for improving the therapeutic index of a wide range of drugs. Their "stealth" properties, derived from the steric hindrance provided by the PEG layer, enable them to evade rapid clearance by the mononuclear phagocyte system, leading to prolonged circulation times and enhanced accumulation at pathological sites. A thorough understanding of the underlying mechanisms and the application of rigorous experimental characterization are paramount for the successful development and clinical translation of these advanced drug delivery systems. This guide provides a foundational resource for researchers and developers working to harness the full potential of this compound liposomes in creating safer and more effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. mdpi.com [mdpi.com]
- 4. liposomes.ca [liposomes.ca]
- 5. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics Modeling and Simulation Systems to Support the Development and Regulation of Liposomal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evidence of Protein Adsorption in Pegylated Liposomes: Influence of Liposomal Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The protein corona of circulating PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Corona of Anionic Fluid-Phase Liposomes Compromises Their Integrity Rather than Uptake by Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Liposome-Based Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complement | Binding Site [thermofisher.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Biodistribution of Liposomes in vivo [bio-protocol.org]
- 20. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Role of the DMPE Lipid Anchor in PEGylated Lipids
This guide provides a comprehensive technical overview of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) as a lipid anchor in PEGylated lipid systems for drug delivery. We will explore its structural significance, impact on physicochemical and pharmacokinetic properties, and provide detailed experimental protocols for its use.
Introduction to PEGylated Lipids and the Importance of the Lipid Anchor
PEGylated lipids are essential components in modern drug delivery systems, particularly in lipid nanoparticles (LNPs) and liposomes.[1][2] They are amphiphilic molecules consisting of a hydrophilic polyethylene (B3416737) glycol (PEG) chain, a linker, and a hydrophobic lipid anchor that embeds within the nanoparticle's lipid bilayer.[1] The primary function of the PEG chain is to form a hydrophilic, protective layer on the nanoparticle surface. This "stealth" layer sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[3][4] This mechanism significantly prolongs the circulation time of the nanocarrier, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[4]
The choice of the lipid anchor is critical as it dictates the stability and residence time of the PEG-lipid conjugate within the nanoparticle membrane.[3] The anchor's properties, especially the length of its acyl chains, influence the formulation's stability, drug release kinetics, and overall in vivo performance.[5] This guide focuses specifically on the DMPE anchor, which features two C14 myristoyl acyl chains, and its role in the design and function of advanced drug delivery vehicles.
The DMPE Anchor: A Structural Overview
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) is a phospholipid containing two saturated 14-carbon acyl chains (myristic acid). In a DMPE-PEG conjugate, the PEG polymer is typically attached to the amine group of the phosphoethanolamine headgroup. This structure provides a stable yet dynamic anchor for the PEG chain on the surface of a lipid bilayer.
References
- 1. PEG Lipids: Definition, Structure & Key Applications | Biopharma PEG [biochempeg.com]
- 2. PEG Lipids for Target Drug Delivery- Biochempeg [biochempeg.com]
- 3. Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 5. Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects on the pharmacokinetics of liposomal vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DMPE-PEG2000: Chemical Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a crucial PEGylated phospholipid in drug delivery research and development. This document details its chemical identifiers, physicochemical properties, and its role in enhancing the stability and circulation time of liposomal and nanoparticle-based drug formulations. Furthermore, it offers a detailed experimental protocol for the preparation of liposomes incorporating this compound and visual diagrams of relevant biological pathways.
Core Concepts: The Role of this compound in Drug Delivery
This compound is a biocompatible and amphiphilic polymer-lipid conjugate. It consists of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons. This unique structure allows for its seamless integration into the lipid bilayer of liposomes and other lipid-based nanoparticles.
The primary function of incorporating this compound into these formulations is to create a hydrophilic shield on the particle surface. This "stealth" technology sterically hinders the binding of opsonin proteins, which are blood serum proteins that tag foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. By reducing opsonization, this compound significantly prolongs the circulation half-life of the drug carrier, allowing for greater accumulation at the target site, a phenomenon known as the enhanced permeability and retention (EPR) effect in tumors.
Chemical Identifiers and Physicochemical Properties
A clear understanding of the chemical identity and properties of this compound is essential for its proper use and for the reproducibility of experimental results. The following tables summarize key chemical identifiers and quantitative data for this compound and its commonly used ammonium (B1175870) salt form.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] |
| Synonyms | 14:0 PEG2000 PE, DMPE-mPEG2000 |
| CAS Number | 261764-82-3[1] |
| Molecular Formula | (C₂H₄O)nC₃₅H₆₈NO₁₀P[1] |
| SMILES | CCCCCCCCCCCCCC(=O)O--INVALID-LINK--COC(CCCCCCCCCCCCC)=O)=O[1] |
Table 2: Chemical Identifiers for this compound Ammonium Salt
| Identifier | Value |
| Chemical Name | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (ammonium salt) |
| Synonyms | 14:0 PEG2000 PE ammonium |
| CAS Number | 474922-82-2[2] |
| Molecular Formula | C₁₂₅H₂₅₁N₂O₅₅P[2] |
Table 3: Quantitative Data for this compound
| Property | Value | Source |
| Average Molecular Weight | ~2693.32 g/mol (for ammonium salt) | [3] |
| Purity | ≥90% to >99% (supplier dependent) | [1][4] |
| Appearance | White to off-white solid/powder | [5] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and Chloroform:Methanol mixtures.[3][4] Insoluble in PBS (pH 7.2).[1] | [1][3][4] |
| Storage Temperature | -20°C | [4] |
Experimental Protocol: Preparation of this compound Incorporated Liposomes via Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes. The following protocol provides a detailed methodology for creating liposomes containing this compound. This method can be adapted for the encapsulation of various therapeutic agents.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
Cholesterol (CH)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (optional)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DMPC, cholesterol, and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common molar ratio for stable liposomes is DMPC:CH:this compound at 50:45:5.[6] If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DMPC, this is 24°C) to ensure proper mixing.
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Hydrate the lipid film by adding the aqueous buffer (e.g., PBS, pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by gentle rotation above the lipid phase transition temperature for 1-2 hours. This process will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Sonication and Extrusion):
-
To produce smaller, more uniform liposomes, the MLV suspension can be subjected to sonication. Bath sonication is a milder method, while probe sonication is more energetic. Sonicate for 5-15 minutes, or until the suspension becomes less turbid.
-
For a more defined and homogenous size distribution, the liposome (B1194612) suspension should be extruded. This involves passing the liposomes under pressure through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid's phase transition temperature.
-
Pass the liposome suspension through the extruder assembly 10-20 times. This will result in the formation of small unilamellar vesicles (SUVs) with a narrow size distribution.
-
-
Purification (Optional):
-
To remove any unencapsulated drug, the liposome suspension can be purified using methods such as size exclusion chromatography or dialysis.
-
Visualization of Key Pathways and Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the crucial role of this compound in drug delivery and the biological pathways that are modulated by its presence on the surface of liposomes.
Caption: Role of this compound in evading the Mononuclear Phagocyte System.
The diagram above illustrates how conventional liposomes are opsonized by blood proteins and subsequently cleared by macrophages of the MPS. In contrast, PEGylated liposomes, such as those containing this compound, exhibit a "stealth" characteristic that reduces opsonization and phagocytosis, leading to a longer circulation time.
Caption: Complement activation pathways initiated by liposomes.
This diagram outlines the classical and alternative pathways of the complement system, which can be activated by liposomes.[7][8][9] The classical pathway is often initiated by antibodies binding to the liposome surface, while the alternative pathway can be triggered by the direct interaction of complement proteins with the liposome. The presence of a dense layer of this compound on the liposome surface can inhibit the activation of both pathways, further contributing to the "stealth" properties of the nanoparticle.[10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound价格 厂家:安庆润科生物医药科技有限公司 [m.chemicalbook.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. This compound Sodium Salt | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of human complement by liposomes: a model for membrane activation of the alternative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine [frontiersin.org]
Commercial Sources and Suppliers of DMPE-PEG2000: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources, key characteristics, and relevant experimental methodologies for 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). This PEGylated lipid is a critical component in the development of long-circulating liposomal and lipid nanoparticle (LNP) drug delivery systems.
Commercial Availability
A variety of life science companies supply this compound for research and pharmaceutical development. The following table summarizes prominent suppliers and their typical product specifications. While purity is consistently high across suppliers, researchers should note that other parameters, such as the polydispersity index (PDI) of the PEG chain, can influence the in vivo performance of the final nanoparticle formulation.
| Supplier | Product Name(s) | Catalog Number (Example) | Purity | Molecular Weight (Approx.) | Additional Notes |
| MedChemExpress | PEG2000-DMPE | HY-112768 | ≥95% | 2676.25 g/mol | Distributed by Cambridge Bioscience in the UK and Ireland.[1] |
| Avanti Polar Lipids | 14:0 PEG2000 PE | 880150 | >99% | 2693.28 g/mol | Distributed by Fisher Scientific and Croda Pharma.[2][3] Available in various quantities. |
| Shochem (Shanghai) Co., Ltd. | This compound | N/A | High-purity | ~2700 g/mol | A leading manufacturer based in China.[4][5] |
| Creative Biolabs | This compound | MPL0313K | >95% | N/A | Offers a range of PEGylated lipids for drug delivery research.[6] |
| Cayman Chemical | DMPE-mPEG(2000) | 19989 | ≥90% | N/A | Used in the synthesis of nanostructured lipid carriers.[7] |
| Chem-Impex International, Inc. | N-(Carbonyl-methoxypolyethyleneglycol 2000)1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine, sodium salt | 03135 | ≥98% (HPLC) | ~2700 g/mol | Emphasizes its role in enhancing solubility and stability of hydrophobic drugs.[] |
| Biopharma PEG Scientific Inc. | DMPE-PEG-Maleimide | N/A | ≥95% | Varies | Provides various functionalized DMPE-PEG derivatives.[9] |
Note: The molecular weight of PEGylated lipids is an average due to the polydispersity of the polyethylene (B3416737) glycol chain. The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI value closer to 1.0 indicates a more uniform and monodisperse polymer chain length. While not always explicitly stated for this compound, a typical PDI for high-quality PEGylated lipids is in the range of 1.01-1.05.
Experimental Protocols
The incorporation of this compound into liposomes and lipid nanoparticles is crucial for their stability and pharmacokinetic profile. Below are detailed methodologies for key experiments involving this compound.
Liposome (B1194612) Formulation using Thin-Film Hydration
This is a common method for preparing liposomes incorporating this compound.
Methodology:
-
Lipid Mixture Preparation: Dissolve the desired lipids, for example, a mixture of a primary phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and this compound in a molar ratio of 55:40:5, in a suitable organic solvent such as chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature (Tc) of the primary lipid. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (using a probe sonicator or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
Doxorubicin (B1662922) Loading into Liposomes via Remote Loading
A transmembrane pH gradient can be used to efficiently load amphipathic weak-base drugs like doxorubicin into pre-formed liposomes.
Methodology:
-
Liposome Preparation: Prepare liposomes as described in the thin-film hydration protocol, using an acidic hydration buffer (e.g., 300 mM citrate (B86180) buffer, pH 4.0).
-
Creation of pH Gradient: After liposome formation and sizing, exchange the external buffer with a buffer of physiological pH (e.g., phosphate-buffered saline, pH 7.4) through dialysis or size-exclusion chromatography. This creates a pH gradient where the interior of the liposome is acidic and the exterior is neutral.
-
Drug Loading: Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The uncharged doxorubicin will cross the lipid bilayer into the acidic core where it becomes protonated and trapped.
-
Removal of Unencapsulated Drug: Separate the doxorubicin-loaded liposomes from the unencapsulated drug using size-exclusion chromatography or dialysis.
Characterization of this compound Containing Liposomes
a) Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS) is the standard technique used to determine the mean hydrodynamic diameter and PDI of liposomes in suspension.
-
Procedure: Dilute a small aliquot of the liposome suspension in the appropriate buffer to a suitable concentration for DLS analysis. Perform the measurement at a fixed angle (e.g., 173°) and temperature (e.g., 25°C).
b) Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry is used to measure the surface charge of the liposomes.
-
Procedure: The same diluted sample used for DLS can typically be used for zeta potential measurement. The instrument applies an electric field and measures the velocity of the particles, which is then used to calculate the zeta potential.
c) Encapsulation Efficiency Determination:
-
Method: This involves separating the encapsulated drug from the unencapsulated (free) drug and then quantifying the amount of drug in the liposomes.
-
Procedure:
-
Separate the liposomes from the free drug using methods like size-exclusion chromatography or centrifugal ultrafiltration.
-
Lyse the liposomes to release the encapsulated drug using a suitable detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the drug concentration using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Visualizations
Experimental Workflow for Liposome Formulation and Characterization
Caption: Workflow for preparing and characterizing this compound liposomes.
Cellular Uptake Pathway of PEGylated Liposomes
Caption: Primary cellular uptake route for PEGylated liposomes.
References
- 1. What are the mass spectrometry features of DMPE - PEG2000? - Blog [shochem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. A simple one-step protocol for preparing small-sized doxorubicin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. par.nsf.gov [par.nsf.gov]
- 9. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Handling of DMPE-PEG2000
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling procedures for 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). Adherence to these recommendations is critical for maintaining the stability, integrity, and performance of this PEGylated lipid, which is widely utilized in drug delivery systems, liposome (B1194612) formulations, and nanoparticle surface modifications.
Introduction to this compound
This compound is a phospholipid-polyethylene glycol conjugate that combines the biocompatible properties of the phospholipid DMPE with the hydrophilic and sterically hindering characteristics of a 2000 Dalton PEG chain. This unique structure is instrumental in preventing vesicle aggregation and enhancing the systemic circulation time of liposomal and nanoparticle-based therapeutics, a feature often referred to as "stealth" technology. Given its critical role in pharmaceutical formulations, understanding its stability and proper handling is paramount.
Storage Recommendations
The stability of this compound is highly dependent on storage conditions. The following tables summarize the recommended storage temperatures and shelf-life for both the solid powder and solutions.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 1 year or more[1][2][3] |
| In Solvent | -80°C | Up to 6 months[4] |
| In Solvent | -20°C | Up to 1 month[4] |
Table 2: Long-Term Stability of this compound Solid Powder
| Storage Condition | Duration | Observation |
| -20°C | 1 year | Stable with no significant degradation[1][2][3] |
| 2-8°C (with desiccant) | 14 days | Data from specific stability studies needed |
| 25°C (with desiccant) | 14 days | Data from specific stability studies needed |
| 25°C / 60% RH | 25 days | Potential for degradation |
| 40°C / 75% RH | 25 days | Increased potential for degradation |
Table 3: Shipping Conditions
| Condition | Duration | Recommendation |
| Room Temperature | Less than 2 weeks | Permissible for short-term shipping[5] |
| On ice or dry ice | Extended periods | Recommended for long-distance shipping |
Handling Procedures
Proper handling of this compound is essential to prevent degradation and ensure reproducible experimental results.
General Handling
-
Hygroscopic Nature: this compound is hygroscopic and should be handled in a dry environment, such as a glove box or a desiccator.
-
Avoid Repeated Freeze-Thaw Cycles: For this compound solutions, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing, which can lead to degradation.
-
Thawing: When thawing frozen solutions, it should be done slowly at room temperature to prevent potential damage to the molecular structure.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound powder or solutions.[5]
Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound.
Experimental Protocols
While detailed, step-by-step protocols are often specific to the application, this section provides an overview of common methodologies for solution preparation and stability testing.
Preparation of this compound Solutions
This compound is soluble in organic solvents such as ethanol, DMSO, and a chloroform (B151607):methanol mixture. For aqueous-based formulations, a thin-film hydration method is commonly employed.
Protocol for Preparing a Stock Solution in an Organic Solvent:
-
Allow the vial of this compound powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
In a sterile, dry glass vial, weigh the desired amount of this compound powder.
-
Add the appropriate volume of the desired organic solvent (e.g., ethanol, DMSO).
-
Vortex or sonicate the mixture gently until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller, single-use vials, purge with an inert gas (e.g., argon or nitrogen) to minimize oxidation, and store at -20°C or -80°C.
Protocol for Preparing Liposomes using the Thin-Film Hydration Method:
-
Co-dissolve this compound and other lipid components in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
Stability Indicating Assay Method
A stability-indicating High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method has been developed to quantify this compound and its degradation products.[7][8]
Methodology Overview:
-
Column: A Hypersil Gold™ PFP column (150 mm × 4.6 mm, 3.0 μm) is typically used.[8]
-
Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v).[8]
-
Mobile Phase B: Methanol:acetonitrile (60:40 v/v).[8]
-
Elution: A gradient elution mode is employed.
-
Detection: Charged Aerosol Detector (CAD).
Stress Testing Conditions Evaluated:
A study evaluated the stability of this compound under various stress conditions to understand its degradation pathways. The conditions included:[7]
-
Neutral Hydrolytic Stress: 60°C for 20 hours.
-
Oxidative Stress: 1% H₂O₂ at 30°C for 24 hours.
-
Photolytic Stress: 1x ICH light exposure.
The results of such studies are crucial for identifying potential degradation products and establishing appropriate storage and handling conditions to ensure the quality and efficacy of this compound in final pharmaceutical formulations.
Conclusion
The integrity of this compound is critical for the development of stable and effective drug delivery systems. By adhering to the recommended storage and handling guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize degradation and ensure the reliable performance of this essential PEGylated lipid in their applications. The provided information on experimental protocols offers a foundation for the preparation and stability assessment of this compound, contributing to the successful formulation of advanced therapeutics.
References
- 1. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. How to purify DMPE - PEG2000? - Blog - Shochem [shochem.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Preparation of DMPE-PEG2000 Liposomes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) incorporated liposomes. The methodology is based on the well-established thin-film hydration technique followed by extrusion, a robust and widely used method for producing unilamellar liposomes with a controlled size distribution.
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, which have garnered significant attention as delivery vehicles for a wide range of therapeutic agents. The incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids, such as this compound, into the liposomal bilayer offers several advantages. The hydrophilic and flexible PEG chains create a steric barrier on the surface of the liposomes, which can reduce recognition by the mononuclear phagocyte system, thereby prolonging circulation time in vivo. This "stealth" characteristic is highly desirable for targeted drug delivery applications.
This protocol will detail the preparation of liposomes composed of a primary phospholipid, cholesterol, and this compound.
Materials and Equipment
Lipids and Reagents
| Component | Example Supplier | Purpose |
| Primary Phospholipid (e.g., DMPC, DSPC) | Avanti Polar Lipids | Main structural component of the bilayer |
| Cholesterol | Sigma-Aldrich | Modulates membrane fluidity and stability |
| This compound | Avanti Polar Lipids | Provides "stealth" characteristics |
| Chloroform (B151607) | Fisher Scientific | Organic solvent for lipid dissolution |
| Hydration Buffer (e.g., PBS, pH 7.4) | Gibco | Aqueous phase for liposome (B1194612) formation |
Equipment
| Equipment | Purpose |
| Rotary Evaporator | Removal of organic solvent to form a thin lipid film |
| Round-bottom flask | Vessel for lipid film formation |
| Water bath or heating block | Temperature control during hydration and extrusion |
| Mini-Extruder | Sizing of liposomes by extrusion through polycarbonate membranes |
| Polycarbonate membranes (e.g., 100 nm pore size) | Defines the final size of the liposomes |
| Gas-tight syringes (e.g., 1 mL) | Forcing the lipid suspension through the extruder |
| Dynamic Light Scattering (DLS) instrument | Characterization of liposome size and size distribution |
| Nitrogen or Argon gas | For gentle drying of the lipid film |
| Vortex mixer | Agitation during hydration |
Experimental Protocols
The preparation of this compound liposomes can be broken down into three main stages: thin-film hydration, extrusion, and characterization.
Lipid Formulation
The selection of the lipid composition is a critical step that influences the physicochemical properties of the final liposome formulation. A common formulation consists of a primary phospholipid, cholesterol to modulate membrane rigidity, and the PEGylated lipid.
| Component | Weight Ratio (%) [1] | Molar Ratio (Example) | Purpose |
| DMPC | 50 | ~55-65 | Forms the primary lipid bilayer. |
| Cholesterol | 45 | ~30-40 | Stabilizes the membrane and reduces permeability. |
| This compound | 5 | ~1-5 | Provides a hydrophilic corona for steric stabilization. |
Note: The molar ratio is an approximation and should be calculated based on the molecular weights of the specific lipids used.
Thin-Film Hydration
The thin-film hydration method is a cornerstone technique for liposome preparation.[2] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to create a thin lipid film.[2] This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).
Protocol:
-
Lipid Dissolution: Weigh the desired amounts of the primary phospholipid, cholesterol, and this compound and dissolve them in chloroform in a round-bottom flask. The typical total lipid concentration for the initial solution is between 10-20 mg/mL.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature (Tc) of the primary phospholipid (e.g., for DMPC, Tc is ~23°C, so evaporation can be done at room temperature or slightly above). Rotate the flask to ensure the formation of a thin, even lipid film on the inner surface.
-
Drying: After the bulk of the solvent has been removed, dry the lipid film under a high vacuum for at least 2 hours to remove any residual chloroform.
Hydration and MLV Formation
-
Hydration: Add the desired volume of pre-warmed hydration buffer (e.g., PBS, pH 7.4) to the round-bottom flask containing the dry lipid film. The temperature of the buffer should be above the Tc of the lipids. The final total lipid concentration in the aqueous suspension is typically in the range of 10-20 mg/mL.
-
Vortexing: Agitate the flask by vortexing for several minutes until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).
Liposome Extrusion
Extrusion is a process used to reduce the size and lamellarity of liposomes, resulting in a more uniform population of unilamellar vesicles (LUVs). This is achieved by forcing the MLV suspension through polycarbonate membranes with a defined pore size.
Protocol:
-
Extruder Assembly: Assemble the mini-extruder with the desired polycarbonate membranes (e.g., 100 nm pore size) according to the manufacturer's instructions.
-
Temperature Control: Heat the extruder to a temperature above the phase transition temperature of the lipid mixture. For DMPC-based formulations, extrusion can often be performed at or slightly above room temperature.
-
Extrusion Process:
-
Load the MLV suspension into one of the gas-tight syringes.
-
Connect the loaded syringe to one end of the extruder and an empty syringe to the other.
-
Gently push the plunger of the loaded syringe to pass the lipid suspension through the membrane into the empty syringe.
-
Repeat this process for a recommended 11 to 21 passes to ensure a homogenous size distribution. An odd number of passes will leave the final product in the opposite syringe.
-
Liposome Characterization
After preparation, it is crucial to characterize the liposomes to ensure they meet the desired specifications.
| Parameter | Method | Typical Values |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 100 - 150 nm (for 100 nm extrusion) |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 (indicates a narrow size distribution) |
A PDI value below 0.2 is generally considered to indicate a monodisperse population of liposomes.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of this compound liposomes.
Caption: Workflow for this compound liposome preparation.
Conclusion
This protocol provides a comprehensive guide for the preparation of this compound incorporated liposomes using the thin-film hydration and extrusion method. By carefully controlling the lipid composition, hydration conditions, and extrusion parameters, researchers can reproducibly generate "stealth" liposomes with a defined size and narrow size distribution, suitable for a variety of drug delivery applications. It is recommended to optimize the formulation and process parameters for each specific application to achieve the desired liposome characteristics.
References
Application Notes and Protocols: Preparation of DMPE-PEG2000 Liposomes via the Thin-Film Hydration Method
Audience: Researchers, scientists, and drug development professionals.
Introduction: Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core.[1] Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents make them ideal for drug delivery applications.[1] The incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DMPE-PEG2000), into the liposomal membrane creates a hydrophilic layer that sterically hinders the adsorption of plasma proteins. This "stealth" characteristic reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.
The thin-film hydration method, also known as the Bangham method, is a widely used and straightforward technique for preparing liposomes.[2] The process involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and subsequently hydrating the film with an aqueous medium to form multilamellar vesicles (MLVs).[2] These MLVs can then be downsized to form small unilamellar vesicles (SUVs) with a more uniform size distribution.
These application notes provide a detailed protocol for the preparation and characterization of this compound-containing liposomes using the thin-film hydration method.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol outlines the step-by-step procedure for preparing PEGylated liposomes.
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (this compound)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (optional)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Probe or bath sonicator
-
Extruder with polycarbonate membranes of desired pore sizes (e.g., 100 nm, 200 nm)
-
Glass vials
-
Syringes and needles
Procedure:
-
Lipid Dissolution:
-
Accurately weigh the desired amounts of the primary phospholipid, cholesterol, and this compound. A common molar ratio is 55:40:5 (phospholipid:cholesterol:this compound).
-
Dissolve the lipid mixture in a suitable organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution. For encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.
-
-
Thin-Film Formation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
-
Drying:
-
Once the film is formed, place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[3]
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask containing the dried lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
The temperature of the hydration medium should be maintained above the Tc of the lipids.
-
Agitate the flask vigorously (e.g., by vortexing or manual shaking) to hydrate (B1144303) the lipid film. This process causes the lipid sheets to swell and detach, forming multilamellar vesicles (MLVs).[2]
-
-
Downsizing (Sonication and/or Extrusion):
-
To obtain smaller, more uniform liposomes, the MLV suspension must be downsized.
-
Sonication: Use a probe or bath sonicator to disrupt the large MLVs into smaller vesicles. Sonication should be performed in short bursts on ice to prevent overheating and degradation of the lipids.
-
Extrusion: For a more homogenous size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times to ensure a uniform vesicle size.
-
-
Purification:
-
To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or centrifugation.
-
-
Storage:
-
Store the final liposome formulation at 4°C.
-
Protocol 2: Physicochemical Characterization of Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
These parameters are crucial for predicting the in vivo behavior of liposomes.
-
Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter (particle size) and the PDI, which indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered acceptable for a homogenous liposomal formulation.
-
Zeta potential, a measure of the surface charge of the liposomes, is determined by electrophoretic light scattering. It provides an indication of the colloidal stability of the formulation.
2. Encapsulation Efficiency (EE%):
-
EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.
-
Method:
-
Separate the unencapsulated ("free") drug from the liposome formulation using techniques like centrifugation, dialysis, or size exclusion chromatography.
-
Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.
-
The EE% is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Data Presentation
Table 1: Representative Physicochemical Properties of PEGylated Liposomes
Disclaimer: The following data is for liposomes formulated with DSPE-PEG2000, a structurally similar PEGylated lipid to this compound. Comprehensive quantitative data for various this compound formulations is limited in the literature. This table serves as a representative example of how formulation changes can affect liposome characteristics.
| Formulation (Molar Ratio) | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| HSPC:Chol:DSPE-PEG2000 (55:40:5) | 94.68 ± 3.12 | < 0.2 | - | 82.15 ± 2.32 (for ICG) | [4] |
| DPPC:Chol:DSPE-PEG2000 (55:40:5) | - | - | - | 63.47 (for ICG) | [4] |
| Podophyllotoxin-loaded (DSPE-mPEG2000) | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 | [5] |
| Quercetin/TMZ-loaded (DSPE-PEG2000) | 125.4 ± 4.8 | 0.162 ± 0.013 | -18.4 ± 1.5 | Quercetin: 85.2 ± 3.6, TMZ: 76.5 ± 2.8 | [6] |
HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, ICG: Indocyanine Green, TMZ: Temozolomide.
Table 2: Influence of Formulation Parameters on Liposome Characteristics
| Parameter | Effect on Liposome Properties |
| PEG-Lipid Concentration | Increasing the concentration of PEG-lipid can lead to a decrease in vesicle size due to steric hindrance of the hydrated PEG chains.[7] However, at very high concentrations, it may lead to the formation of micelles instead of liposomes. |
| Cholesterol Content | Cholesterol modulates the fluidity and stability of the lipid bilayer. Its inclusion generally leads to a decrease in membrane permeability and can affect the encapsulation efficiency of certain drugs. |
| Lipid Composition | The choice of the primary phospholipid (e.g., DPPC, DSPC) influences the phase transition temperature (Tc) and the rigidity of the liposome membrane, which in turn affects drug retention and release characteristics. |
| Downsizing Method | Sonication can produce smaller vesicles but may lead to a broader size distribution. Extrusion through membranes with defined pore sizes results in a more homogenous population of liposomes.[8] |
Visualization of Experimental Workflow and Biological Application
Experimental Workflow
The overall process from liposome preparation to characterization can be visualized as follows:
Caption: Experimental workflow for the preparation and characterization of this compound liposomes.
Signaling Pathway: Receptor-Mediated Endocytosis of Targeted Liposomes
For targeted drug delivery, ligands can be attached to the distal end of the PEG chain on the liposome surface. These ligands bind to specific receptors on target cells, leading to internalization via receptor-mediated endocytosis.
Caption: Simplified pathway of receptor-mediated endocytosis for targeted liposomes.
References
- 1. air.unimi.it [air.unimi.it]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
Application Notes and Protocols for Formulating Stable DMPE-PEG2000 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA.[1][2] The composition of these LNPs is critical to their stability, efficacy, and safety. A key component for ensuring stability and prolonging circulation time is the inclusion of a PEGylated lipid.[3][4] This document provides detailed application notes and protocols for the formulation of stable lipid nanoparticles utilizing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000).
This compound is a phospholipid-based PEG derivative that incorporates a C14 saturated lipid anchor. The choice of the PEG-lipid is a critical parameter that influences the physicochemical properties and in vivo performance of LNPs.[5] PEGylated lipids form a hydrophilic corona on the surface of the LNP, which provides steric hindrance to prevent aggregation and reduces opsonization by blood proteins, thereby extending circulation half-life.[1][5] The concentration and structure of the PEG-lipid can impact particle size, surface charge, encapsulation efficiency, and the overall stability of the formulation.[5][6]
These notes will guide researchers through the process of formulating, purifying, and characterizing this compound containing LNPs, enabling the development of stable and effective nucleic acid delivery vehicles.
Data Presentation: Physicochemical Properties of PEGylated Lipid Nanoparticles
The following table summarizes representative quantitative data for lipid nanoparticles formulated with varying PEG-lipid compositions. While direct comprehensive datasets for this compound are compiled from various sources, data for the closely related DMG-PEG2000 (C14 anchor) and DSPE-PEG2000 (C18 anchor) are included for comparative purposes, as the lipid anchor length is a known determinant of LNP behavior.[7]
| Ionizable Lipid | Helper Lipids | PEG-Lipid (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DLin-MC3-DMA | DSPC, Cholesterol | This compound (1.5) | ~100 | < 0.2 | Near-neutral at pH 7.4 | > 80% | [5][8] |
| Synthetic Ionizable Lipid | DOPE, Cholesterol | DMG-PEG2000 (1.5) | < 200 | < 0.2 | Not Reported | > 90% | [9] |
| Synthetic Ionizable Lipid | DOPE, Cholesterol | DMG-PEG2000 (5.0) | > 200 | < 0.2 | Not Reported | > 90% | [9] |
| DLin-MC3-DMA | DSPC, Cholesterol | DSPE-PEG2000:DMG-PEG2000 (0.1:1.4) | ~80-90 | < 0.15 | -5 to -10 | > 90% | [10] |
| SM-102 | DSPC, Cholesterol | DSPE-PEG2000 (2.5) | ~70-100 | < 0.2 | Near-neutral at pH 7.4 | ~50% | [7] |
| ALC-0315 Analog | DSPC, Cholesterol | This compound (1.5-5.0) | ~96 | 0.1 - 0.2 | ~17.5 | > 80% (up to 4 mol%) | [5] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Nanoprecipitation
This protocol describes a common method for LNP self-assembly.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, ALC-0315, or a custom synthetic lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Ethanol (B145695) (anhydrous)
-
Acetate (B1210297) buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)
Procedure:
-
Lipid Stock Preparation: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in anhydrous ethanol. A typical concentration is 10-25 mg/mL.
-
Lipid Mixture Preparation: Combine the lipid stock solutions in an appropriate molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:this compound).[10] The total lipid concentration in ethanol should be around 10 mM.
-
Aqueous Phase Preparation: Dissolve the nucleic acid cargo in 25 mM acetate buffer (pH 4.0).
-
LNP Formation:
-
Rapidly inject the ethanolic lipid mixture into the aqueous nucleic acid solution with vigorous stirring or vortexing. The volume ratio of the aqueous to organic phase is typically 3:1.[10]
-
This rapid mixing induces nanoprecipitation and self-assembly of the LNPs, encapsulating the nucleic acid.
-
-
Purification and Buffer Exchange:
-
Transfer the LNP suspension to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with several buffer changes. This step removes the ethanol and raises the pH, resulting in a more neutral surface charge.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage (a cryoprotectant like sucrose (B13894) may be added).[10]
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with zeta potential measurement capability.
-
Procedure:
-
Dilute the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).
-
Measure the electrophoretic mobility to determine the zeta potential. At physiological pH, LNPs should have a near-neutral surface charge.[7]
-
3. Nucleic Acid Encapsulation Efficiency (EE):
-
Assay: Quant-iT RiboGreen RNA Assay or a similar fluorescence-based assay.
-
Procedure:
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.
-
Add the RiboGreen reagent to both sets of samples (with and without surfactant).
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the EE using the following formula: EE (%) = (Fluorescence with Triton X-100 - Fluorescence without Triton X-100) / Fluorescence with Triton X-100 * 100.[10]
-
4. Stability Assessment:
-
Procedure:
-
Store the LNP formulation at 4°C.
-
At predetermined time points (e.g., 0, 1, 3, and 5 days, and weekly thereafter), measure the particle size and PDI as described above.[11]
-
Significant changes in size or PDI indicate particle aggregation and instability.
-
Mandatory Visualizations
Caption: Workflow for this compound lipid nanoparticle formulation and purification.
Caption: Key factors influencing the stability of this compound lipid nanoparticles.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Encapsulating Hydrophobic Drugs with DMPE-PEG2000
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) for the encapsulation of hydrophobic drugs. This document outlines the principles of formulation, detailed experimental protocols, and methods for characterization.
Introduction to this compound in Drug Delivery
This compound is a phospholipid-polymer conjugate that readily self-assembles in aqueous solutions to form micelles or liposomes.[1] This amphiphilic molecule consists of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain. The hydrophobic core of the resulting nanostructures provides an ideal environment for encapsulating poorly water-soluble drugs, thereby enhancing their solubility, stability, and bioavailability.[2] The PEGylated surface of these nanoparticles offers a "stealth" characteristic, which helps to reduce recognition by the reticuloendothelial system, prolonging circulation time in the body.[3]
Data Presentation: Physicochemical and Formulation Properties
The following tables summarize key quantitative data for drug-loaded nanocarriers formulated with PEGylated phospholipids. While the data for DSPE-PEG2000 is more readily available in the literature, it serves as a strong proxy for this compound due to their structural similarity, differing only by the length of their acyl chains (C14 for DMPE vs. C18 for DSPE).
| Formulation Parameter | Drug | Polymer | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Micelles | Ridaforolimus | DSPE-PEG2000 | 7.19 ± 0.14 | 77.52 ± 1.66 | 33 ± 15 | Not Reported | [4] |
| Nanoparticles | Doxorubicin | DSPE-PEG2000/Soluplus (1:1 w/w) | Not Reported | Not Reported | 116.6 | -13.7 | [5] |
| Nanoparticles | Naproxen (hydrophobic model) | PEG-graft-PLA | Not Reported | >50 | ~200 | >-10 | [6] |
| Liposomes | Generic Hydrophobic Drug | DMPC/DMPE-PEG2000/Cholesterol (50/5/45 molar ratio) | ~5 (calculated from drug/lipid ratio of 1/20) | Not Reported | Not Reported | Not Reported | [7] |
| Drug | Formulation | Release Profile | Kinetic Model | Reference |
| Ridaforolimus | DSPE-PEG2000 Micelles | Sustained release over 6.5 days | Not specified, but significantly slower than free drug | [4] |
| Salbutamol Sulphate (hydrophilic model) | SLNs with PEG2000 | Biphasic, accelerated release compared to non-PEGylated SLNs | Not specified | [8] |
| Tamoxifen | Nanoparticles | Sustained release | Korsmeyer-Peppas | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Micelles using the Thin-Film Hydration Method
This protocol describes the preparation of this compound micelles encapsulating a hydrophobic drug using the thin-film hydration method.[3][10][11]
Materials:
-
This compound
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Chloroform (B151607) or other suitable organic solvent
-
Phosphate-buffered saline (PBS) or deionized water
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask. The weight ratio of drug to this compound can be varied to optimize drug loading.[3]
-
Film Formation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C). This will form a thin, uniform lipid film on the inner surface of the flask.[3]
-
Drying: Further dry the film under a high vacuum for at least 2-4 hours to remove any residual solvent.[3]
-
Hydration: Hydrate the thin film with a predetermined volume of PBS or deionized water by rotating the flask in a water bath set above the lipid's phase transition temperature for about 30-60 minutes.
-
Sonication: Sonicate the resulting suspension using a bath or probe sonicator to reduce the particle size and create a homogenous micellar solution.
-
Filtration: Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates and to sterilize the formulation.
Protocol 2: Preparation of this compound-based Nanoparticles by Solvent Evaporation
This protocol outlines the preparation of drug-loaded nanoparticles using the solvent evaporation technique.[12][13][14]
Materials:
-
This compound
-
Additional polymer if required (e.g., PLGA, PCL)
-
Hydrophobic drug
-
Dichloromethane (DCM) or other volatile organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator or magnetic stirrer for evaporation
Procedure:
-
Organic Phase Preparation: Dissolve this compound, any co-polymer, and the hydrophobic drug in a volatile organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed using a magnetic stirrer or homogenizer to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Allow the organic solvent to evaporate by stirring the emulsion at room temperature for several hours or by using a rotary evaporator at reduced pressure.[12]
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried, often with a cryoprotectant.
Mandatory Visualizations
Caption: Self-assembly of this compound micelles encapsulating a hydrophobic drug.
References
- 1. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel PEG-graft-PLA nanoparticles with the potential for encapsulation and controlled release of hydrophobic and hydrophilic medications in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of PEG2000 on drug delivery characterization from solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sciencescholar.us [sciencescholar.us]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for DMPE-PEG2000 in mRNA Vaccine Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) vaccine delivery. This document outlines the role of this compound, formulation protocols, characterization methods, and in vitro and in vivo applications.
Introduction to this compound in mRNA-LNPs
This compound is a critical component in the development of effective mRNA-LNP vaccines. It is a phospholipid conjugated to a polyethylene (B3416737) glycol (PEG) chain of approximately 2000 Daltons. The DMPE portion, with its two 14-carbon saturated chains, serves as a lipid anchor, embedding into the LNP's lipid bilayer. The hydrophilic PEG chain extends from the LNP surface, creating a steric barrier.[1]
The primary functions of this compound in mRNA-LNP formulations include:
-
Stabilization: It prevents the aggregation of LNPs during formulation and storage, ensuring a homogenous and stable product.[2][3][4]
-
Prolonged Circulation: The PEG shield reduces opsonization (the process of marking particles for phagocytosis), thereby decreasing clearance by the mononuclear phagocyte system and extending the circulation half-life of the LNPs in vivo.[3][4] This phenomenon is often referred to as the "stealth" effect.[1][3]
-
Size Control: The inclusion of PEGylated lipids helps to control the final size of the LNPs during self-assembly.[1]
However, the use of PEGylated lipids also presents a challenge known as the "PEG dilemma". While beneficial for stability and circulation, the PEG layer can hinder the interaction of the LNP with target cells and impede endosomal escape, which is crucial for the release of mRNA into the cytoplasm.[2][5] Therefore, the molar percentage of this compound in the formulation is a critical parameter that requires careful optimization.
Data Presentation: LNP Formulation and Characterization
The following tables summarize typical molar ratios used in LNP formulations containing this compound and the resulting physicochemical properties.
Table 1: Exemplary Lipid Compositions for mRNA-LNP Formulation
| Component | Molar Ratio (%) | Role |
| Ionizable Lipid (e.g., SM-102, DLin-MC3-DMA) | 50 | Encapsulates mRNA and facilitates endosomal escape. |
| Phospholipid (e.g., DSPC) | 10 | Structural component of the lipid bilayer. |
| Cholesterol | 38.5 | Stabilizes the lipid bilayer and enhances membrane rigidity.[6] |
| This compound | 1.5 | Stabilizer, prolongs circulation, and controls particle size. |
Note: The molar ratio of lipids is a critical parameter and should be optimized for each specific application. A common molar ratio for LNP formulations is 50:10:38.5:1.5 for the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000, respectively.[4][7][8]
Table 2: Influence of this compound Molar Percentage on LNP Properties and Efficacy
| This compound (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | In Vitro Transfection Efficiency | In Vivo Protein Expression |
| 1.5 | ~80-100 | < 0.2 | Slightly Negative | Optimal | Moderate |
| 5.0 | ~90-120 | < 0.2 | Slightly Negative | Sub-optimal | Optimal |
| 10.0 | ~100-140 | < 0.2 | Slightly Negative | Low | Low |
Data compiled from multiple sources indicating general trends.[6][9][10] Optimal in vitro transfection is often observed at lower PEG-lipid concentrations (e.g., 1.5 mol%), while higher concentrations (e.g., 5 mol%) can lead to improved stability and higher transgene expression in vivo.[9][10]
Experimental Protocols
Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing
This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible formulation.
Materials:
-
Ionizable lipid (e.g., SM-102) in ethanol (B145695)
-
DSPC in ethanol
-
Cholesterol in ethanol
-
This compound in ethanol
-
mRNA in citrate (B86180) buffer (pH 4.0)
-
Microfluidic mixing device and cartridges
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in absolute ethanol.
-
Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create the final lipid mixture in ethanol.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA to the desired concentration in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Dialysis:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
Transfer the LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove the ethanol and raise the pH.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of mRNA-LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
- Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.
- Dilute the LNP sample in PBS to an appropriate concentration.
- Perform the measurement according to the instrument's instructions. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
2. Zeta Potential Measurement:
- Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.
- Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl) to obtain an accurate measurement.
- The zeta potential should be close to neutral at physiological pH.
3. mRNA Encapsulation Efficiency:
- Use a fluorescent dye that specifically binds to single-stranded RNA (e.g., RiboGreen assay).
- Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
- The encapsulation efficiency is calculated as: ((Total fluorescence - Free fluorescence) / Total fluorescence) * 100%.
Protocol 3: In Vitro Transfection of mRNA-LNPs
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
mRNA-LNP formulation
-
Assay for protein expression (e.g., luciferase assay, flow cytometry for fluorescent proteins)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight.
-
-
Transfection:
-
Dilute the mRNA-LNP formulation in complete cell culture medium to the desired final concentration of mRNA.
-
Remove the old medium from the cells and replace it with the medium containing the mRNA-LNPs.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for mRNA translation and protein expression.
-
-
Analysis of Protein Expression:
-
Lyse the cells and perform a luciferase assay if the mRNA encodes for luciferase.
-
Use flow cytometry or fluorescence microscopy to detect the expression of fluorescent proteins.
-
Protocol 4: In Vivo Evaluation of mRNA-LNPs in a Mouse Model
Materials:
-
mRNA-LNP formulation
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
In vivo imaging system (for luciferase-expressing mRNA)
Procedure:
-
Administration:
-
Administer the mRNA-LNP formulation to the mice via the desired route (e.g., intramuscular or intravenous injection).
-
-
Monitoring Protein Expression:
-
If using a luciferase-encoding mRNA, inject the mice with a luciferin (B1168401) substrate at various time points post-administration (e.g., 6, 24, 48 hours).
-
Image the mice using an in vivo imaging system to quantify the bioluminescence signal in different organs.
-
-
Evaluation of Immune Response (for vaccine candidates):
-
Collect blood samples at different time points to measure antibody titers (e.g., via ELISA).
-
Isolate splenocytes to perform T-cell activation assays (e.g., ELISpot, intracellular cytokine staining).
-
Visualizations
PEGylated LNPs can be internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[5][11][12] Once inside the cell, the LNPs are trafficked to early endosomes. As the endosome matures and its internal pH decreases, the ionizable lipids within the LNP become protonated. This leads to a disruption of the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm where it can be translated into the target protein.[1][13] Efficient endosomal escape is a critical bottleneck for the successful delivery of mRNA.[1][14]
References
- 1. pnas.org [pnas.org]
- 2. rupress.org [rupress.org]
- 3. Item - PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - American Chemical Society - Figshare [acs.figshare.com]
- 4. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ricerca.uniba.it [ricerca.uniba.it]
- 13. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 14. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with DMPE-PEG2000
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems, enhancing their therapeutic efficacy and in vivo performance. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy that involves attaching PEG chains to the nanoparticle surface. This process creates a hydrophilic protective layer, often referred to as a "stealth" coating, which offers several key advantages. This "stealth" layer reduces opsonization (the process by which nanoparticles are marked for clearance by the immune system) and subsequent uptake by the mononuclear phagocyte system (MPS), thereby prolonging the circulation time of the nanoparticles in the bloodstream. This increased circulation half-life enhances the probability of the nanoparticles reaching their intended target site, such as a tumor, through mechanisms like the enhanced permeability and retention (EPR) effect.
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is an amphiphilic polymer comprising a hydrophobic lipid anchor (DMPE) and a hydrophilic PEG chain. The DMPE anchor facilitates the stable incorporation of the molecule into the lipid bilayer of liposomes or the surface of polymeric nanoparticles through hydrophobic interactions. The PEG2000 chain then extends into the aqueous environment, forming the protective hydrophilic corona.
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using this compound. The information is intended to guide researchers in the successful PEGylation of their nanoparticle systems for various biomedical applications, including drug delivery and bio-imaging.
Key Applications
The surface functionalization of nanoparticles with this compound is instrumental in a variety of biomedical applications:
-
Prolonged Systemic Circulation: The hydrophilic PEG layer minimizes protein adsorption and reduces uptake by the reticuloendothelial system (RES), leading to a longer circulation half-life of the nanoparticles.
-
Enhanced Stability: PEGylation improves the colloidal stability of nanoparticles in biological fluids, preventing aggregation that can be induced by high ionic strength or interactions with serum proteins.
-
Improved Drug Delivery: By extending circulation time, PEGylated nanoparticles can more effectively accumulate in target tissues, such as tumors, through the EPR effect.
-
Reduced Immunogenicity: The "stealth" coating can mask the nanoparticle surface from the immune system, reducing the likelihood of an immune response.
Data Presentation
The successful surface modification of nanoparticles with this compound can be quantitatively assessed by monitoring changes in their physicochemical properties. The following tables provide illustrative data on the expected changes in hydrodynamic diameter, polydispersity index (PDI), and zeta potential upon PEGylation.
Table 1: Illustrative Physicochemical Properties of Nanoparticles Before and After this compound Modification
| Nanoparticle Type | Modification Status | Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | Unmodified | 95 ± 5 | 0.15 ± 0.03 | -25 ± 3 |
| This compound Modified | 110 ± 7 | 0.12 ± 0.02 | -15 ± 2 | |
| PLGA Nanoparticles | Unmodified | 150 ± 10 | 0.21 ± 0.04 | -30 ± 4 |
| This compound Modified | 165 ± 12 | 0.18 ± 0.03 | -20 ± 3 |
Note: The values presented are representative and will vary depending on the nanoparticle core material, size, surface chemistry, and the specific formulation and PEGylation conditions.
Table 2: Effect of this compound Molar Ratio on Nanoparticle Properties
| Nanoparticle Formulation | This compound (mol%) | Hydrodynamic Diameter (d.nm) | Zeta Potential (mV) |
| Lipid Nanoparticles | 0 | 102 ± 6 | -28 ± 3 |
| 1 | 108 ± 5 | -22 ± 2 | |
| 2.5 | 115 ± 7 | -18 ± 2 | |
| 5 | 125 ± 8 | -12 ± 1 |
Note: Increasing the molar percentage of this compound generally leads to a larger hydrodynamic diameter and a less negative (more neutral) zeta potential due to the shielding effect of the PEG chains.
Experimental Protocols
There are two primary methods for incorporating this compound into nanoparticle formulations: inclusion during the nanoparticle formation process and post-insertion into pre-formed nanoparticles.
Protocol 1: Incorporation of this compound during Nanoparticle Formulation (Thin-Film Hydration Method for Liposomes)
This protocol describes the preparation of PEGylated liposomes by including this compound in the initial lipid mixture.
Materials:
-
Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
This compound
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the primary lipid, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., DPPC:Cholesterol:this compound at 55:40:5).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to ensure proper mixing.
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the hydration buffer to the flask. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by gentle rotation or vortexing at a temperature above the lipid phase transition temperature for 30-60 minutes. This process will lead to the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder. This should also be performed at a temperature above the lipid phase transition temperature.
-
-
Purification (Optional):
-
To remove any un-encapsulated material or non-incorporated lipids, the liposome (B1194612) suspension can be purified by methods such as size exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the resulting PEGylated liposomes for their hydrodynamic diameter, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).
-
Protocol 2: Post-Insertion of this compound into Pre-formed Nanoparticles
This protocol describes the modification of already-formed nanoparticles (e.g., liposomes or polymeric nanoparticles) with this compound. This method is particularly useful for modifying nanoparticles that are loaded with sensitive therapeutic agents.[1][2]
Materials:
-
Pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles) suspended in a suitable buffer.
-
This compound
-
Deionized water or buffer
-
Water bath or incubator
Procedure:
-
Preparation of this compound Micelles:
-
Disperse the required amount of this compound in deionized water or buffer to form a micellar solution. The concentration should be above its critical micelle concentration (CMC). Gentle warming and vortexing can aid in dissolution.
-
-
Incubation:
-
Add the this compound micellar solution to the suspension of pre-formed nanoparticles. The amount of this compound to add will depend on the desired final PEG density on the nanoparticle surface (typically 1-10 mol% of the total lipid or polymer content).
-
Incubate the mixture at a temperature slightly above the phase transition temperature of the nanoparticle's lipid or polymer components (e.g., 60°C for DSPC-based liposomes) for a specific duration (e.g., 30-60 minutes) with gentle stirring. This allows for the transfer of individual this compound molecules from the micelles into the outer leaflet of the nanoparticle membrane.
-
-
Purification:
-
After incubation, cool the nanoparticle suspension to room temperature.
-
Remove the excess, non-inserted this compound micelles. This can be achieved through methods such as dialysis against a large volume of buffer, size exclusion chromatography, or repeated cycles of ultracentrifugation and resuspension in fresh buffer.
-
-
Characterization:
-
Analyze the purified PEGylated nanoparticles for their hydrodynamic diameter, PDI, and zeta potential using DLS to confirm the surface modification.
-
Quantify the amount of incorporated this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or by using a fluorescently labeled this compound and measuring the fluorescence intensity.
-
Mandatory Visualization
Caption: Experimental workflow for nanoparticle PEGylation using the thin-film hydration method.
Caption: Experimental workflow for the post-insertion method of nanoparticle PEGylation.
Conclusion
The surface modification of nanoparticles with this compound is a robust and versatile strategy to enhance their therapeutic and diagnostic potential. By carefully selecting the appropriate PEGylation method and controlling the formulation parameters, researchers can tailor the surface properties of their nanoparticles to achieve desired in vitro and in vivo outcomes. The protocols and illustrative data presented in these application notes serve as a valuable resource for the successful implementation of PEGylation in nanoparticle-based research and development. Thorough characterization of the PEGylated nanoparticles is crucial to ensure the successful modification and to predict their subsequent biological behavior.
References
Application Notes and Protocols for Optimizing Liposome Size with DMPE-PEG2000
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for drug delivery, and their physicochemical properties, particularly size, are critical for their in vivo performance. The incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), is a widely used strategy to create "stealth" liposomes with prolonged circulation times. The concentration of this compound not only influences the stealth properties but also plays a crucial role in determining the final size and polydispersity of the liposomes. These application notes provide a comprehensive guide to understanding and optimizing the concentration of this compound for desired liposome (B1194612) size characteristics.
The Role of this compound in Liposome Formulation
The inclusion of this compound in the lipid bilayer affects liposome size through steric hindrance. The large, hydrophilic PEG chains occupy space on the surface of the liposome, influencing the curvature of the lipid membrane. Generally, increasing the concentration of PEGylated lipids leads to the formation of smaller vesicles.[1][2] However, the relationship between this compound concentration and liposome size is not always linear. Studies with the structurally similar DSPE-PEG2000 have shown that after an initial decrease in size with increasing concentration, a further increase can lead to a temporary increase in diameter before the size decreases again at higher concentrations.[2][3][4] This phenomenon is attributed to the transition of the PEG chains from a "mushroom" to a "brush" conformation at higher densities.[2] Therefore, the optimal concentration of this compound must be determined empirically for each specific lipid composition and desired size range.
Quantitative Data on the Effect of PEGylated Lipid Concentration on Liposome Size
| Molar Percentage of PEG-Lipid (mol%) | Expected Liposome Diameter (nm) | Expected Polydispersity Index (PDI) | PEG Conformation |
| 0 | 150 - 250 | > 0.2 | N/A |
| 1 - 4 | 120 - 180 | < 0.2 | Mushroom |
| 5 - 8 | 140 - 200 | < 0.15 | Transition |
| > 8 | 80 - 150 | < 0.1 | Brush |
Note: The exact values will depend on the other lipids in the formulation (e.g., primary phospholipid, cholesterol content), the preparation method, and the specific drug being encapsulated.
One study identified an optimal formulation for in vivo animal studies using a weight ratio of DMPC/DMPE-PEG2000/Cholesterol = 50/5/45.[5]
Experimental Protocols
Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of liposomes with varying concentrations of this compound to determine the optimal concentration for a desired size.
Materials:
-
Primary phospholipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC)
-
Cholesterol (Chol)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
Procedure:
-
Lipid Film Formation:
-
Prepare stock solutions of the primary phospholipid, cholesterol, and this compound in the chosen organic solvent.
-
In separate round-bottom flasks, combine the lipid stock solutions to achieve the desired molar ratios. A common starting point is a primary phospholipid to cholesterol molar ratio of 2:1. The molar percentage of this compound can be varied (e.g., 1, 2, 5, 8, 10, 15 mol% of the total lipid).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids.
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[6]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[7]
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid phase transition temperature.
-
Add the warm hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.[8]
-
Agitate the flask gently by hand or on a shaker to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).[6]
-
-
Size Reduction (Sonication and/or Extrusion):
-
Sonication (Optional): To reduce the size of the MLVs, the liposome suspension can be sonicated using a probe or bath sonicator. Sonication should be performed in short bursts in an ice bath to prevent lipid degradation.[9]
-
Extrusion: For a more uniform size distribution, the liposome suspension should be extruded. Pass the suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated an odd number of times (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[10]
-
-
Characterization:
-
Measure the mean hydrodynamic diameter and polydispersity index (PDI) of the liposome formulations using a Dynamic Light Scattering (DLS) instrument.
-
Analyze the results to determine the this compound concentration that yields the desired liposome size and a low PDI (typically < 0.2).
-
Visualizing the Experimental Workflow
Caption: Workflow for liposome preparation and optimization.
Signaling Pathways and Logical Relationships
The relationship between the molar percentage of this compound and the resulting liposome characteristics can be visualized as a decision-making pathway for formulation development.
Caption: this compound concentration and its effect on liposome size.
Conclusion
The concentration of this compound is a critical parameter in controlling the size of liposomes. While general trends suggest that higher concentrations lead to smaller vesicles, the relationship can be complex and non-linear. Therefore, a systematic approach to varying the molar percentage of this compound in the formulation, as outlined in the provided protocol, is essential for achieving the desired liposome size and a narrow size distribution. The provided workflows and diagrams serve as a guide for researchers to design and execute experiments for the rational development of PEGylated liposomal drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
Application Notes and Protocols for DMPE-PEG2000 in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in the formulation of lipid nanoparticles (LNPs) for gene delivery. Detailed protocols for the preparation and characterization of these LNPs, along with their application in in vitro and in vivo settings, are provided.
Introduction
This compound is a phospholipid-polyethylene glycol conjugate that plays a critical role in the formulation of lipid-based non-viral vectors for the delivery of genetic material, such as messenger RNA (mRNA) and plasmid DNA (pDNA). The PEGylated lipid component offers several advantages, including shielding the nanoparticle surface from opsonization, thereby prolonging circulation time, and controlling the particle size and stability. The "DMPE" anchor consists of two 14-carbon saturated lipid chains, which influence the stability and release characteristics of the PEG moiety from the LNP surface.
Key Applications of this compound in Gene Delivery
This compound is a versatile excipient used in the formulation of lipid nanoparticles for a range of gene delivery applications, including:
-
mRNA-based vaccines and therapeutics: The most prominent application is in the formulation of LNP-based mRNA vaccines, where this compound contributes to the stability and in vivo performance of the delivery system.
-
siRNA and miRNA delivery: LNPs containing this compound can be used to deliver small interfering RNAs (siRNAs) and microRNAs (miRNAs) for gene silencing applications.
-
Plasmid DNA delivery: For gene therapy applications requiring the delivery of larger genetic constructs, this compound can be incorporated into liposomal formulations to improve their stability and transfection efficiency.[1]
-
Gene editing: LNP systems are being explored for the delivery of components of gene-editing systems like CRISPR-Cas9.
Data Presentation: Physicochemical Properties and Transfection Efficiency
The concentration of this compound in LNP formulations is a critical parameter that influences their physicochemical properties and, consequently, their gene delivery efficiency. A common molar ratio for the lipid components (ionizable lipid:helper lipid:cholesterol:PEG-lipid) is 50:10:38.5:1.5.[2][3]
Table 1: Effect of DMG-PEG2000 Concentration on LNP Physicochemical Properties
| Molar % of DMG-PEG2000 | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 1.5% | ~120 | ~0.18 | ~ -3 | ~90%[4] |
| 5% | Varies | Varies | Varies | Varies |
| 10% | Varies | Varies | Varies | Varies |
Note: The exact values can vary depending on the specific lipid composition, manufacturing process, and the nature of the genetic payload.
Table 2: Influence of DMG-PEG2000 Concentration on Transfection Efficiency
| Molar % of DMG-PEG2000 | In Vitro Transfection Efficiency | In Vivo Transgene Expression | Rationale |
| 1.5% | Optimal | Moderate | Lower PEG density enhances cellular uptake.[3][5] |
| 5% | Sub-optimal | Optimal | Higher PEG density improves stability and circulation time in vivo.[3][5] |
A study demonstrated a bell-shaped relationship between the PEG content and transfection efficiency, with 1.5% DMG-PEG2000 showing the best results for in vitro mRNA transfection, while 5% DMG-PEG2000 was optimal for in vivo transgene expression.[3][5] This highlights the trade-off between cellular uptake, which is favored by lower PEGylation, and systemic circulation stability, which is enhanced by higher PEGylation.[3][5]
Experimental Protocols
Protocol 1: Formulation of mRNA-Lipid Nanoparticles using Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method.
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
DMG-PEG2000
-
mRNA
-
Ethanol (B145695) (200 proof, RNase-free)
-
Citrate (B86180) buffer (10 mM, pH 3.0)
-
Phosphate-buffered saline (PBS, RNase-free)
-
Microfluidic mixing device and cartridges
-
Syringes and tubing
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol. The concentrations will depend on the desired final formulation.
-
For a molar ratio of 50:10:38.5:1.5, a common starting point is to prepare a combined lipid stock solution in ethanol.[6]
-
-
Preparation of Aqueous Phase:
-
Dilute the mRNA to the desired concentration in 10 mM citrate buffer (pH 3.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the flow rates to achieve a desired ratio (e.g., 3:1 aqueous to organic phase).
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification:
-
Immediately after formation, dilute the LNP suspension with PBS.
-
Perform dialysis or use centrifugal filter units (e.g., Amicon Ultra) to remove ethanol and exchange the buffer to PBS (pH 7.4).[2]
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[]
-
Protocol 2: In Vitro Transfection of Cells with mRNA-LNPs
This protocol outlines the procedure for transfecting mammalian cells in culture with the formulated mRNA-LNPs.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
mRNA-LNPs formulated as in Protocol 1
-
96-well plates (or other culture vessels)
-
Assay reagents for detecting protein expression (e.g., luciferase assay substrate, flow cytometer for fluorescent proteins)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, dilute the mRNA-LNP suspension to the desired concentration in a serum-free medium or the complete culture medium. Recent protocols suggest that serum-starvation is not always necessary and transfection in a complete medium can be more efficient.[2]
-
Remove the old medium from the cells and add the diluted mRNA-LNP solution.
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 4-24 hours).
-
-
Analysis of Protein Expression:
-
After the incubation period, lyse the cells and perform an assay to quantify the expression of the protein encoded by the delivered mRNA (e.g., luciferase activity).
-
Alternatively, for fluorescent reporter proteins, analyze the cells using fluorescence microscopy or flow cytometry.
-
Protocol 3: In Vivo Gene Delivery in Mice
This protocol provides a general guideline for the systemic administration of mRNA-LNPs to mice to assess in vivo gene expression.
Materials:
-
mRNA-LNPs formulated and purified as in Protocol 1, suspended in sterile PBS.
-
Mice (e.g., BALB/c)
-
Syringes and needles for intravenous injection
-
In vivo imaging system (for luciferase or fluorescent reporters)
-
D-luciferin (for luciferase-expressing mRNA)
Procedure:
-
Administration:
-
Administer the mRNA-LNP suspension to the mice via tail vein injection. A typical dose might be in the range of 0.1-1.0 mg of mRNA per kg of body weight.[5]
-
-
In Vivo Imaging:
-
At a predetermined time point after injection (e.g., 6, 24, 48 hours), anesthetize the mice.
-
If using a luciferase reporter, inject the mice with D-luciferin substrate.
-
Image the mice using an in vivo imaging system to detect bioluminescence or fluorescence in different organs.
-
-
Ex Vivo Analysis (Optional):
-
After imaging, euthanize the mice and harvest major organs (liver, spleen, lungs, etc.).
-
Homogenize the tissues and perform assays to quantify protein expression or mRNA levels.
-
Visualizations
Caption: Workflow for mRNA-LNP formulation.
Caption: Effect of PEGylation on transfection.
References
- 1. Encapsulation of Plasmid DNA in Liposomes: Preparation and Characterization -Proceedings of the PSK Conference | Korea Science [koreascience.kr]
- 2. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols: Preparation of DMPE-PEG2000 Micelles for Drug Solubilization
Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a versatile amphiphilic polymer widely utilized in drug delivery research. Its structure, comprising a hydrophobic dimyristoyl phosphatidylethanolamine (B1630911) (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain, enables it to self-assemble in aqueous solutions into stable micelles above a certain concentration, known as the critical micelle concentration (CMC).[1] These micelles possess a hydrophobic core capable of encapsulating poorly water-soluble drugs, thereby enhancing their solubility, stability, and bioavailability.[2] The PEGylated corona of the micelles provides a steric barrier, which can reduce non-specific protein adsorption and prolong circulation time in vivo.[3][4][5][6]
These application notes provide a detailed protocol for the preparation of this compound micelles using the thin-film hydration method and their application in the solubilization of a model hydrophobic drug. The document is intended for researchers, scientists, and drug development professionals. Note that while the focus is on this compound, the principles and methods are often applicable to other PEGylated phospholipids (B1166683) like DSPE-PEG2000.[7][8][9][10][11]
Data Presentation: Physicochemical Properties of PEG-Lipid Micelles
The following tables summarize key quantitative data for PEGylated phospholipid micelles, providing a baseline for expected experimental outcomes.
Table 1: Critical Micelle Concentration (CMC) and Micelle Size
| PEG-Lipid Conjugate | Critical Micelle Concentration (CMC) (µM) | Average Hydrodynamic Diameter (nm) |
| DSPE-PEG2000 | 0.5 - 20[7][8] | 10 - 40[12] |
| DSPE-PEG3000 | ~1.0[8] | Data not consistently available |
| DSPE-PEG5000 | ~1.5[8] | Data not consistently available |
Note: DSPE-PEG2000 is a close analog of this compound and its properties are often comparable. CMC can vary based on the solvent (e.g., pure water vs. buffered saline).[7]
Table 2: Drug Solubilization Enhancement using PEG-Lipid Micelles
| Drug | PEG-Lipid Formulation | Solubility Enhancement | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| Ridaforolimus | DSPE-PEG2000 | ~40-fold (from 200 µg/mL to 8.9 mg/mL) | 7.2% | 77.5% | [10][13] |
| Cabozantinib | DSPE-PEG2000 | Substantial (not quantified) | - | ~75% | [11] |
| Diazepam | DSPE-PEG2000 | Greater than with DSPE-PEG5000 micelles | - | - | [8] |
| Paclitaxel | Custom double-PEG-lipid (2k2) | Drastically enhanced over standard liposomes | - | - | [14] |
Experimental Protocols
Protocol 1: Preparation of Empty this compound Micelles
This protocol details the thin-film hydration method, a common and effective technique for preparing PEG-lipid micelles.[2][11]
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)
-
Chloroform (B151607) or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4, or deionized water
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Syringe filters (0.22 µm pore size)
-
Glass vials
Procedure:
-
Dissolution: Weigh the desired amount of this compound and dissolve it in chloroform in a round-bottom flask. The concentration should be sufficient to ensure the final aqueous solution is well above the CMC (e.g., for a final concentration of 2 mM).
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (for DMPE, this is low, so room temperature is often sufficient). Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall.
-
Drying: Continue evaporation for at least 1 hour after the film appears dry to remove any residual solvent. For complete removal, the flask can be placed under high vacuum overnight.
-
Hydration: Add the desired volume of pre-warmed (e.g., 60°C) aqueous buffer (e.g., PBS pH 7.4) to the flask. The final concentration of this compound should be well above its CMC.[15]
-
Micelle Formation: Gently agitate the flask in the water bath for 30-60 minutes. The lipid film will gradually disperse to form a clear solution of micelles.[16]
-
Sterilization (Optional): For sterile applications, filter the micelle solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the micelle solution at 4°C.
Protocol 2: Drug Solubilization using this compound Micelles
This protocol describes how to load a hydrophobic drug into pre-formed or co-prepared micelles.
Materials:
-
Hydrophobic drug (e.g., Paclitaxel, Cabozantinib)
-
This compound
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Equipment from Protocol 1
-
Dialysis tubing or centrifugal filter units (for removing unloaded drug)
-
High-Performance Liquid Chromatography (HPLC) system (for quantification)
Procedure:
-
Co-dissolution: In a round-bottom flask, dissolve both the this compound and the hydrophobic drug in a suitable organic solvent. The molar ratio of drug to lipid should be optimized for maximum loading (e.g., starting with a 1:10 drug-to-lipid weight ratio).[17]
-
Film Formation and Hydration: Follow steps 2-5 from Protocol 1 to create the drug-loaded micelles. The presence of the drug in the lipid film allows it to be entrapped within the hydrophobic cores as the micelles self-assemble during hydration.
-
Removal of Unloaded Drug: To separate the drug-loaded micelles from any un-encapsulated, precipitated drug, several methods can be used:
-
Centrifugation: Centrifuge the solution to pellet the insoluble drug. The supernatant contains the solubilized drug-micelle complex.
-
Dialysis: Dialyze the solution against the aqueous buffer to remove any molecularly dissolved, unloaded drug.
-
-
Characterization and Quantification:
-
Size Measurement: Determine the hydrodynamic diameter and size distribution of the drug-loaded micelles using Dynamic Light Scattering (DLS).
-
Drug Concentration: Disrupt the micelles using a suitable solvent (e.g., methanol) and quantify the encapsulated drug concentration using a validated HPLC method.
-
-
Calculation of Loading Parameters:
-
Drug Loading (DL %): (Weight of drug in micelles / Weight of micelles) x 100%
-
Encapsulation Efficiency (EE %): (Weight of drug in micelles / Initial weight of drug used) x 100%
-
Visualizations
Caption: Experimental workflow for drug-loaded micelle preparation.
Caption: Diagram of a drug-loaded this compound micelle.
References
- 1. How does the concentration of DMPE - PEG2000 affect its rheological properties? - Blog [shochem.com]
- 2. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 3. PegGylated lipids | DC Chemicals [dcchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PEG based random copolymer micelles as drug carriers: the effect of hydrophobe content on drug solubilization and cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cabozantinib Loaded DSPE-PEG2000 Micelles as Delivery System: Formulation, Characterization and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility and Human Cancer Cell Cytotoxicity when used in Fluid Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of DMPE-PEG2000 in Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) into solid lipid nanoparticles (SLNs). The inclusion of this compound offers significant advantages in drug delivery, including enhanced stability, prolonged circulation times, and improved bioavailability of encapsulated therapeutic agents.[1][2][3]
The following sections detail the principles, applications, experimental protocols, and expected outcomes when formulating SLNs with this compound.
Introduction to this compound in Solid Lipid Nanoparticles
Solid lipid nanoparticles (SLNs) are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature.[4] They represent a promising alternative to traditional drug delivery systems like emulsions, liposomes, and polymeric nanoparticles.[5] The incorporation of this compound, a PEGylated phospholipid, into the SLN formulation provides a hydrophilic stealth coating on the nanoparticle surface.[6][7] This "PEGylation" sterically hinders the interaction with plasma proteins and reduces uptake by the reticuloendothelial system (RES), thereby extending the systemic circulation time of the nanoparticles.[2][8]
Key Advantages of Incorporating this compound:
-
Prolonged Circulation: The PEGylated surface reduces opsonization and clearance by the immune system, leading to a longer half-life of the drug in the bloodstream.[2][3]
-
Enhanced Stability: The steric hindrance provided by the PEG chains prevents particle aggregation, improving the colloidal stability of the SLN dispersion during storage and in biological fluids.[1][9]
-
Improved Bioavailability: By protecting the encapsulated drug from premature degradation and enabling longer circulation, PEGylated SLNs can improve the overall bioavailability of the therapeutic agent.[1]
-
Controlled Drug Release: The lipid matrix of SLNs, in combination with the PEG coating, can be tailored to achieve sustained and controlled release of the encapsulated drug.[4][10]
-
Targeted Delivery: The terminal end of the PEG chain can be functionalized with targeting ligands to facilitate the delivery of the drug to specific cells or tissues.[8][9]
Applications of this compound Modified SLNs
The unique properties of this compound-modified SLNs make them suitable for a wide range of therapeutic applications:
-
Oncology: For the delivery of chemotherapeutic agents such as methotrexate, doxorubicin, and gefitinib. The enhanced circulation time allows for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[1][2][4]
-
Gene Therapy: As non-viral vectors for the delivery of nucleic acids like DNA and RNA, offering a safer alternative to viral vectors.[6]
-
Delivery of Poorly Water-Soluble Drugs: The lipid core of SLNs is ideal for encapsulating hydrophobic drugs, improving their solubility and enabling intravenous administration.[11]
-
Targeted Drug Delivery: Functionalization of the PEG-lipid allows for active targeting to specific receptors on diseased cells, enhancing therapeutic efficacy and reducing off-target effects.[8]
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound incorporated solid lipid nanoparticles.
General Workflow for SLN Formulation and Characterization
The following diagram illustrates the general workflow for the preparation and evaluation of this compound modified SLNs.
Protocol for SLN Preparation by High-Pressure Homogenization (Hot Homogenization)
This is a widely used and scalable method for SLN production that does not require the use of organic solvents.[12]
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)
-
This compound
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Equipment:
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer
-
Water Bath
-
Magnetic Stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid and this compound at a temperature approximately 5-10°C above the melting point of the lipid.
-
Dissolve the lipophilic API in the molten lipid mixture under continuous stirring to ensure a homogenous solution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase dropwise while stirring at high speed (e.g., 8000-10000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a hot oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Homogenize for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.
-
-
Nanoparticle Formation:
-
Allow the resulting hot nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
The SLN dispersion can be purified to remove excess surfactant and un-encapsulated drug using techniques like dialysis or ultrafiltration.
-
Protocol for Characterization of this compound SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. The PDI indicates the breadth of the size distribution. The zeta potential, a measure of the surface charge, is determined by measuring the electrophoretic mobility of the nanoparticles.
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer or a similar instrument at 25°C.
-
Perform measurements in triplicate.
-
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of drug encapsulated within the SLNs is determined by separating the free drug from the nanoparticles and quantifying the drug in both fractions.
-
Procedure:
-
Separate the un-encapsulated drug from the SLN dispersion using ultracentrifugation or centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
3. In Vitro Drug Release:
-
Principle: The release of the drug from the SLNs is typically studied using a dialysis bag method in a release medium that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure:
-
Place a known amount of the SLN dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in the release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of drug released in the collected samples.
-
Plot the cumulative percentage of drug released versus time.
-
Data Presentation
The following tables summarize typical quantitative data obtained for this compound modified SLNs from various studies.
Table 1: Physicochemical Properties of PEGylated Solid Lipid Nanoparticles
| Formulation | Lipid Matrix | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| PEG-SLN | Stearic Acid | Methotrexate | ~130 | Low | -34 | - | [1] |
| GEF-P-SLN | - | Gefitinib | 114 - 310 | 0.066 - 0.350 | -14 to -27.6 | >89 | [4] |
| PEG2000-DSPE SLN | Glyceryl Monostearate | Resveratrol | ~100 | - | - | >80 | [3] |
| Repaglinide-SLN | - | Repaglinide | 50.29 | 0.377 | -17.2 | 78 | [13] |
| TXR-SLN 2 | - | Troxerutin | 140.5 ± 1.02 | 0.218 ± 0.01 | 28 ± 8.71 | 83.62 | [14] |
Table 2: Influence of this compound Concentration on SLN Properties
| This compound:Lipid Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) | Stability | Reference |
| 1:5 | ~100 | - | - | Stable | [3] |
| 1/1 (DSPE-PEG2000/Soluplus) | 116.6 | 0.112 | -13.7 | Stable for 5 days | [15] |
| 1/2 (DSPE-PEG2000/Soluplus) | - | - | -11.3 | Aggregation after 3 days | [15] |
| 10/1 (DSPE-PEG2000/Soluplus) | 36.5 | 0.900 | -28.5 | Unstable | [15] |
Visualization of Key Concepts
Signaling Pathway: The "Stealth" Effect of PEGylation
This diagram illustrates how the PEG layer on the surface of the SLN prevents opsonization and subsequent uptake by the reticuloendothelial system (RES).
Experimental Workflow: In Vitro Drug Release Study
This diagram outlines the steps involved in conducting an in vitro drug release experiment for this compound modified SLNs.
Conclusion
The incorporation of this compound is a highly effective strategy for optimizing the performance of solid lipid nanoparticles as drug delivery vehicles. The resulting PEGylated SLNs exhibit enhanced stability, prolonged circulation times, and the potential for targeted delivery, making them a versatile platform for a wide array of therapeutic applications. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and evaluate their own this compound modified SLN formulations.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 3. researchgate.net [researchgate.net]
- 4. PEGylated SLN as a Promising Approach for Lymphatic Delivery of Gefitinib to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Lipids for Target Drug Delivery- Biochempeg [biochempeg.com]
- 10. Effect of PEG2000 on drug delivery characterization from solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
Application Notes and Protocols: The Use of DMPE-PEG2000 in Topical and Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in the development of advanced topical and cosmetic formulations. The unique amphiphilic nature of this compound, combining a lipid anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) chain, makes it a valuable excipient for enhancing the delivery and efficacy of active ingredients.
Introduction to this compound in Dermatological Formulations
This compound is a phospholipid-PEG conjugate that self-assembles in aqueous solutions to form various nanostructures, such as micelles and liposomes.[1] In topical and cosmetic applications, it primarily functions as a delivery vehicle and penetration enhancer. The PEGylated surface of these nanocarriers provides a "stealth" characteristic, improving stability and biocompatibility on the skin surface.[1][2]
The primary mechanisms by which this compound enhances the delivery of active ingredients into the skin include:
-
Disruption of the Stratum Corneum: The lipid portion of this compound can integrate into the lipid bilayers of the stratum corneum, the outermost layer of the skin. This interaction increases the fluidity of the lipid matrix, thereby enhancing the permeability for active compounds.[3]
-
Formation of Encapsulating Vesicles: this compound is a key component in the formation of liposomes and micelles, which can encapsulate both hydrophilic and lipophilic active ingredients.[1] These vesicles can protect the actives from degradation and facilitate their transport across the skin barrier.[3]
Applications in Topical and Cosmetic Formulations
This compound can be incorporated into a variety of product types, including creams, lotions, serums, and masks to improve the delivery of active ingredients.[3]
2.1. Enhanced Delivery of Anti-Aging Ingredients:
Active ingredients such as retinol (B82714) and peptides, commonly used in anti-aging products, can be effectively encapsulated in this compound-containing liposomes. This encapsulation enhances their stability and penetration into the epidermis, where they can exert their biological effects.[3]
2.2. Improved Efficacy of Antioxidants:
Antioxidants like Vitamin C are often unstable and have difficulty penetrating the skin. Formulating Vitamin C in this compound-stabilized vesicles can protect it from oxidation and improve its delivery to deeper skin layers, maximizing its antioxidant and skin-brightening effects.[3][4]
Quantitative Data on Formulation Characterization
The inclusion of this compound in liposomal formulations has a significant impact on their physicochemical properties. The following tables summarize the typical effects on particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Table 1: Effect of this compound on Liposome (B1194612) Particle Size and Polydispersity Index (PDI)
| Formulation | Molar Ratio of Lipids (e.g., DMPC:Cholesterol:this compound) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| Conventional Liposomes | 55:45:0 | 228 ± 150 | > 0.3 |
| PEGylated Liposomes | 50:45:5 | 110 ± 45 | < 0.2 |
Data is illustrative and compiled from multiple sources to show general trends.[5][6] The inclusion of this compound generally leads to the formation of smaller and more uniform liposomes.[7]
Table 2: Influence of this compound on Zeta Potential and Encapsulation Efficiency (EE%)
| Formulation | Active Ingredient | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Conventional Liposomes | Quercetin | -25 to -35 | ~90% |
| PEGylated Liposomes (5 mol% this compound) | Quercetin | -3.69 | ~89% |
| PEGylated Liposomes (7 mol% this compound) | Quercetin | Near Neutral | ~80% |
Data is illustrative and compiled from multiple sources.[3][5] The PEG chains on the surface of the liposomes create a neutral charge, bringing the zeta potential closer to zero. Encapsulation efficiency may slightly decrease with increasing concentrations of this compound due to the space occupied by the PEG chains.[3]
Experimental Protocols
4.1. Protocol for Preparation of this compound Liposomes using Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by sonication.
Materials:
-
Primary phospholipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC)
-
Cholesterol
-
This compound
-
Active ingredient (lipophilic or hydrophilic)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio is 50:45:5 (DMPC:Cholesterol:this compound).[8]
-
If encapsulating a lipophilic active, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic active, dissolve it in the buffer prior to hydration.
-
The hydration process should be carried out above the phase transition temperature of the primary phospholipid.
-
Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.
-
Sonication should be performed on ice to prevent overheating and degradation of the lipids and active ingredient.
-
Sonicate in short bursts with cooling periods in between until the suspension becomes clear.
-
-
Purification:
-
To remove unencapsulated active ingredient, centrifuge the liposome suspension. The liposomes will form a pellet, and the supernatant containing the free active can be discarded.
-
Alternatively, use size exclusion chromatography to separate the liposomes from the free active.
-
4.2. Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the skin permeation of an active ingredient from a this compound formulation using Franz diffusion cells.[2][9][10]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., PBS with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Test formulation (e.g., this compound liposomes containing the active ingredient)
-
Control formulation (e.g., conventional liposomes or a simple solution of the active)
-
Analytical method for quantifying the active ingredient (e.g., HPLC)
Procedure:
-
Skin Preparation:
-
Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Mount the skin on the diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.
-
-
Experimental Setup:
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the system for a period of time.
-
-
Application of Formulation:
-
Apply a known amount of the test or control formulation to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.
-
-
Quantification:
-
Analyze the concentration of the active ingredient in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of the active ingredient permeated per unit area of the skin over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) of the this compound formulation compared to the control.
-
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound formulations.
Caption: Mechanism of this compound in enhancing skin penetration of active ingredients.
References
- 1. Effect of grafted polyethylene glycol (PEG) on the size, encapsulation efficiency and permeability of vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Nanoliposomes Entrapping Medium-Chain Fatty Acids and Vitamin C by Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Skin permeation of retinol in Tween 20-based deformable liposomes: in-vitro evaluation in human skin and keratinocyte models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinol semisolid preparations in cosmetics: transcutaneous permeation mechanism and behaviour - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of DMPE-PEG2000 Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a commonly used lipid in the formulation of "stealth" liposomes. The PEGylated surface of these liposomes provides a hydrophilic barrier, which sterically hinders the adsorption of blood components, thereby reducing uptake by the reticuloendothelial system (RES) and prolonging circulation times.[1] Robust analytical characterization is crucial to ensure the quality, stability, and in vivo performance of these drug delivery systems.[2][3] This document provides detailed protocols for the key analytical techniques used to characterize this compound liposomes.
Key Analytical Parameters
The critical quality attributes (CQAs) for liposomal formulations directly influence their therapeutic efficacy and safety.[2] Comprehensive characterization involves a suite of analytical techniques to assess these parameters.[2][4]
-
Particle Size and Polydispersity Index (PDI): The size of liposomes is a critical factor influencing their biodistribution, circulation half-life, and passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect.[5][6] The PDI is a measure of the heterogeneity of particle sizes in the sample.
-
Zeta Potential: This parameter measures the overall surface charge of the liposomes in a particular medium.[5] It is a key indicator of colloidal stability, as a sufficiently high electrostatic repulsion between particles can prevent aggregation.[7] For PEGylated liposomes, the zeta potential can also confirm the presence of the neutral PEG layer, which shields the surface charge of the underlying lipids.[1]
-
Encapsulation Efficiency (EE%): EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.[8] It is a critical parameter for determining the drug loading capacity and ensuring a consistent therapeutic dose.[8]
-
In Vitro Drug Release: This assay evaluates the rate and extent of drug release from the liposomes over time under specific conditions.[9] It provides insights into the stability of the formulation and can be used to predict the in vivo drug release profile.[9]
Data Presentation: Typical Physicochemical Properties
The following table summarizes typical quantitative data for this compound liposomal formulations. Absolute values can vary based on the specific lipid composition, drug encapsulated, and preparation method.
| Parameter | Typical Value | Analytical Technique | Significance | Reference |
| Hydrodynamic Diameter | 80 - 200 nm | Dynamic Light Scattering (DLS) | Influences biodistribution and circulation time | [10][11] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates a narrow and uniform size distribution | [7][11] |
| Zeta Potential | -5 mV to -25 mV | Laser Doppler Velocimetry | Indicates stability and PEGylation | [1][11] |
| Encapsulation Efficiency | 60 - 90% | HPLC, UV-Vis Spectroscopy | Measures drug loading and formulation efficiency | [11][12] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between analytical techniques and liposome (B1194612) characteristics.
Caption: Experimental workflow for this compound liposome characterization.
Caption: Relationship between analytical techniques and their significance.
Experimental Protocols
Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in scattered light intensity that occur due to the Brownian motion of particles in suspension.[5][6] Analysis of these fluctuations allows for the determination of the particle diffusion coefficients, which are then converted into a size distribution using the Stokes-Einstein equation.[5]
Protocol:
-
Sample Preparation: Dilute the liposome suspension with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an appropriate concentration to ensure optimal scattering intensity. The sample should be visually clear and free of aggregates.[13]
-
Instrumentation: Use a DLS instrument such as a Malvern Zetasizer.
-
Measurement Settings:
-
Equilibrate the instrument to 25°C.[5]
-
Select a disposable cuvette and ensure it is clean and free of dust.
-
Transfer approximately 1 mL of the diluted liposome sample into the cuvette.
-
Set the measurement parameters, including the dispersant viscosity and refractive index (use values for water if the buffer is dilute).
-
Set the scattering angle (e.g., 90° or 173° for non-invasive backscatter).[5][14]
-
-
Data Acquisition: Perform at least three replicate measurements for each sample to ensure reproducibility.
-
Data Analysis: The instrument software will report the Z-average diameter (an intensity-weighted mean size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.[7]
Zeta Potential Analysis
Principle: Zeta potential is determined using laser Doppler velocimetry.[5] An electric field is applied across the sample, causing charged particles to migrate towards the oppositely charged electrode. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential via the Helmholtz-Smoluchowski equation.[5][7]
Protocol:
-
Sample Preparation: Dilute the liposome suspension in a low-conductivity buffer, such as 10 mM NaCl, to minimize the effects of buffer salts on the measurement.[15]
-
Instrumentation: Use a zeta potential analyzer, often integrated into DLS instruments like the Malvern Zetasizer.
-
Measurement Settings:
-
Equilibrate the instrument to 25°C.
-
Use a folded capillary cell (e.g., DTS1070) to avoid electro-osmosis effects.[15]
-
Carefully inject approximately 1 mL of the diluted sample into the cell, ensuring no air bubbles are trapped.[15]
-
Insert the cell into the instrument, making sure the electrodes are properly positioned.
-
-
Data Acquisition: The instrument will apply a voltage and measure the particle velocity. Perform at least three replicate measurements.
-
Data Analysis: The software calculates the zeta potential in millivolts (mV). For PEGylated liposomes, the value is expected to be near-neutral (e.g., -5 to -25 mV) due to the shielding effect of the PEG layer, which shifts the slipping plane further from the charged lipid surface.[1][11]
Encapsulation Efficiency (EE%) Determination by HPLC
Principle: To determine EE%, the unencapsulated ("free") drug must be separated from the drug-loaded liposomes. The amount of encapsulated drug is then quantified, often by HPLC, after disrupting the liposomes. EE% is calculated as the ratio of the encapsulated drug amount to the total drug amount.[8]
Protocol:
-
Separation of Free Drug:
-
Use a size-based separation method such as ultrafiltration or size-exclusion chromatography (SEC).
-
Ultrafiltration Method: Place an aliquot of the liposome formulation into a centrifugal filter unit (e.g., Amicon Ultra, with a molecular weight cutoff appropriate for the drug). Centrifuge according to the manufacturer's instructions. The filtrate will contain the free drug.
-
-
Quantification of Free Drug (C_free):
-
Analyze the filtrate directly using a validated HPLC method specific to the drug being quantified.
-
-
Quantification of Total Drug (C_total):
-
Take a corresponding aliquot of the original, unseparated liposome formulation.
-
Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent like methanol (B129727) or a surfactant like Triton X-100.[16]
-
Analyze the disrupted sample by HPLC to determine the total drug concentration.
-
-
HPLC Analysis:
-
Calculation of Encapsulation Efficiency:
-
EE (%) = [(C_total - C_free) / C_total] x 100
-
In Vitro Drug Release Study using the Dialysis Method
Principle: The dialysis method is widely used to study the in vitro release of drugs from nanoparticles.[9][18] The liposome formulation is placed inside a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the free drug to diffuse out but retains the liposomes.[19] The bag is placed in a larger volume of release medium, and the concentration of the released drug in the medium is measured over time.[19]
Protocol:
-
Materials:
-
Dialysis tubing (e.g., regenerated cellulose) with an MWCO that is significantly larger than the drug's molecular weight but much smaller than the liposomes (e.g., 12-14 kDa).[18][19]
-
Release Medium: Typically PBS (pH 7.4) to mimic physiological conditions. For poorly soluble drugs, a small amount of surfactant (e.g., Tween 80) or co-solvent may be added to maintain sink conditions.[20]
-
A temperature-controlled shaker or water bath set to 37°C.[18]
-
-
Procedure:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Pipette a known volume (e.g., 1-2 mL) of the liposome formulation into the dialysis bag and securely seal both ends.
-
Submerge the sealed bag in a defined volume of pre-warmed release medium (e.g., 50-100 mL).
-
Maintain constant, gentle agitation at 37°C.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[21]
-
-
Sample Analysis:
-
Quantify the drug concentration in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percent release versus time to obtain the drug release profile. PEGylated liposomes are expected to exhibit a sustained release profile compared to conventional liposomes.[20][22]
-
References
- 1. azonano.com [azonano.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. azonano.com [azonano.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 10. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
- 13. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. 2.5. Dynamic Light-Scattering Measurements (DLS) [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. High-Performance Liquid Chromatography (HPLC) Quantification of Liposome-Delivered Doxorubicin in Arthritic Joints of Collagen-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC analysis as a tool for assessing targeted liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. air.unimi.it [air.unimi.it]
- 22. impactfactor.org [impactfactor.org]
Application Notes and Protocols for Freeze-Thawing of DMPE-PEG2000 Liposomal Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the freeze-thawing of liposomal formulations containing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). The aim is to ensure the stability and integrity of these drug delivery systems during cryopreservation and subsequent reconstitution.
Introduction
Liposomal formulations are often subjected to freeze-thawing for long-term storage and to increase the encapsulation efficiency of hydrophilic drugs.[1][2] However, the process of freezing and thawing can induce significant stress on the liposomal structure, potentially leading to aggregation, fusion, and leakage of the encapsulated content.[1][3] The inclusion of PEGylated lipids, such as this compound, can influence the behavior of liposomes during freeze-thaw cycles.[4][5] These notes provide protocols to mitigate these challenges and ensure the development of a stable, effective drug delivery vehicle.
The primary challenges during the freeze-thaw process are the formation of ice crystals, which can mechanically damage the lipid bilayer, and the osmotic stress resulting from the cryoconcentration of solutes in the unfrozen fraction.[3] Cryoprotectants are often employed to protect liposomes from these stresses.[6][7]
Key Physicochemical Parameters for Stability Assessment
The stability of this compound liposomal formulations after freeze-thawing is assessed by monitoring several key physicochemical parameters.
| Parameter | Method | Description | Typical Acceptance Criteria (Post-Thaw) |
| Particle Size (Mean Diameter) | Dynamic Light Scattering (DLS) | Measures the average size of the liposomes. An increase in size may indicate aggregation or fusion of vesicles. | Minimal change from pre-freeze-thaw values (e.g., <20% increase). |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Indicates the breadth of the particle size distribution. An increase in PDI suggests a less homogenous population of liposomes. | PDI < 0.3, indicating a narrow and uniform size distribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the liposomes, which is a key indicator of colloidal stability. Significant changes can predict aggregation. | Minimal change from pre-freeze-thaw values. For charged liposomes, a value > ±20 mV is often desired for stability. |
| Encapsulation Efficiency (%EE) | Spectrophotometry, Fluorometry, or HPLC | Quantifies the amount of drug retained within the liposomes after a freeze-thaw cycle. A decrease indicates leakage. | High retention of the encapsulated drug (e.g., >80-90%). |
| Morphology and Lamellarity | Cryo-Transmission Electron Microscopy (Cryo-TEM), Freeze-Fracture Electron Microscopy | Visualizes the structure of the liposomes to confirm their integrity, shape, and number of lipid bilayers. | Maintenance of unilamellar or desired lamellar structure without significant defects. |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar this compound liposomes, a common starting point before freeze-thawing.
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)
-
Chloroform and Methanol (B129727) (or other suitable organic solvents)
-
Hydration buffer (e.g., phosphate-buffered saline pH 7.4)
-
Drug to be encapsulated (optional)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., DPPC, cholesterol, and this compound in a desired molar ratio) in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer (containing the drug if applicable) by gentle rotation above the lipid phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).
-
Subject the MLV suspension to a number of freeze-thaw cycles (e.g., 5-10 cycles) to increase encapsulation efficiency.[1] This involves freezing the suspension in liquid nitrogen and thawing in a water bath set above the Tm.
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11 passes) to produce unilamellar vesicles (LUVs) of a uniform size.
-
Remove any unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.
Protocol 2: Freeze-Thawing of this compound Liposomes with Cryoprotectants
This protocol outlines the procedure for the cryopreservation and reconstitution of the prepared liposomes.
Materials:
-
Prepared this compound liposome formulation
-
Cryoprotectant (e.g., sucrose, trehalose, glycerol)
-
Cryovials
-
Controlled-rate freezer or liquid nitrogen
-
Water bath
Procedure:
-
Add the chosen cryoprotectant to the liposome suspension to the desired final concentration (e.g., 10% w/v sucrose). Gently mix to ensure homogeneity.
-
Aliquot the liposome-cryoprotectant mixture into cryovials.
-
Freezing:
-
Store the frozen liposomes at a stable low temperature (e.g., -80°C).
-
Thawing:
-
Rapidly thaw the frozen liposome suspension by placing the cryovials in a water bath set to a temperature above the lipid Tm (e.g., 45°C for DPPC-based liposomes) until the contents are completely liquid.[1]
-
-
After thawing, gently vortex the liposome suspension to ensure homogeneity.
-
Characterize the post-thaw liposomes for particle size, PDI, zeta potential, and encapsulation efficiency as described in the characterization protocol.
Protocol 3: Characterization of Freeze-Thawed Liposomes
This protocol details the methods for assessing the quality of the liposomes after the freeze-thaw cycle.
1. Particle Size, PDI, and Zeta Potential Analysis:
-
Dilute a small aliquot of the pre-freeze and post-thaw liposome suspension in the original hydration buffer.
-
Analyze the samples using a dynamic light scattering (DLS) instrument (e.g., Zetasizer) to determine the mean particle size and PDI.[10][11]
-
For zeta potential measurement, dilute the samples in an appropriate low-ionic-strength buffer and measure using the same instrument with an electrophoretic cell.[10][12]
2. Encapsulation Efficiency Determination:
-
Take a known volume of the post-thaw liposome suspension.
-
Separate the encapsulated drug from the unencapsulated (free) drug. This can be achieved by methods such as:
-
Size Exclusion Chromatography (SEC): Pass the sample through a small SEC column (e.g., Sephadex G-50). The liposomes will elute in the void volume, while the free drug will be retained.
-
Dialysis: Dialyze the sample against a large volume of buffer to remove the free drug.
-
Centrifugation: Use ultracentrifugation to pellet the liposomes, separating them from the supernatant containing the free drug.
-
-
Disrupt the liposomes that contain the encapsulated drug using a suitable solvent (e.g., methanol or a detergent like Triton X-100).
-
Quantify the drug concentration in the disrupted liposome fraction and the initial total drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).
-
Calculate the encapsulation efficiency (%EE) using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100
Diagrams and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Freeze-anneal-thaw cycling of unilamellar liposomes: effect on encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamopen.com [benthamopen.com]
- 5. Effect of freeze-thawing and polyethylene glycol (PEG) lipid on fusion and fission of phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors influencing cryoprotective activity and drug leakage from liposomes after freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nva.sikt.no [nva.sikt.no]
Application Notes and Protocols: Post-Insertion Method for Peptide-Targeted DMPE-PEG2000 Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-insertion method is a versatile and widely used technique for the surface modification of pre-formed liposomes. This approach allows for the incorporation of targeting ligands, such as peptides, onto the liposomal surface without compromising the integrity of the encapsulated therapeutic agent. The method involves the spontaneous transfer of peptide-conjugated polyethylene (B3416737) glycol (PEG)-lipid micelles into the outer leaflet of the liposome (B1194612) bilayer, driven by thermodynamic stability. This technique is particularly advantageous as it separates the harsh conditions often required for ligand conjugation from the drug encapsulation process, thus preserving the activity of sensitive drugs.[1][2]
This document provides detailed protocols for the preparation of peptide-targeted liposomes using 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) conjugated to PEG2000, a common phospholipid-PEG derivative.
Core Principles
The post-insertion technique is based on the principle that lipid-PEG conjugates, when in a micellar form, can spontaneously insert into a pre-formed liposomal bilayer.[2] This process is typically facilitated by incubating the pre-formed liposomes with a micellar solution of the peptide-PEG-lipid conjugate at a temperature above the phase transition temperature of the liposomal lipids.[2] The hydrophobic lipid anchor of the conjugate integrates into the liposome's lipid bilayer, leaving the hydrophilic PEG chain and the attached peptide exposed on the liposome surface.
Key Advantages of the Post-Insertion Method:
-
Preservation of Encapsulated Drug Activity: The drug is encapsulated before the surface modification step, protecting it from potentially harsh conjugation reaction conditions.
-
Flexibility and Versatility: A single batch of drug-loaded liposomes can be modified with various targeting ligands, allowing for a modular and adaptable approach to targeted drug delivery.[1]
-
Simplified Manufacturing: This method can simplify the large-scale production of targeted liposomes, a crucial factor for clinical translation.[3]
Experimental Protocols
Protocol 1: Preparation of Pre-Formed DMPE-PEG2000 Liposomes
This protocol describes the preparation of unilamellar liposomes using the lipid film hydration and extrusion method.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DMPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DMPC-based formulations). This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Equilibrate the extruder to the same temperature as the hydration step.
-
Pass the MLV suspension through the extruder fitted with a 100 nm polycarbonate membrane for a defined number of cycles (e.g., 10-15 times) to form small unilamellar vesicles (SUVs).
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
The expected size should be around 100-120 nm with a PDI below 0.2.
-
Protocol 2: Synthesis of Peptide-DMPE-PEG2000 Conjugate
This protocol outlines the conjugation of a cysteine-containing peptide to a maleimide-functionalized this compound via thiol-maleimide chemistry.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-maleimide)
-
Cysteine-containing targeting peptide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chloroform
-
Reaction buffer (e.g., HEPES buffer, pH 6.5-7.5)
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
Procedure:
-
Peptide Solution Preparation:
-
Dissolve the cysteine-containing peptide in the reaction buffer. If the peptide has low aqueous solubility, a small amount of a co-solvent like DMSO can be used.
-
-
Lipid-PEG Solution Preparation:
-
Dissolve the DSPE-PEG2000-maleimide in a mixture of chloroform and DMSO.
-
-
Conjugation Reaction:
-
Purification:
-
Purify the resulting peptide-DMPE-PEG2000 conjugate by dialysis against deionized water to remove unconjugated peptide and other small molecules.
-
Lyophilize the purified conjugate for storage.
-
-
Confirmation of Conjugation:
-
Confirm the successful conjugation using techniques such as Thin Layer Chromatography (TLC)[4], Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 3: Post-Insertion of Peptide-DMPE-PEG2000 into Liposomes
This protocol describes the incubation procedure for inserting the peptide-lipid conjugate into the pre-formed liposomes.
Materials:
-
Pre-formed this compound liposomes (from Protocol 1)
-
Peptide-DMPE-PEG2000 conjugate (from Protocol 2)
-
PBS, pH 7.4
Procedure:
-
Micelle Formation:
-
Disperse the lyophilized peptide-DMPE-PEG2000 conjugate in PBS (pH 7.4) to form a micellar solution.
-
-
Incubation:
-
Add the peptide-DMPE-PEG2000 micellar solution to the pre-formed liposome suspension at a desired molar ratio (e.g., 1-5 mol% of total lipid).
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour with gentle shaking.
-
-
Purification:
-
Remove the unincorporated peptide-lipid conjugates by dialysis or size exclusion chromatography.
-
-
Characterization of Targeted Liposomes:
-
Determine the final particle size and PDI using DLS. A slight increase in size (e.g., 3-4 nm) may be observed after post-insertion.
-
Measure the zeta potential to assess surface charge changes.
-
Quantify the amount of peptide incorporated onto the liposome surface using methods like High-Performance Liquid Chromatography (HPLC)[4] or a colorimetric assay (e.g., bicinchoninic acid assay, BCA).
-
Data Presentation
Table 1: Physicochemical Characterization of Liposomes Before and After Post-Insertion
| Formulation | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Peptide Incorporation Efficiency (%) |
| Pre-formed Liposomes | 94 - 99 | 0.060 - 0.100 | -5 to -15 | N/A |
| Peptide-Targeted Liposomes | 97 - 103 | 0.070 - 0.120 | -2 to -10 | 85 - 90[6] |
Data presented as a typical range based on literature.[6] Actual values will vary depending on the specific lipids, peptide, and preparation conditions.
Table 2: In Vitro Cellular Association of Targeted vs. Non-Targeted Liposomes
| Cell Line | Liposome Formulation | Cellular Association (nmol lipid / 10^6 cells) ± SD | Fold Increase |
| H69 (Small Cell Lung Cancer) | Non-Targeted Liposomes | ~5 | N/A |
| H69 (Small Cell Lung Cancer) | Antagonist G-Targeted Liposomes | ~15 | ~3-fold |
| A2780 (Ovarian Carcinoma) | Non-Targeted Liposomes | Varies | N/A |
| A2780 (Ovarian Carcinoma) | T7 Peptide-Targeted Liposomes | Varies | 3.7-fold[7] |
This table summarizes representative data showing the enhanced cellular uptake of peptide-targeted liposomes compared to their non-targeted counterparts.
Visualizations
Caption: Experimental workflow for preparing peptide-targeted liposomes via the post-insertion method.
Caption: Schematic of a peptide-targeted this compound liposome.
Conclusion
The post-insertion method offers a straightforward and effective strategy for producing biologically active, peptide-targeted liposomes.[3][5] This technique is highly adaptable and can be applied to a wide range of targeting ligands and liposomal formulations, making it a valuable tool in the development of targeted nanomedicines. The protocols and data presented herein provide a comprehensive guide for researchers and scientists looking to employ this method for their drug delivery applications.
References
- 1. Use of the post-insertion method for the formation of ligand-coupled liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of the post-insertion technique to insert peptide ligands into pre-formed stealth liposomes with retention of binding activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes Using High Functionality and Quality Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of synthetic of peptide-functionalized liposome for enhanced targeted ovarian carcinoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of DMPE-PEG2000 Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of DMPE-PEG2000 liposomes during experimentation.
Troubleshooting Guide
Issue: My this compound liposomes are aggregating. What are the potential causes and how can I resolve this?
Liposome (B1194612) aggregation is a common issue that can be attributed to several factors. This guide will walk you through a systematic approach to identify the cause and find a solution.
Step 1: Review Your Formulation and Preparation Method
The composition of your liposomes and the method of preparation are critical for stability.
-
PEG Molar Percentage: The concentration of this compound is crucial for providing a steric barrier against aggregation.[1][2] An insufficient amount can lead to exposed hydrophobic regions and subsequent aggregation. Conversely, excessive concentrations can also sometimes lead to the formation of non-liposomal structures like micelles.[3]
-
Lipid Composition: The choice of other lipids in your formulation can influence stability. Ensure that the lipid mixture is appropriate for your application and that the lipids are of high purity.
-
Hydration and Extrusion: Incomplete hydration of the lipid film or improper extrusion can result in a heterogeneous population of liposomes, with some being more prone to aggregation.
Step 2: Evaluate Your Buffer and Storage Conditions
The chemical and physical environment of your liposome suspension plays a significant role in their stability.
-
High Salt Concentrations: Certain salts, particularly kosmotropic salts like ammonium (B1175870) sulfate, can induce aggregation of PEGylated liposomes.[4][5][6] This is thought to be due to a "salting-out" effect on the PEG chains, reducing their hydration and leading to hydrophobic interactions between liposomes.[4][5][6]
-
pH: While this compound itself is not highly pH-sensitive, the overall charge and stability of your liposomes can be affected by the pH of the buffer, especially if your formulation includes ionizable lipids. It is crucial to maintain the pH within a range that ensures the stability of all components.[7]
-
Temperature: Temperature can influence lipid bilayer fluidity and the conformation of the PEG chains. Storage at inappropriate temperatures can promote aggregation. Generally, storing liposome suspensions at 4°C is recommended.[7] Avoid freezing, as ice crystal formation can disrupt the liposome structure.[7]
-
Presence of Divalent Cations: Divalent cations can interact with the liposome surface and potentially reduce the effectiveness of the PEG steric barrier, leading to aggregation.[8]
Step 3: Analyze Your Experimental Procedure
Aspects of your experimental workflow can inadvertently introduce factors that cause aggregation.
-
Interaction with Surfaces: Liposomes, even PEGylated ones, can sometimes interact with and adsorb to certain surfaces, which can lead to structural changes and aggregation.[9]
-
Addition of Other Molecules: If you are adding other molecules to your liposome suspension (e.g., proteins, drugs), these could be interacting with the liposomes and causing them to aggregate.
Below is a troubleshooting workflow to help you diagnose and resolve aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar percentage of this compound to prevent liposome aggregation?
A: The optimal molar percentage of this compound typically ranges from 2 to 10 mol%.[7] For many applications, 5 mol% is a common starting point.[5][6] However, the ideal concentration can depend on the specific lipid composition, the size of the liposomes, and the intended application. It is often necessary to empirically determine the optimal ratio for your system.
Q2: Can the type of salt in my buffer cause my PEGylated liposomes to aggregate?
A: Yes, the type and concentration of salt can significantly impact the stability of PEGylated liposomes. Kosmotropic salts, such as ammonium sulfate, are known to cause aggregation at certain concentrations.[4][5][6] This is attributed to the "salting-out" effect, which dehydrates the PEG chains and promotes hydrophobic interactions between liposomes.[4][5][6] If you are observing aggregation in the presence of high salt concentrations, consider reducing the salt concentration or switching to a different salt. Chaotropic salts have been shown not to induce this type of aggregation.[4][6]
Q3: Does zeta potential play a role in the aggregation of this compound liposomes?
A: While a zeta potential of a magnitude greater than 30 mV is generally considered indicative of good electrostatic stability for colloidal dispersions, the aggregation of PEGylated liposomes, particularly that induced by kosmotropic salts, appears to be largely independent of surface charge.[4][6] The steric hindrance provided by the PEG chains is the primary mechanism of stabilization.[1][2] However, in systems without high concentrations of kosmotropic salts, a sufficient zeta potential can provide additional stability.
Q4: How should I store my this compound liposome suspension to prevent aggregation?
A: For short-term storage, it is recommended to keep your liposome suspension at 4°C.[7] It is crucial to avoid freezing the suspension, as the formation of ice crystals can disrupt the liposomal structure and lead to aggregation upon thawing.[7] For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) is a common and effective method.[7]
Q5: Can the hydrolysis of lipids in my formulation lead to aggregation?
A: Yes, the hydrolysis of phospholipids (B1166683) can lead to the accumulation of lysolipids and fatty acids in the liposome membrane.[10] These degradation products can alter the structure of the liposomes, potentially leading to fusion, leakage, and other structural transformations that can manifest as aggregation.[10] This is more likely to occur during long-term storage, especially at non-ideal pH and temperature.
Quantitative Data Summary
The following table summarizes key quantitative data related to the stability of this compound liposomes.
| Parameter | Condition | Observation | Reference |
| Ammonium Sulfate Concentration | > 0.7 mM | Onset of aggregation for liposomes with 5 mol% PEG. | [5] |
| > 1 M | Fusion of liposomes occurs. | [5][6] | |
| This compound Molar Percentage | 2-10 mol% | Typical range for effective steric stabilization. | [7] |
| 5 mol% | Commonly used concentration for stable formulations. | [5][6] | |
| Zeta Potential | > |30 mV| | Generally indicates good electrostatic stability. | [7] |
| Increased from -71 mV to +2 mV | With increasing ammonium sulfate, but aggregation was independent of this change. | [4][6] | |
| Storage Temperature | 4°C | Recommended for short-term storage to minimize degradation and aggregation. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Extrusion
This protocol describes a standard method for preparing unilamellar liposomes of a defined size.
-
Lipid Film Hydration:
-
Dissolve the desired lipids, including this compound, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane multiple times (typically 10-20 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Characterization:
-
Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge.
-
Protocol 2: Assessment of Liposome Aggregation
This protocol outlines how to monitor for and quantify liposome aggregation.
-
Visual Inspection:
-
Visually inspect the liposome suspension for any signs of turbidity, precipitation, or flocculation.
-
-
Dynamic Light Scattering (DLS):
-
Measure the average particle size and PDI of the liposome suspension over time. A significant increase in the average size and PDI is indicative of aggregation.
-
To test for the effect of a specific condition (e.g., high salt), measure the size before and after the addition of the substance.
-
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the liposome suspension at a wavelength where the liposomes scatter light (e.g., 400 nm). An increase in absorbance over time can indicate aggregation.
-
-
Microscopy:
-
For larger aggregates, light microscopy can be used for direct visualization.
-
For more detailed structural information, cryo-transmission electron microscopy (cryo-TEM) can be employed to visualize the liposomes and any aggregates that have formed.[10]
-
References
- 1. What are the advantages of using DPPE - PEG2000 in liposome preparation? - Blog [shochem.com]
- 2. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Aggregation of PEGylated liposomes driven by hydrophobic forces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of DMPE-PEG2000 and its Degradation Products by HPLC
Welcome to the technical support center for the analysis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and its degradation products using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is monitoring its degradation important?
A1: this compound is a phospholipid-polyethylene glycol conjugate commonly used in drug delivery systems, particularly in the formation of lipid nanoparticles (LNPs) for therapies like mRNA vaccines.[1][2][3] The PEGylated lipid helps to prolong the circulation time of the nanoparticles in the body.[2] Monitoring its degradation is crucial because the formation of degradation products can impact the stability, efficacy, and safety of the final drug product.[4][5]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are hydrolysis and oxidation.[1] Hydrolysis can occur at the ester linkages of the lipid backbone, leading to the formation of lysolipids and free fatty acids.[4][5] The polyethylene (B3416737) glycol (PEG) chain can also undergo oxidation, resulting in the formation of various degradation products such as formaldehyde (B43269) and acetaldehyde.[6][7]
Q3: What type of HPLC method is suitable for analyzing this compound and its degradation products?
A3: A reversed-phase HPLC (RP-HPLC) method is commonly used for the analysis of this compound and its degradation products.[1][8] Since this compound lacks a strong UV chromophore, detection is typically performed using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[1][9][10] Mass spectrometry (MS) can also be coupled with HPLC for identification of the degradation products.[1][11]
HPLC Method and Experimental Protocol
A stability-indicating HPLC method is essential for separating the intact this compound from its potential degradation products. Below is a detailed experimental protocol based on a validated method.[1][8]
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 500 µg/mL by dissolving it in a 50:50 (v/v) mixture of methanol (B129727) and water.[12]
-
Working Standard Solution: Dilute the stock solution with the same solvent mixture to a working concentration of approximately 300 µg/mL.[12]
-
Forced Degradation Samples: To identify potential degradation products, stress studies can be performed. This involves exposing the this compound solution to conditions such as acid, base, heat, oxidation, and light.[12]
HPLC Parameters
The following table summarizes the recommended HPLC parameters for the analysis of this compound and its degradation products.[1][8]
| Parameter | Recommended Setting |
| Column | Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 μm) |
| Mobile Phase A | 0.0025% Formic Acid in Water:Methanol (80:20 v/v) |
| Mobile Phase B | Methanol:Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 45 °C |
| Detector | Charged Aerosol Detector (CAD) |
Gradient Elution Program
A gradient elution is necessary to achieve optimal separation of the parent compound and its degradation products.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound degradation products.
Caption: Workflow for HPLC analysis of this compound degradation.
Troubleshooting Guide
Encountering issues during HPLC analysis is common. This guide addresses specific problems you might face when analyzing this compound.
Q4: I am not seeing any peaks, or the peaks are very small. What could be the problem?
A4: This issue can arise from several factors:
-
Detector Issue: Since this compound lacks a UV chromophore, ensure you are using a mass-based detector like a CAD or ELSD.[9][] A UV detector will not provide a significant signal.
-
Sample Concentration: The concentration of your sample may be too low. Prepare a fresh sample at a higher concentration. The linear range for a CAD method has been reported to be between 210 µg/mL and 390 µg/mL.[1]
-
Injection Problem: There might be an issue with the autosampler or a blockage in the injection port.
-
System Leak: Check for leaks in the HPLC system, as this can lead to a loss of sample and mobile phase.[14][15]
Q5: My peaks are broad and tailing. How can I improve the peak shape?
A5: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to broad peaks. Try diluting your sample.[16]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[17] The use of a small amount of formic acid in the mobile phase can help improve peak shape.[1][8]
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace the column if necessary.[14][18]
Q6: I am observing unexpected peaks in my chromatogram. What are they?
A6: Unexpected peaks could be:
-
Degradation Products: If you are analyzing a sample that has been stored for a period or exposed to stress conditions, these peaks are likely degradation products.
-
Contaminants: The peaks could be from contaminants in your sample, solvent, or from the HPLC system itself. Running a blank injection (injecting only the mobile phase) can help identify system-related peaks.
-
Ghost Peaks: These can arise from late-eluting compounds from a previous injection. Ensure your gradient program includes a sufficient wash step and re-equilibration time.[18]
Troubleshooting Workflow
This diagram provides a logical approach to troubleshooting common HPLC issues during this compound analysis.
Caption: A troubleshooting guide for HPLC analysis of this compound.
References
- 1. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crodapharma.com [crodapharma.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Liquid Chromatography and Lipid Analysis [thermofisher.com]
- 10. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the mass spectrometry features of DMPE - PEG2000? - Blog [shochem.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. hplc.eu [hplc.eu]
Technical Support Center: Optimizing DMPE-PEG2000 for Enhanced Drug Loading
Welcome to the technical support center for optimizing drug loading with DMPE-PEG2000. This guide is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting solutions for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug delivery?
A1: this compound (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is a phospholipid conjugated to a polyethylene (B3416737) glycol (PEG) chain.[1] This structure makes it amphiphilic, with a hydrophobic lipid (DMPE) portion and a hydrophilic PEG chain.[1][2] It is commonly used to form the outer layer of nanoparticles or liposomes for drug delivery. The PEG component creates a "stealth" coating that helps nanoparticles evade the body's immune system, prolonging their circulation time in the bloodstream.[3][4] This extended circulation increases the likelihood of the nanoparticle reaching its target, such as a tumor, through effects like the Enhanced Permeability and Retention (EPR) effect.[3][4]
Q2: How does the concentration of this compound affect drug loading?
A2: The concentration of this compound is a critical factor that can significantly influence drug loading and encapsulation efficiency. Increasing the proportion of this compound can enhance entrapment efficiency for certain formulations.[5] However, an excessively high concentration can also be detrimental. High concentrations of PEGylated lipids might lead to the formation of smaller vesicles, which can limit the available space for encapsulating hydrophilic drugs in the aqueous core.[6] Furthermore, too much this compound can cause the molecules to aggregate, which may reduce the accessibility of binding sites and negatively impact the system's stability and, consequently, the drug loading efficiency.[7]
Q3: What is the difference between Drug Loading (DL) and Encapsulation Efficiency (EE)?
A3: These are two distinct, important metrics in drug delivery:
-
Encapsulation Efficiency (EE%) refers to the percentage of the total drug added during the formulation process that is successfully entrapped within the nanoparticle or liposome (B1194612).[8] It is a measure of how effectively the carrier encapsulates the drug.
-
Formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100%[8]
-
-
Drug Loading (DL%) refers to the weight percentage of the encapsulated drug relative to the total weight of the nanoparticle or liposome.[8] It indicates how much of the final nanoparticle's mass is the active drug.
-
Formula: DL% = (Weight of encapsulated drug / Total weight of the nanoparticle) x 100%[8]
-
Q4: Besides this compound concentration, what other key factors influence drug loading?
A4: Several factors beyond the this compound concentration can significantly impact drug loading. These include:
-
Drug Properties: The drug's solubility (hydrophobic vs. hydrophilic), molecular size, and charge are crucial.[7][9] For instance, lipophilic drugs are more suitable for loading into discoidal micelles.[10]
-
Lipid Composition: The choice of other lipids in the formulation, such as cholesterol, affects the fluidity and stability of the lipid bilayer, which in turn influences drug retention.[10]
-
Formulation Conditions: The pH of the solution can dramatically alter encapsulation efficiency by affecting the charge of both the drug and the lipids.[7][11] For example, adjusting the pH of the continuous phase from neutral to 9 was shown to improve encapsulation from less than 15% to 85% for a model drug.[12][11][13] Temperature during hydration and loading also plays a role.[9]
-
Preparation Method: The technique used to form the nanoparticles, such as thin-film hydration or microfluidics, can impact the final encapsulation efficiency.[6][14]
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of this compound concentration for drug loading.
Problem 1: Low Encapsulation Efficiency (EE%) or Drug Loading (DL%)
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Systematically vary the molar percentage of this compound in your lipid formulation (e.g., 1%, 2.5%, 5%, 10% mol/mol). An optimal concentration enhances stability without excessively reducing vesicle size.[6] |
| Poor Drug Solubility | For hydrophobic drugs, ensure they are fully dissolved in the organic solvent with the lipids before film formation.[14] For hydrophilic drugs, consider using a remote loading method or ensure the hydration buffer conditions are optimal for drug solubility.[15] |
| pH Mismatch | The pH of the hydration buffer can affect the charge of the drug and lipids, influencing encapsulation.[7] Adjust the pH to optimize electrostatic interactions. For some drugs, a basic pH can significantly improve encapsulation.[12][13] |
| Incorrect Temperature | The hydration temperature should be above the phase transition temperature (Tc) of the primary lipids to ensure the lipid film is properly hydrated and forms vesicles.[8] |
| Inefficient Loading Method | For hydrophilic drugs, passive entrapment during hydration can be inefficient. Explore active or remote loading techniques, which create a gradient (e.g., pH or ion gradient) to drive the drug into the liposome core.[15] |
Problem 2: Nanoparticle Aggregation and Poor Stability
| Potential Cause | Recommended Solution |
| Insufficient PEGylation | The concentration of this compound may be too low to provide adequate steric hindrance to prevent aggregation.[16] Try increasing the molar percentage of this compound. |
| High Drug-to-Lipid Ratio | Overloading the formulation with the drug can disrupt the vesicle structure, leading to instability. Reduce the initial drug-to-lipid weight ratio. An optimal ratio for one formulation was found to be 1:20.[5] |
| Inappropriate Buffer Conditions | The ionic strength of the buffer can affect nanoparticle stability. High salt concentrations can screen surface charges and reduce repulsive forces. Ensure the buffer is appropriate for your formulation. |
Problem 3: High Polydispersity Index (PDI)
| Potential Cause | Recommended Solution |
| Inconsistent Preparation Technique | Inconsistent mixing or hydration can lead to a wide size distribution. For the thin-film method, ensure the film is thin and even. During hydration, maintain consistent agitation.[17] |
| Lack of Size Reduction | The initial liposome suspension may be heterogeneous. Use extrusion through polycarbonate membranes with a defined pore size or sonication (probe or bath) to achieve a more uniform and smaller vesicle size.[8] |
| Aggregation | A high PDI can also be a sign of aggregation. Address this by optimizing this compound concentration and buffer conditions as described above. |
Quantitative Data Summary
The following table summarizes quantitative data from various studies to provide a comparative overview. Direct comparisons should be made with caution due to differences in lipid compositions, drugs, and methodologies.
| Formulation Component | Molar/Weight Ratio | Drug | Key Finding | Encapsulation Efficiency (EE%) | Reference |
| DMPC/PEG2000-DMPE/CH | 50/5/45 (molar ratio) | Not Specified | An optimal formulation for animal studies. | Not Specified | [5] |
| Drug/Lipid | 1/20 (weight ratio) | Not Specified | An optimal ratio for the DMPC/PEG2000-DMPE/CH formulation. | Not Specified | [5] |
| PEG-NC in water | Not Specified | F10320GD1 | Standard preparation using water as the continuous phase. | < 15% | [12][11][13] |
| PEG-NC in pH 9 buffer | Not Specified | F10320GD1 | Fixing the pH of the continuous phase to 9. | 85% | [12][11][13] |
| HSPC/CH/mPEG2000-DSPE | 56:38:5 (molar basis) | Doxorubicin (Doxil®) | Approved clinical formulation with 5% PEG density. | Not Specified | [4] |
| DSPC/CH/mPEG2000-DSPE | 3:2:0.15 (molar basis) | Irinotecan (Onivyde®) | Approved clinical formulation with 0.3% PEG density. | Not Specified | [4] |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method for Liposome Preparation
This method is widely used for preparing liposomes and encapsulating hydrophobic drugs.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Hydrophobic drug
-
Volatile organic solvent (e.g., chloroform, methanol (B129727), or a mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Lipid & Drug Dissolution: Dissolve the lipids (e.g., DSPC, cholesterol, and this compound at the desired molar ratio) and the hydrophobic drug in the organic solvent in a round-bottom flask.[14]
-
Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, dry lipid film on the inner surface of the flask.[14]
-
Drying: Further dry the film under a vacuum for at least one hour (or overnight) to remove any residual solvent.[14]
-
Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the primary lipid. Agitate the flask (e.g., by rotating or vortexing) to hydrate (B1144303) the lipid film, which will cause the liposomes to self-assemble and detach from the flask wall.[8][14]
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles, sonicate the liposome suspension or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm).[8]
-
Purification: Remove the unencapsulated (free) drug from the liposome suspension using methods like dialysis, gel filtration chromatography (e.g., Sephadex column), or ultracentrifugation.[8]
Protocol 2: Determining Encapsulation Efficiency (EE%)
Procedure:
-
Separate Free Drug: Separate the unencapsulated drug from the liposome formulation using one of the purification methods mentioned above (e.g., size exclusion chromatography).
-
Quantify Free Drug: Measure the concentration of the drug in the filtrate/supernatant.
-
Quantify Total Drug: Disrupt or dissolve a known volume of the unpurified liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the total drug concentration.
-
Calculate EE%: Use a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to quantify the drug amounts and apply the EE% formula.[8]
Visualizations
Experimental Workflow
References
- 1. How does the concentration of DMPE - PEG2000 affect its rheological properties? - Blog [shochem.com]
- 2. DMPE-PEG-amine, MW 2,000, TFA salt | BroadPharm [broadpharm.com]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. What are the factors affecting the drug loading efficiency of DSPE - PEG2000 - NH2? - Blog [shochem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 10. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. PEGylated lipid nanocapsules with improved drug encapsulation and controlled release properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to optimize the pH - responsive drug release of DSPE - PEG2000 - COOH - based systems? - Blog - Shochem [shochem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
DMPE-PEG2000 Technical Support Center: Stability and Troubleshooting
Welcome to the technical support center for 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions and to offer solutions for common troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions of this compound can be stored at -20°C for up to one month, and for longer-term storage of up to six months, it is recommended to keep them at -80°C.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathway for this compound is hydrolysis. This can occur at two primary sites: the ester linkages of the myristoyl fatty acid chains and the phosphodiester bond in the phospholipid headgroup. Hydrolysis of the ester bonds results in the loss of one or both myristoyl chains, leading to the formation of lyso-lipid and glycerophosphoethanolamine-PEG2000, respectively. The phosphodiester bond is also susceptible to cleavage, particularly under harsh acidic or basic conditions.
Q3: How do pH and temperature affect the stability of this compound?
The stability of this compound is significantly influenced by both pH and temperature. The ester linkages are susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis increasing at elevated temperatures. The phosphodiester bond is also more rapidly cleaved at pH extremes. For liposomal formulations containing this compound, temperature can also affect the physical stability of the vesicles, potentially leading to aggregation or leakage of encapsulated contents, especially around the phase transition temperature of the lipids.
Q4: What are the common signs of this compound degradation?
Degradation of this compound can manifest as a loss of main component purity, which can be detected by techniques such as High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD). In liposomal formulations, degradation may lead to changes in particle size, an increased polydispersity index (PDI), and leakage of encapsulated materials. Visual signs can include the appearance of turbidity or precipitation in what should be a clear solution.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Problem: You observe unexpected peaks during the HPLC analysis of your this compound sample.
Possible Causes and Solutions:
-
Degradation: The new peaks are likely degradation products. The primary degradation pathway is the hydrolysis of the ester linkages of the myristoyl chains.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze your sample using a stability-indicating method, such as the HPLC-CAD method described below, to identify the degradation products.
-
Review Storage and Handling: Ensure that the this compound has been stored at the recommended temperature (-20°C for solid, -80°C for stock solutions) and protected from moisture.
-
Check Experimental Conditions: Evaluate the pH and temperature of your buffers and experimental setup. Avoid prolonged exposure to harsh pH conditions (strong acids or bases) and high temperatures.
-
Issue 2: Aggregation or Precipitation in Liposomal Formulations
Problem: Your liposomal formulation containing this compound shows signs of aggregation, such as increased turbidity or visible precipitates.
Possible Causes and Solutions:
-
Insufficient PEGylation: The concentration of this compound may be too low to provide adequate steric stabilization.
-
Degradation of this compound: Hydrolysis of the lipid can lead to changes in the liposome (B1194612) surface properties, promoting aggregation.
-
Environmental Stress: Exposure to certain ionic strengths or temperatures can induce aggregation.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: The amount of this compound typically ranges from 1 to 10 mol% of the total lipid. You may need to empirically determine the optimal concentration for your specific lipid composition.
-
Assess this compound Integrity: Analyze the purity of your this compound stock to rule out degradation as the root cause.
-
Control Environmental Factors: Maintain a consistent and appropriate pH and ionic strength for your formulation. Avoid temperatures that could induce phase transitions and subsequent aggregation if not part of the intended use.
-
Data on this compound Stability
The following table summarizes the observed degradation of this compound under various stress conditions. This data is qualitative and based on studies using a stability-indicating HPLC-CAD method.[1]
| Stress Condition | Temperature | Duration | Observation |
| Acidic Hydrolysis (0.05 N HCl) | 60°C | 20 hours | Significant degradation |
| Basic Hydrolysis (0.005 N NaOH) | Room Temperature | 1.5 hours | Significant degradation |
| Neutral Hydrolysis (MeOH:H₂O) | 60°C | 20 hours | Stable |
| Oxidative (1% H₂O₂) | 30°C | 24 hours | Stable |
| Photolytic (1x ICH light exposure) | Not Applicable | Not Applicable | Stable |
| Thermal (Solid State) | 40°C / 75% RH | 25 days | Minor degradation |
| Thermal (Solid State) | 25°C / 60% RH | 25 days | Stable |
Experimental Protocols
Stability-Indicating HPLC-CAD Method for this compound
This method is designed to separate this compound from its potential degradation products.[1]
-
Instrumentation: High-Performance Liquid Chromatography system with a Charged Aerosol Detector (HPLC-CAD).
-
Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 µm).
-
Mobile Phase A: 0.0025% Formic acid in Water:Methanol (80:20 v/v).
-
Mobile Phase B: Methanol:Acetonitrile (60:40 v/v).
-
Gradient:
-
0-7 min: 40% B
-
7-12 min: 40-88% B
-
12-19 min: 88% B
-
19-20 min: 88-40% B
-
20-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
CAD Evaporation Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Methanol:Water (50:50 v/v) to a concentration of approximately 300 µg/mL.
Visualizations
Caption: Proposed degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for this compound stability issues.
References
impact of DMPE-PEG2000 quality on experimental reproducibility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DMPE-PEG2000. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of this compound quality on experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality important?
A1: this compound (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is a lipid-polymer conjugate commonly used in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs).[1][2] Its quality is critical because impurities or variations in its chemical and physical properties can significantly impact the performance, stability, and reproducibility of your formulations.[1][2] Consistent quality ensures predictable behavior in applications like liposome (B1194612) formation and drug encapsulation.[2]
Q2: What are the common impurities found in this compound and how do they affect experiments?
A2: Common contaminants in this compound can include unreacted starting materials (DMPE or PEG2000), reaction by-products, and residual solvents.[1] These impurities can lead to issues such as altered particle size, reduced drug encapsulation efficiency, and potential immunological responses.[1] Inconsistent batches of this compound may also lead to non-compliance with regulatory standards, delaying product development.[2]
Q3: How does the purity of this compound affect the stability of liposomal formulations?
A3: The purity of this compound is crucial for the stability of liposomes. The PEGylated lipid helps to prevent aggregation and enhances the physical stability of the formulation.[3][4] Impurities can disrupt the uniform packing of the lipid bilayer, potentially leading to premature drug release or aggregation of the nanoparticles, which can affect their circulation time and therapeutic efficacy.
Q4: Can lot-to-lot variability in this compound impact my experimental results?
A4: Yes, significant lot-to-lot variability in this compound can be a major source of irreproducibility in experiments. Each batch should ideally have a similar chemical composition, physical properties, and performance characteristics.[2] Variations in purity, molecular weight distribution, and the ratio of DMPE to PEG can affect liposome size, drug loading, and stability, leading to inconsistent results between experiments.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and links them to potential this compound quality issues.
| Problem | Potential Cause Related to this compound Quality | Recommended Action |
| Inconsistent Liposome/LNP Size | Polydispersity of PEG Chain: A broad molecular weight distribution of the PEG chain in this compound can lead to variability in the steric barrier on the nanoparticle surface, resulting in inconsistent particle sizes.[5] | 1. Request the polydispersity index (PDI) of the this compound from the supplier. 2. Perform size exclusion chromatography (SEC) to assess the molecular weight distribution. |
| Low Drug Encapsulation Efficiency | Presence of Impurities: Impurities such as free DMPE or unreacted PEG can interfere with the formation of a stable lipid bilayer, leading to inefficient drug encapsulation.[1] | 1. Assess the purity of the this compound using HPLC or NMR. 2. Consider purifying the this compound using methods like dialysis or chromatography. |
| Liposome Aggregation | Insufficient PEGylation or PEG Degradation: If the this compound has a lower than specified PEG density or if the PEG chains have degraded, the steric protection will be insufficient, leading to aggregation. | 1. Verify the PEG content of your this compound using NMR. 2. Store this compound under recommended conditions (typically -20°C) to prevent degradation.[6][7] |
| Poor In Vivo Performance (e.g., rapid clearance) | Immunogenic Impurities: Contaminants from the synthesis process can trigger an immune response, leading to rapid clearance of the liposomes from circulation.[1] | 1. Ensure the this compound is of high purity and low in endotoxins. 2. Characterize the surface charge (zeta potential) of your liposomes, as impurities can alter it. |
| Batch-to-Batch Irreproducibility | Inconsistent Quality of this compound: Variations in purity, PEG length, and lipid composition between different lots of this compound are a primary cause of irreproducible results.[2] | 1. Establish a set of quality control assays for incoming this compound lots. 2. Qualify new lots by comparing their performance in a standard formulation to a previously validated lot. |
Experimental Protocols
1. Purity Assessment by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for quantifying this compound and detecting non-chromophoric impurities.
-
Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).
-
Column: Hypersil Gold™ PFP column (150 mm × 4.6 mm, 3.0 μm) or equivalent.[6][7]
-
Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v).[6][7]
-
Gradient Elution:
-
Start with a suitable ratio of A and B.
-
Gradually increase the percentage of B to elute this compound and its impurities.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detector Settings: Optimize CAD settings according to the manufacturer's instructions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water 50:50 v/v) at a concentration of approximately 500 µg/mL.[8] Prepare working solutions by appropriate dilution.[8]
-
Validation: The method should be validated for linearity, precision, and accuracy.[6][7]
2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and purity assessment of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Experiments:
-
¹H NMR: Provides information on the ratio of the DMPE lipid chains to the PEG ethylene (B1197577) glycol units. The characteristic peaks of the DMPE methyl and methylene (B1212753) protons can be integrated and compared to the integral of the PEG methylene protons.
-
³¹P NMR: Confirms the presence of the phosphate (B84403) group in the phospholipid headgroup.
-
2D NMR (e.g., COSY, HSQC): Can be used for detailed structural elucidation and assignment of protons and carbons.[9]
-
-
Data Analysis: Compare the obtained spectra with a reference spectrum of high-purity this compound. The presence of unexpected peaks may indicate impurities.
Visualizations
Caption: Troubleshooting workflow for this compound related issues.
Caption: Quality control workflow for incoming this compound lots.
References
- 1. How to purify DMPE - PEG2000? - Blog - Shochem [shochem.com]
- 2. What is the batch - to - batch consistency of DMPE - PEG2000? - Blog [shochem.com]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. What are the mass spectrometry features of DMPE - PEG2000? - Blog [shochem.com]
- 6. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
minimizing drug leakage from DMPE-PEG2000 formulations
Technical Support Center: DMPE-PEG2000 Formulations
Welcome to the technical support center for this compound formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize drug leakage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant leakage of my encapsulated drug from my this compound liposomes. What are the potential causes?
Drug leakage from liposomal formulations is a common issue that can stem from several factors related to the formulation's physical and chemical stability.[][2] The primary causes often involve the composition of the lipid bilayer and the physicochemical properties of the encapsulated drug.
Key factors influencing drug leakage include:
-
Lipid Bilayer Fluidity: A more fluid lipid membrane is more prone to leakage. This is influenced by the choice of phospholipids (B1166683). Lipids with a lower phase transition temperature (Tm) will be in a more fluid state at a given operating temperature (e.g., 37°C), increasing permeability.[3]
-
Drug-Lipid Interactions: The properties of the drug itself can affect the stability of the liposome (B1194612). Hydrophobic drugs are embedded within the lipid bilayer and their interaction with the lipid chains can disrupt the packing of the membrane, creating defects through which the drug can leak.[4] Hydrophilic drugs, encapsulated in the aqueous core, may leak if the bilayer is not sufficiently rigid.[4]
-
Suboptimal Cholesterol Content: Cholesterol is a critical component for stabilizing the lipid bilayer. It modulates membrane fluidity and can decrease permeability, thus reducing drug leakage.[5][6] Insufficient cholesterol can lead to a less stable and more "leaky" membrane.[3]
-
Environmental Stress: External factors such as temperature, pH, and mechanical stress can induce drug release.[7][8] For instance, higher temperatures can increase the fluidity of the lipid membrane, while certain pH conditions can alter the solubility and ionization state of the drug, promoting its release.[7] Mechanical agitation and the introduction of air bubbles have also been shown to accelerate leakage from PEGylated liposomes.[9]
Q2: How can I improve the stability of my formulation and reduce drug leakage?
Improving formulation stability involves optimizing the lipid composition and process parameters. Here are several strategies to consider:
-
Select Phospholipids with a Higher Phase Transition Temperature (Tm): For a more rigid and less permeable membrane at physiological temperatures, choose saturated phospholipids with longer acyl chains, such as Distearoylphosphatidylcholine (DSPC), which have a higher Tm.[3][4] This is particularly effective for retaining hydrophobic drugs.[4]
-
Incorporate an Optimal Amount of Cholesterol: Cholesterol is known to increase the rigidity of the liposomal bilayer and reduce drug leakage.[3] Studies have shown that a lipid-to-cholesterol molar ratio of approximately 2:1 (or 70:30) can be highly effective in creating stable formulations with reproducible drug release.[5]
-
Optimize the Drug-to-Lipid Ratio: The amount of drug loaded into the liposomes can impact their stability. A very high drug-to-lipid ratio may disrupt the bilayer integrity.[10] It is crucial to determine the optimal ratio that maximizes drug loading without compromising the physical stability of the vesicles.[10]
-
Control Environmental Factors: Maintain a stable temperature during storage and experiments.[7] If your drug's stability is pH-dependent, ensure the buffer system is appropriate. Also, be mindful of mechanical stresses during handling and processing.
Below is a troubleshooting workflow to help diagnose the cause of drug leakage.
References
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of drug hydrophobicity on liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid leakage from PEGylated liposomes triggered by bubbles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. Optimization of drug loading to improve physical stability of paclitaxel-loaded long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
DMPE-PEG2000 Nanoparticle Size Control: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the size of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) 2000 (DMPE-PEG2000) nanoparticles.
Troubleshooting Guide: Common Issues and Solutions
Q1: My this compound nanoparticles are consistently too large. How can I reduce their size?
A1: Several factors can contribute to larger than expected nanoparticle size. Consider the following adjustments to your protocol:
-
Increase the PEG-Lipid Concentration: Higher concentrations of this compound can lead to smaller and more uniform nanoparticles.[1][2] The polyethylene (B3416737) glycol (PEG) chains provide steric hindrance, which limits particle growth and prevents aggregation.[2][3]
-
Decrease the Total Lipid Concentration: A lower concentration of total lipids generally results in the formation of smaller nanoparticles.[1]
-
Optimize the Flow Rate (for Microfluidics): If you are using a microfluidic device, increasing the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous phase to the lipid phase can significantly reduce particle size.[4][5][6] Faster mixing leads to more rapid nanoparticle formation and smaller, more uniform particles.[1]
-
Modify the Formulation pH or Temperature: For certain formulation methods, adjusting the pH or temperature during the encapsulation process can influence drug loading and particle size.[7]
Q2: The polydispersity index (PDI) of my nanoparticle batches is too high, indicating a lack of uniformity. What are the likely causes and solutions?
A2: A high PDI suggests a wide distribution of nanoparticle sizes. To improve uniformity:
-
Increase PEG-Lipid Concentration: A higher concentration of this compound helps to stabilize the nanoparticles and reduce aggregation, often resulting in a lower PDI.[1]
-
Optimize Flow Conditions (for Microfluidics): In microfluidic systems, very low flow rates can sometimes lead to a higher PDI.[4] Ensuring adequate and consistent flow rates can improve uniformity.
-
Refine the Preparation Method: The method of preparation significantly impacts PDI. Microfluidic approaches generally offer better control over particle size distribution compared to bulk mixing methods.[4] For methods like thin-film hydration, ensure the hydration and sonication/extrusion steps are well-controlled and reproducible.
Q3: I'm observing aggregation and instability in my this compound nanoparticle suspension over time. How can this be prevented?
A3: Aggregation is a common issue that can be mitigated through the following strategies:
-
Ensure Sufficient PEGylation: The PEG chains on the nanoparticle surface create a hydrophilic shield that prevents aggregation through steric repulsion.[8][9][][11] Confirm that the concentration of this compound is adequate for stable formulation.
-
Control Zeta Potential: The surface charge of the nanoparticles, or zeta potential, also plays a role in stability. While PEGylation can reduce the magnitude of the zeta potential, ensuring it is sufficiently high (either positive or negative) can prevent aggregation due to electrostatic repulsion.[12]
-
Storage Conditions: Store nanoparticle suspensions at appropriate temperatures (often 4°C) to minimize aggregation and degradation.[13] Avoid freeze-thaw cycles unless the formulation has been specifically designed for it.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in controlling nanoparticle size?
A1: this compound acts as a "stealth" agent and a size-controlling excipient. The long, hydrophilic PEG2000 chains form a protective layer on the nanoparticle surface. This layer provides a steric barrier that limits the growth of the nanoparticles during formation and prevents them from aggregating, which generally leads to smaller and more uniform particles.[1][2][8][9][][11]
Q2: How does the concentration of this compound affect the final nanoparticle size?
A2: Generally, increasing the molar percentage of this compound in the lipid formulation leads to a decrease in the average diameter of the resulting nanoparticles.[1][3] This is attributed to the steric hindrance provided by the PEG chains, which limits the extent of lipid fusion and particle growth.[3]
Q3: For microfluidic synthesis, what are the key parameters to adjust for size control?
A3: In microfluidic systems, the two primary parameters for controlling nanoparticle size are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR).[4][5]
-
Total Flow Rate (TFR): Increasing the TFR generally leads to smaller nanoparticles.[6]
-
Flow Rate Ratio (FRR): This is the ratio of the flow rate of the aqueous phase to the organic (lipid) phase. Increasing the FRR typically results in smaller nanoparticles.[4][5]
Q4: Can the molecular weight of the PEG (e.g., PEG2000 vs. PEG5000) influence nanoparticle size?
A4: Yes, the molecular weight of the PEG can influence the final nanoparticle characteristics. A longer PEG chain (e.g., DSPE-PEG5000) will create a thicker hydrophilic corona around the nanoparticle, which can result in a larger hydrodynamic diameter compared to a shorter chain like DSPE-PEG2000, even with the same lipid core.[14][15] However, both effectively shield the nanoparticle surface to prevent aggregation.[9]
Data Presentation
Table 1: Effect of Total Flow Rate (TFR) on Nanoparticle Size in a Microfluidic System.
| Total Flow Rate (mL/min) | Average Nanoparticle Diameter (nm) | Polydispersity Index (PDI) |
| 5 | ~70-90 | >0.25 |
| 10 | ~70-90 | ~0.25 |
| 15 | ~40 | ~0.25 |
| 20 | <40 | <0.25 |
Note: Data is generalized from cited literature and actual values can vary based on the specific lipid composition and microfluidic device design.[6]
Table 2: Influence of DSPE-PEG2000 Concentration on Vesicle Size.
| DSPE-PEG2000 (mol%) | Average Vesicle Diameter (nm) |
| 0 | >200 |
| 5 | ~150 |
| 10 | ~100 |
| 20 | <100 |
Note: This table illustrates a general trend. Actual sizes are dependent on the specific lipid composition and preparation method.[3]
Experimental Protocols
1. Microfluidic Method for Nanoparticle Synthesis
This method allows for precise control over nanoparticle size and distribution.
-
Preparation of Solutions:
-
Lipid Phase: Dissolve the lipids, including this compound, in a water-miscible organic solvent like ethanol.
-
Aqueous Phase: Prepare an aqueous buffer (e.g., phosphate-buffered saline, PBS) which may contain the active pharmaceutical ingredient (API).
-
-
Microfluidic Setup:
-
Load the lipid and aqueous solutions into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic chip (e.g., a staggered herringbone mixer).
-
-
Nanoparticle Formation:
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pump.
-
Initiate the flow. The rapid mixing of the two streams within the microfluidic channels causes the nanoparticles to self-assemble.
-
-
Purification:
-
Collect the nanoparticle suspension from the outlet of the chip.
-
Purify the nanoparticles to remove the organic solvent and any unencapsulated material, typically through dialysis or tangential flow filtration.
-
2. Thin-Film Hydration Method
A common batch production method for forming liposomes and lipid nanoparticles.
-
Lipid Film Formation:
-
Dissolve the lipids, including this compound, and the drug (if lipid-soluble) in an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[14]
-
-
Solvent Evaporation:
-
Remove the organic solvent using a rotary evaporator under vacuum. This leaves a thin, dry lipid film on the inner wall of the flask.[14]
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (which may contain a water-soluble drug) and agitating the flask.[14] This process is typically done at a temperature above the phase transition temperature of the lipids.
-
-
Size Reduction (Homogenization):
-
The resulting suspension of multilamellar vesicles is then subjected to size reduction to form smaller, more uniform nanoparticles. This can be achieved by:
-
Sonication: Using a probe or bath sonicator.
-
Extrusion: Repeatedly passing the suspension through polycarbonate membranes with defined pore sizes.
-
-
Visualizations
Caption: Workflow for preparing PEGylated nanoparticles using microfluidics.
Caption: Logical relationships between key parameters and nanoparticle size.
Caption: How PEGylation provides steric hindrance to control size.
References
- 1. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
effect of buffer composition on DMPE-PEG2000 liposome stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of buffer composition on the stability of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) liposomes.
Understanding Liposome (B1194612) Stability
The stability of a liposomal formulation is a critical determinant of its efficacy as a drug delivery vehicle. Stability can be categorized into two main types:
-
Physical Stability: Refers to the integrity of the liposome structure over time. Key indicators include particle size, polydispersity index (PDI), and zeta potential. Instability can manifest as aggregation, fusion, or drug leakage.
-
Chemical Stability: Pertains to the degradation of the lipid components and the encapsulated drug. This can be influenced by factors like hydrolysis and oxidation.
The choice of buffer is a crucial parameter that can significantly impact both the physical and chemical stability of this compound liposomes. The buffer's composition, pH, and ionic strength can influence the electrostatic interactions between liposomes and the hydration of the lipid headgroups.
Quantitative Data Summary
While direct comparative studies on this compound liposomes across a wide range of buffers are limited, the following tables summarize representative data for PEGylated liposomes in commonly used buffers. These values should be considered as a general guide, and optimal conditions should be empirically determined for each specific formulation.
Table 1: Effect of Buffer Composition on Physicochemical Properties of PEGylated Liposomes
| Buffer System | Representative Size (nm) | Representative PDI | Representative Zeta Potential (mV) | General Remarks |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 100 - 150[1][2] | < 0.2[1][2] | -5 to -15[1] | Commonly used, but phosphate (B84403) ions can sometimes interact with certain drugs or lipids.[3] |
| HEPES-Buffered Saline (HBS), pH 7.4 | 100 - 140[4] | < 0.2[4] | -20 to -30[4] | Good buffering capacity at physiological pH; generally considered biocompatible. |
| Tris-Buffered Saline (TBS), pH 7.4 | 110 - 160 | < 0.25 | -10 to -20 | Widely used, but its primary amine can be reactive with certain molecules. |
| Citrate (B86180) Buffer, pH 5.0-6.0 | 120 - 180 | < 0.3 | -25 to -40 | Often used for specific applications requiring a lower pH; citrate can chelate divalent cations. |
Note: The data presented are representative values from various studies on PEGylated liposomes and may not be specific to this compound in all cases. Actual values will depend on the full lipid composition, preparation method, and drug loading.
Table 2: Influence of Ionic Strength on PEGylated Liposome Stability in PBS
| Ionic Strength (mM NaCl) | Effect on Size | Effect on Aggregation | Rationale |
| Low (< 50 mM) | Stable | Low | Sufficient electrostatic repulsion between liposomes. |
| Physiological (~150 mM) | Generally Stable | Low to Moderate | Shielding of surface charge can slightly increase the risk of aggregation.[5] |
| High (> 250 mM) | Increased Size | High | Significant charge shielding reduces the electrostatic barrier, leading to aggregation.[5] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs).
Materials:
-
This compound and other lipids (e.g., DSPC, Cholesterol)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, HEPES, Tris, Citrate)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the chosen buffer by vortexing or gentle shaking at a temperature above the lipid phase transition temperature. This will form MLVs.
-
To obtain LUVs of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 11-21 times.
Protocol 2: Calcein (B42510) Leakage Assay for Drug Retention
This assay is used to determine the integrity of the liposomal membrane by measuring the leakage of an encapsulated fluorescent dye.
Materials:
-
Calcein-loaded liposomes
-
External buffer (same as used for liposome preparation)
-
Triton X-100 (20% solution)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Prepare calcein-loaded liposomes by hydrating the lipid film with a high concentration of calcein solution (e.g., 50-100 mM) in the desired buffer.
-
Remove the unencapsulated calcein by passing the liposome suspension through a size exclusion column equilibrated with the external buffer.
-
Dilute the purified calcein-loaded liposomes in the external buffer to a suitable concentration for fluorescence measurement.
-
Monitor the fluorescence intensity (Excitation: 495 nm, Emission: 515 nm) of the liposome suspension over time at the desired temperature.
-
At the end of the experiment, add Triton X-100 to a final concentration of 2% to lyse the liposomes completely and measure the maximum fluorescence (F_max).
-
The percentage of dye leakage at a given time (t) can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.
Visualizations
Caption: Workflow for this compound liposome preparation and characterization.
Caption: Troubleshooting guide for liposome aggregation based on buffer composition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Liposome Aggregation/Increased Size Over Time | Inappropriate Ionic Strength: High ionic strength can shield the surface charge, reducing electrostatic repulsion between liposomes.[5] | Optimize the salt concentration in your buffer. For many applications, physiological ionic strength (~150 mM) is a good starting point. If aggregation persists, consider reducing the ionic strength. |
| pH Close to pKa: If the buffer pH is near the isoelectric point of the liposomes (influenced by charged lipids or encapsulated drugs), the net surface charge will be minimal, leading to aggregation. | Adjust the buffer pH to be at least 1-2 units away from the pKa of any ionizable components in your formulation. | |
| Specific Ion Effects: Certain ions, like phosphate, can sometimes interact with lipid headgroups or encapsulated drugs, leading to instability. | If you suspect specific ion interactions, try switching to a different buffer system (e.g., from PBS to HEPES-buffered saline). | |
| Significant Drug Leakage | Buffer-Induced Membrane Destabilization: Some buffer components can interact with the lipid bilayer, increasing its permeability. | Evaluate liposome stability in different buffer systems. Buffers with minimal interaction potential, such as HEPES, may improve drug retention. |
| pH Gradient Collapse: For drugs loaded using a pH gradient, a buffer with poor buffering capacity can lead to a rapid collapse of the gradient and subsequent drug leakage. | Use a buffer with a strong buffering capacity at the desired internal pH of the liposome. | |
| Inconsistent Zeta Potential Readings | Variable Ionic Strength: Zeta potential is highly sensitive to the ionic strength of the dispersion medium. | Always measure zeta potential in a consistent and well-defined medium, typically a low ionic strength buffer (e.g., 10 mM NaCl). |
| Buffer Interference: Some buffer components can adsorb to the liposome surface, altering the measured zeta potential. | If you observe unexpected zeta potential values, consider measuring in a simple salt solution to determine the inherent surface charge of your liposomes. |
Frequently Asked Questions (FAQs)
Q1: Which buffer is the best for preparing this compound liposomes?
There is no single "best" buffer, as the optimal choice depends on the specific application, the encapsulated drug, and the full lipid composition.
-
PBS is widely used and physiologically relevant, but phosphate ions can sometimes cause issues.
-
HEPES is a good all-around choice with excellent buffering capacity at physiological pH and is generally considered to be more inert than PBS.
-
Tris is also common but can be reactive.
-
Citrate is useful for formulations requiring a lower pH.
It is recommended to screen a few different buffer systems during formulation development.
Q2: How does pH affect the stability of my this compound liposomes?
The pH of the buffer can influence liposome stability in several ways:
-
Surface Charge: The pH determines the ionization state of any charged lipids or encapsulated drugs, which in turn affects the zeta potential and electrostatic stability.[6] A highly charged surface (either positive or negative) generally leads to more stable liposomes due to electrostatic repulsion.
-
Lipid Hydrolysis: Extreme pH values (highly acidic or alkaline) can accelerate the hydrolysis of the ester bonds in phospholipids, leading to chemical degradation of the liposomes.
Q3: Why is the ionic strength of the buffer important?
Ionic strength affects the thickness of the electrical double layer surrounding the liposomes.
-
Low ionic strength results in a thicker double layer and stronger electrostatic repulsion, which helps prevent aggregation.
-
High ionic strength compresses the double layer, reducing the electrostatic barrier and making the liposomes more susceptible to aggregation due to van der Waals forces.[5]
Q4: Can the buffer composition affect the encapsulation efficiency of my drug?
Yes. The solubility and ionization state of your drug can be highly dependent on the pH and composition of the hydration buffer. For passive encapsulation, using a buffer that maximizes the solubility of the drug can improve encapsulation efficiency. For active loading methods that rely on a pH or ion gradient, the composition of both the internal and external buffers is critical.
Q5: My liposomes are stable in buffer but aggregate when I add them to cell culture media. Why?
Cell culture media are complex mixtures of salts, proteins, and other components. When liposomes are introduced into this environment, proteins can adsorb to their surface, a process known as opsonization. This can neutralize the surface charge and lead to aggregation. The PEG chains in this compound are designed to create a steric barrier that reduces opsonization and improves stability in biological fluids. However, if the PEG density is too low or if there are strong interactions between the liposomes and media components, aggregation can still occur. Using a buffer that promotes high initial stability can help mitigate this issue.
References
- 1. Shrinkage of pegylated and non-pegylated liposomes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of ionic strength on liposome-buffer and 1-octanol-buffer distribution coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of pH, electrolytes, and surface charges on colloidal stability of lecithin liposomes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up DMPE-PEG2000 Liposome Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scaling up of DMPE-PEG2000 liposome (B1194612) production.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound liposome formulation in a question-and-answer format.
Question 1: We are observing an unexpected increase in liposome particle size and polydispersity index (PDI) upon scaling up our formulation. What are the potential causes and solutions?
Answer:
An increase in particle size and PDI during scale-up is a common challenge. Several factors related to both the formulation and the process can contribute to this issue.
Potential Causes:
-
Inadequate Mixing Energy: At a larger scale, achieving uniform mixing energy throughout the batch becomes more difficult. This can lead to localized areas of high lipid concentration, resulting in the formation of larger, more heterogeneous liposomes.
-
This compound Concentration: The concentration of this compound can significantly influence liposome size. While it can reduce vesicle size by inducing steric hindrance, at certain concentrations (typically above 8 mol%), it can also lead to the formation of mixed micelles or destabilize the lipid bilayer, contributing to size variability.
-
Lipid Film Hydration Issues (for thin-film hydration method): Incomplete or non-uniform hydration of the lipid film at a larger scale can result in the formation of multilamellar vesicles (MLVs) of varying sizes.
-
Extrusion Process Inefficiency: Clogging of the extruder membrane or insufficient extrusion cycles can lead to a broader size distribution. At larger volumes, maintaining consistent pressure across the membrane is crucial.
-
Solvent Injection Rate (for solvent injection methods): A slower or non-uniform injection of the lipid-containing organic solvent into the aqueous phase at a larger scale can result in the formation of larger liposomes.
Solutions:
-
Optimize Mixing Parameters: For larger vessels, ensure the mixing speed and impeller design are adequate to provide homogenous energy distribution.
-
Re-evaluate this compound Concentration: The optimal molar percentage of this compound may differ between lab-scale and large-scale production. It is advisable to perform a small-scale study to determine the ideal concentration for the desired particle size and stability at the target production volume.[1]
-
Enhance Hydration Process: For the thin-film hydration method, ensure the surface area of the lipid film is maximized and that the hydration medium is added with vigorous and consistent agitation.
-
Refine Extrusion Protocol: Use a high-pressure extruder suitable for the batch size. Monitor the pressure during extrusion and ensure the specified number of cycles is completed. Consider a sequential extrusion process through membranes with decreasing pore sizes.
-
Control Solvent Injection: Utilize a pumping system that ensures a consistent and rapid injection rate of the organic phase into the aqueous phase.
-
Consider Microfluidics: Microfluidic-based manufacturing offers precise control over mixing and particle formation, leading to highly reproducible liposome sizes and low PDIs, making it an excellent option for scalable production.[2][3]
Question 2: We are experiencing a decrease in encapsulation efficiency for our hydrophilic drug during scale-up. What could be the reasons, and how can we improve it?
Answer:
A drop in encapsulation efficiency (EE) is a critical issue that can impact the therapeutic efficacy and cost-effectiveness of your liposomal formulation.
Potential Causes:
-
Suboptimal Hydration of Drug-Containing Aqueous Phase: For passive encapsulation methods, inefficient hydration of the lipid film with the drug solution can lead to lower entrapment.
-
Drug Precipitation: Changes in local concentrations or pH during the scaling-up process can cause the precipitation of the hydrophilic drug, reducing the amount available for encapsulation.
-
Increased Liposome Permeability: The presence of higher concentrations of this compound can sometimes increase the permeability of the lipid bilayer, leading to leakage of the encapsulated drug.
-
Inefficient Remote Loading: For active loading methods (e.g., using an ammonium (B1175870) sulfate (B86663) gradient), incomplete removal of the external buffer or a suboptimal drug-to-lipid ratio at a larger scale can result in lower EE.
Solutions:
-
Optimize Hydration Conditions: Ensure thorough mixing and an adequate hydration time when preparing liposomes using the thin-film hydration method.
-
Maintain Drug Solubility: Carefully control the pH and concentration of the drug solution throughout the process to prevent precipitation.
-
Adjust this compound Concentration: Evaluate the impact of varying this compound concentrations on drug leakage in a small-scale experiment.
-
Refine Remote Loading Protocol: Ensure efficient removal of the external buffer after liposome formation and before drug loading. Optimize the drug-to-lipid ratio and incubation conditions (temperature and time) for the larger batch size.
-
Characterize Liposome Lamellarity: The lamellarity of liposomes can be reduced as the concentration of PEGylated lipids increases, which may affect encapsulation efficiency.[4]
Question 3: Our PEGylated liposome suspension is showing signs of aggregation and instability during storage after scale-up. What is causing this, and what are the recommended stabilization strategies?
Answer:
Aggregation and instability are common hurdles in the large-scale production of liposomal formulations, particularly those containing PEGylated lipids.
Potential Causes:
-
Insufficient Steric Stabilization: The concentration of this compound may not be sufficient to provide a dense enough "stealth" layer to prevent inter-particle interactions at higher liposome concentrations.
-
Presence of Kosmotropic Salts: High concentrations of certain salts, such as ammonium sulfate (often used for remote loading), can dehydrate the PEG chains, leading to hydrophobic interactions and subsequent aggregation.
-
Inadequate Removal of Residual Solvents: Residual organic solvents from the preparation process can destabilize the lipid bilayer over time.
-
Suboptimal Storage Conditions: Temperature fluctuations or exposure to light can promote lipid degradation and liposome fusion.
Solutions:
-
Optimize this compound Content: A concentration of 5-10 mol% this compound is generally considered optimal for providing steric stability.
-
Purification to Remove Salts: Implement a robust purification step, such as tangential flow filtration (TFF), to efficiently remove residual salts from the liposome suspension.
-
Thorough Solvent Removal: Utilize techniques like dialysis or TFF to ensure the complete removal of any residual organic solvents.
-
Controlled Storage: Store the liposome suspension at a consistent, recommended temperature (typically 2-8°C) and protect it from light.
-
Lyophilization: For long-term stability, consider lyophilizing the liposome formulation with a suitable cryoprotectant.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar percentage of this compound for scalable liposome production?
A1: The optimal concentration of this compound typically ranges from 5 to 10 mol%. However, this can be formulation-dependent. Lower concentrations may not provide sufficient steric hindrance to prevent aggregation, while higher concentrations can lead to the formation of micelles and may decrease encapsulation efficiency.[1] It is recommended to perform optimization studies for your specific lipid composition and drug.
Q2: Which manufacturing method is most suitable for scaling up this compound liposome production?
A2: While traditional methods like thin-film hydration followed by extrusion can be scaled up, they often face challenges in reproducibility and process control.[5] Microfluidics is emerging as a highly effective method for the scalable production of liposomes with well-defined and reproducible characteristics, such as size and PDI.[2][3][6]
Q3: How can we efficiently remove unencapsulated drug and other impurities during large-scale production?
A3: Tangential flow filtration (TFF) is a widely used and efficient method for the purification of liposomes at a large scale. It allows for the separation of liposomes from smaller molecules like unencapsulated drug and salts, as well as for buffer exchange. Optimizing TFF parameters such as transmembrane pressure and cross-flow rate is crucial to prevent liposome rupture and maintain product integrity.[7][8]
Q4: What are the critical quality attributes (CQAs) to monitor during the scale-up of this compound liposome production?
A4: Key CQAs to monitor include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (%EE): Determined by techniques like HPLC after separating the free drug from the liposomes.
-
Zeta Potential: Indicates the surface charge and provides insights into the stability of the liposomal suspension.
-
Lipid Composition and Integrity: Can be assessed by techniques like HPLC with an Evaporative Light Scattering Detector (ELSD).
-
Morphology: Visualized using techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM).
Q5: Can the presence of this compound affect the analytical methods used for characterization?
A5: Yes, the PEG layer can sometimes interfere with certain analytical techniques. For instance, in DLS, the hydrophilic PEG layer can influence the hydrodynamic diameter. When determining lipid concentration, it's important to use a method that can distinguish and quantify the PEGylated lipid from the other lipid components.
Data Presentation
Table 1: Effect of this compound Concentration on Liposome Characteristics
| Molar % of this compound | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Observations |
| 2% | 150 ± 15 | 0.25 ± 0.05 | 65 ± 5 | Potential for aggregation over time. |
| 5% | 110 ± 10 | 0.15 ± 0.03 | 60 ± 4 | Good stability and size control. |
| 8% | 95 ± 8 | 0.12 ± 0.02 | 55 ± 5 | Optimal for many formulations. |
| 10% | 90 ± 10 | 0.18 ± 0.04 | 50 ± 6 | Potential for micelle formation. |
| 15% | 85 ± 12 | 0.28 ± 0.06 | 40 ± 7 | Increased PDI, likely due to mixed populations of liposomes and micelles. |
Note: These are representative values and can vary based on the lipid composition, drug, and manufacturing process.
Table 2: Typical Process Parameters for Microfluidic Production of this compound Liposomes
| Parameter | Range | Effect on Liposome Size |
| Total Flow Rate (TFR) | 1 - 20 mL/min | Generally, a higher TFR leads to smaller liposomes. |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | 3:1 - 10:1 | A higher FRR typically results in smaller liposomes.[2][3] |
| Lipid Concentration | 5 - 20 mg/mL | Higher lipid concentrations can lead to larger liposomes. |
| Solvent | Ethanol, Isopropanol | The choice of solvent can influence the liposome size and PDI. |
Experimental Protocols
Protocol 1: Large-Scale Production of this compound Liposomes using Microfluidics
1. Materials:
-
Primary phospholipid (e.g., DSPC or HSPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated
-
Organic solvent (e.g., Ethanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microfluidic system with a suitable microfluidic chip (e.g., staggered herringbone micromixer)
2. Procedure:
-
Preparation of Lipid-Organic Phase: Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent at the desired molar ratio and total lipid concentration. If encapsulating a lipophilic drug, dissolve it in this phase as well.
-
Preparation of Aqueous Phase: Prepare the aqueous buffer. If encapsulating a hydrophilic drug via passive loading, dissolve it in the buffer.
-
System Setup: Set up the microfluidic system according to the manufacturer's instructions. Prime the system with the respective solvents to be used.
-
Liposome Formation: Pump the lipid-organic phase and the aqueous phase through the microfluidic chip at the predetermined Total Flow Rate (TFR) and Flow Rate Ratio (FRR). The rapid mixing of the two phases in the microchannels will induce the self-assembly of liposomes.
-
Collection: Collect the resulting liposome suspension at the outlet of the chip.
-
Purification: Purify the liposome suspension to remove the organic solvent and unencapsulated drug using Tangential Flow Filtration (TFF).
-
Sterilization: Sterilize the final liposome formulation by filtering through a 0.22 µm sterile filter.
Protocol 2: Characterization of Encapsulation Efficiency by HPLC
1. Materials:
-
Liposome sample
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% TFA)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Fluorescence)
-
Lysis buffer (e.g., 10% Triton X-100)
-
Size exclusion chromatography (SEC) columns (e.g., Sephadex G-50)
2. Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes using SEC. Elute the column with a suitable buffer and collect the fraction containing the liposomes.
-
Determination of Free Drug Concentration: Analyze the fractions containing the free drug by HPLC to determine its concentration.
-
Determination of Total Drug Concentration: a. Take a known volume of the original (unpurified) liposome suspension. b. Lyse the liposomes by adding the lysis buffer and vortexing to release the encapsulated drug. c. Analyze the lysed sample by HPLC to determine the total drug concentration.
-
Calculation of Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
Mandatory Visualization
Caption: Experimental workflow for scalable this compound liposome production.
Caption: Troubleshooting decision tree for this compound liposome scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. liposomes.ca [liposomes.ca]
- 6. High throughput microfluidics-based synthesis of PEGylated liposomes for precise size control and efficient drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. repligen.com [repligen.com]
Technical Support Center: Optimizing DMPE-PEG2000 Molar Ratio in Lipid Mixtures
Welcome to the technical support center for optimizing the molar ratio of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in your lipid formulations. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with PEGylated lipid nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in lipid nanoparticle formulations?
A1: this compound is a PEGylated phospholipid used to modify the surface of liposomes and lipid nanoparticles. Its primary functions are to:
-
Prolong Circulation Time: The polyethylene (B3416737) glycol (PEG) chains form a hydrophilic layer on the nanoparticle surface, which provides a steric barrier against opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[1][2][3][4] This is often referred to as creating "stealth" liposomes.[1][2]
-
Enhance Stability: The PEG layer helps prevent aggregation of nanoparticles during storage and in biological fluids, thereby increasing their stability.[5][6][7]
-
Improve Drug Solubility: PEGylation can enhance the solubility of encapsulated drugs.[5]
-
Enable Targeted Delivery: The PEG chain can be functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues.[7][8]
Q2: How does the molar ratio of this compound affect the physicochemical properties of lipid nanoparticles?
A2: The molar ratio of this compound significantly influences several key characteristics of lipid nanoparticles:
-
Particle Size: Generally, increasing the concentration of this compound leads to a decrease in nanoparticle size.[9][10] This is attributed to the steric hindrance of the hydrated PEG chains, which increases the curvature of the lipid bilayer.[9] However, some studies have reported that the effect on particle size can be minor within a certain range of concentrations.[11]
-
Stability: A sufficient concentration of this compound is crucial for preventing aggregation and ensuring the stability of the formulation.[5][6]
-
Drug Encapsulation Efficiency: The effect of this compound concentration on encapsulation efficiency can vary. While it can enhance the entrapment of some drugs, excessively high concentrations may lead to a reduction in the space available for the drug within the nanoparticle core or bilayer.[12]
-
Lamellarity: Increasing the concentration of PEGylated lipids tends to reduce the lamellarity of liposomes, favoring the formation of unilamellar vesicles.[9]
Q3: What is the optimal molar ratio of this compound for in vivo applications?
A3: The optimal molar ratio of this compound is application-dependent and represents a balance between achieving long circulation times and enabling efficient cellular uptake. A bell-shaped relationship between PEG content and transfection efficiency has been observed.[11] While higher PEG concentrations enhance circulation, they can also hinder the interaction of the nanoparticle with target cells, a phenomenon known as the "PEG dilemma".[2] For many applications, a molar ratio of 5-10 mol% of total lipid is a common starting point. However, optimization is crucial for each specific formulation and application. For instance, one study found that 1.5% DMG-PEG2000 yielded optimal mRNA transfection in vitro, while 5% resulted in the highest transgene expression in vivo.[11]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Large and polydisperse nanoparticles | Insufficient this compound concentration leading to aggregation. | Increase the molar ratio of this compound in the lipid mixture.[10] |
| Improper formulation technique. | Ensure proper mixing and hydration of the lipid film. Consider using extrusion or sonication to reduce particle size and polydispersity.[13] | |
| Low drug encapsulation efficiency | High this compound concentration reducing available space. | Decrease the molar ratio of this compound and re-evaluate encapsulation efficiency.[12] |
| Mismatch between drug properties and encapsulation method. | For hydrophilic drugs, ensure efficient hydration of the lipid film. For hydrophobic drugs, ensure they are well-incorporated into the lipid bilayer during film formation.[8][14] | |
| Poor in vivo efficacy despite good in vitro results | "PEG dilemma": Steric hindrance from a dense PEG layer preventing cellular uptake. | Optimize the this compound molar ratio; a lower concentration might be beneficial.[2] Consider using cleavable PEG lipids or targeting ligands. |
| Rapid clearance of nanoparticles. | Ensure the this compound concentration is sufficient to provide a "stealth" effect. The type of lipid anchor can also affect circulation time; longer acyl chains like in DSPE-PEG2000 generally provide better anchoring than shorter chains.[15] | |
| Batch-to-batch inconsistency | Variability in the quality of this compound or other lipids. | Use high-purity lipids from a reputable supplier and ensure consistent storage conditions.[16] |
| Inconsistent formulation process. | Standardize all steps of the formulation protocol, including solvent evaporation, hydration, and size reduction methods.[16] |
Quantitative Data Summary
Table 1: Effect of this compound Molar Ratio on Nanoparticle Properties
| This compound (mol%) | Effect on Particle Size | Effect on Stability | Effect on In Vivo Performance | Reference |
| 0 - 30 | Decreased with increasing concentration | Increased with increasing concentration | Not specified | [9] |
| < 5 | Mushroom-like PEG conformation | Lower coverage | May have shorter circulation time | [3] |
| 5 - 15 | Mushroom or brush-like PEG conformation | ~100% coverage | Generally good for prolonged circulation | [3] |
| > 15 | Brush-like PEG conformation | ~100% coverage | May exhibit reduced cellular uptake | [3] |
| 1.5 | Not specified | Not specified | Optimal for in vitro mRNA transfection | [11] |
| 5 | Slightly increased diameter (>200 nm) | Not specified | Highest in vivo transgene expression | [11] |
Experimental Protocols
Protocol 1: Liposome (B1194612) Formulation by Thin-Film Hydration
This method is a common technique for preparing liposomes incorporating this compound.[13][14]
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS, HEPES)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (primary phospholipid, cholesterol, and this compound at the desired molar ratio) and the hydrophobic drug (if applicable) in an organic solvent in a round-bottom flask.[14]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.[10][14]
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.[14]
-
-
Hydration:
-
Size Reduction (Sonication):
-
Purification:
-
Remove unencapsulated drug and other impurities by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[17]
-
Protocol 2: Characterization of PEGylated Liposomes
1. Particle Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposome suspension.[11][17]
2. Encapsulation Efficiency:
-
Separate the liposomes from the unencapsulated drug.
-
Disrupt the liposomes using a suitable solvent (e.g., isopropyl alcohol).[17]
-
Quantify the amount of encapsulated drug using a suitable analytical method such as HPLC or a fluorescence assay.[17]
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
Visualizations
Caption: Experimental workflow for the formulation and characterization of PEGylated liposomes.
Caption: The "PEG dilemma": balancing circulation time and cellular uptake.
References
- 1. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. biochempeg.com [biochempeg.com]
- 5. Long-circulating PEGylated Liposomes - CD Bioparticles [cd-bioparticles.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PEG Lipids for Target Drug Delivery- Biochempeg [biochempeg.com]
- 8. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 14. researchgate.net [researchgate.net]
- 15. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the batch - to - batch consistency of DMPE - PEG2000? - Blog [shochem.com]
- 17. mdpi.com [mdpi.com]
impact of hydrolysis on long-term stability of DMPE-PEG2000
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of hydrolysis on the long-term stability of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a phospholipid-polyethylene glycol conjugate (PEGylated lipid) commonly used in drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles.[1] The PEGylation of liposomes with this compound offers several advantages, including increased systemic circulation time ("stealth" properties) and improved storage stability.[1] Its stability is crucial because degradation can impact the efficacy, safety, and shelf-life of the final drug product.[2]
Q2: What is hydrolysis and how does it affect this compound?
A2: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In this compound, the ester linkages in the phospholipid (DMPE) portion are susceptible to hydrolysis. This degradation can lead to the formation of lysolipids and free fatty acids.[3][4] The accumulation of these degradation products can alter the integrity of liposomes, potentially causing drug leakage, particle aggregation, and changes in the formulation's physical and chemical properties.[3][4]
Q3: What are the primary factors that influence the hydrolysis of this compound?
A3: The rate of hydrolysis of phospholipids (B1166683) like this compound is significantly influenced by:
-
pH: Hydrolysis is generally catalyzed by both acidic and basic conditions. Phospholipid ester hydrolysis is often minimized around a neutral pH of 6.5.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[3]
-
Buffer Composition: The specific ions and components of the formulation buffer can also influence the rate of hydrolysis.
-
Storage Conditions: The physical state (e.g., in solution vs. lyophilized powder) and the presence of moisture are critical factors.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound powder should be stored at -20°C.[5][6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] It is recommended to prepare working solutions fresh for in vivo experiments.[5][6]
Q5: How can I detect and quantify the hydrolysis of this compound in my formulation?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method with a charged aerosol detector (CAD) is a reliable way to quantify this compound and its degradation products.[5][7] This method is suitable because this compound lacks a UV chromophore.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in particle size or aggregation of liposomes over time. | Hydrolysis of this compound leading to changes in membrane composition and integrity. | 1. Verify the pH of your formulation; adjust to a neutral pH (around 6.5) if possible. 2. Assess the storage temperature and consider storing at a lower temperature (e.g., 4°C instead of room temperature). 3. Analyze the integrity of the this compound raw material using a stability-indicating assay like HPLC-CAD. |
| Increased leakage of encapsulated drug from liposomes. | Compromised liposome (B1194612) membrane integrity due to the accumulation of hydrolysis byproducts like lysolipids and fatty acids.[3][4] | 1. Perform a stability study of your formulation under intended storage conditions, monitoring both drug leakage and this compound degradation. 2. Consider co-lyophilization with a cryoprotectant to improve long-term stability in the solid state. |
| Inconsistent batch-to-batch performance of formulations. | Variability in the quality and stability of this compound lots. | 1. Ensure you are using high-purity this compound. 2. Perform quality control on incoming raw materials, including an assessment of purity and potential degradation products. |
| Unexpected peaks in chromatograms during analysis. | Presence of degradation products of this compound. | 1. Utilize a validated, stability-indicating analytical method to identify and quantify these impurities. 2. Review your formulation and storage conditions to identify potential causes of degradation. |
Quantitative Data on Stability
The following table summarizes stability data for this compound under various conditions based on available literature. It is important to note that the hydrolysis rate is highly dependent on the specific formulation.
| Condition | Duration | Observation | Reference |
| Neutral Hydrolytic Stress | 20 hours at 60°C | Stable | [7] |
| Oxidative Stress (1% H2O2) | 24 hours at 30°C | Stable | [7] |
| Photostability (ICH light exposure) | 1x ICH exposure | Stable | [7] |
| Solid State | 25 days at 25°C / 60% RH | Degradation observed | [7] |
| Solid State | 25 days at 40°C / 75% RH | Degradation observed | [7] |
| Solution (Room Temperature) | 1 day | No significant change | [7] |
Note: The study on DPPC hydrolysis in DPPC/DSPE-PEG2000 liposomes showed that hydrolysis rates were investigated at pH 2, 4, and 6.5 at temperatures of 22°C and 4°C, indicating that acidic conditions and higher temperatures can accelerate phospholipid degradation.[3][4]
Experimental Protocols
Protocol: Stability Indicating HPLC-CAD Method for this compound
This protocol is adapted from a validated method for the quantification of this compound and its degradation products.[5][7]
1. Chromatographic Conditions:
-
Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 μm)
-
Mobile Phase A: 0.0025% formic acid in water:methanol (80:20 v/v)
-
Mobile Phase B: Methanol:acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 μL
-
Detector: Charged Aerosol Detector (CAD)
-
Evaporation Temperature (CAD): 35°C
2. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 40 |
| 7 | 40 |
| 12 | 88 |
| 19 | 88 |
| 20 | 40 |
| 25 | 40 |
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water 50:50 v/v).
-
For stability studies, samples stored under various conditions are prepared at a concentration of approximately 300 μg/mL in the same solvent.
4. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Quantify the peak area of this compound and any degradation products. The method has been shown to be linear in the range of 210 μg/mL to 390 μg/mL.[5]
Visualizations
References
- 1. crodapharma.com [crodapharma.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: PEGylated Liposomes & Complement Activation
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to understand, measure, and mitigate complement activation induced by PEGylated liposomes.
Frequently Asked Questions (FAQs)
Q1: What is complement activation in the context of PEGylated liposomes, and why is it a concern?
A: The complement system is a part of the innate immune system that helps clear pathogens.[1][2] However, certain nanoparticles, including PEGylated liposomes, can inadvertently trigger this cascade.[1] This activation can lead to opsonization (tagging for destruction) and rapid clearance of the liposomes by phagocytic cells, reducing their therapeutic efficacy.[1] In some cases, it can cause hypersensitivity reactions in patients, known as Complement Activation-Related Pseudoallergy (CARPA).[3][4]
Q2: How do PEGylated liposomes activate the complement system?
A: Activation can occur through several mechanisms:
-
Classical Pathway: Pre-existing anti-PEG antibodies, primarily of the IgM class, can bind to the PEG chains on the liposome (B1194612) surface.[5][6][7] This antibody binding creates a complex that activates the classical complement pathway.[6][7] The presence of these antibodies can lead to an "accelerated blood clearance (ABC) phenomenon" for subsequent doses.[3][5]
-
Alternative and Lectin Pathways: The surface properties of the liposome itself can directly trigger these pathways. The net anionic charge on the phosphate (B84403) group of the phospholipid-mPEG conjugate (e.g., DSPE-PEG) has been identified as a key factor in activating both the classical and alternative pathways.[1][8][9] The specific conformation of PEG chains can also influence activation of the lectin pathway.[10][11][12]
Q3: What are the primary factors that influence the extent of complement activation?
A: Several formulation parameters critically affect the degree of complement activation. Modifying these can be a key strategy to reduce unwanted immune responses.
| Factor | Influence on Complement Activation | Key Insights |
| Surface Charge | High Impact. Negatively and positively charged liposomes are potent activators. Neutral liposomes are generally less activating.[13] | The anionic phosphate group of common PEG-lipid conjugates (like DSPE-PEG) is a major trigger.[1][14] Methylation of this group can prevent activation.[1] |
| PEG Conformation & Density | High Impact. The density and conformation ("mushroom" vs. "brush") of PEG chains regulate complement activation.[10] | "PEG pairing," using a mix of long and short PEG chains, can create a more extended, random coil configuration that minimizes protein binding and suppresses lectin pathway activation.[10][11][12] |
| Liposome Size | Moderate Impact. Generally, larger nanoparticles (up to a certain point) induce greater complement activation, likely due to a larger surface area for protein interaction.[15] | Particles in the 40-250 nm range can potently activate the complement system.[15] |
| Lipid Composition | Moderate Impact. The choice of lipids and cholesterol content affects membrane fluidity and surface properties. | High cholesterol content (>45 mol%) can increase complement activation.[3] Unsaturated fatty acyl chains can also lead to higher activation than saturated chains.[13] |
| PEG Anchor | Moderate Impact. The molecule anchoring the PEG chain to the lipid bilayer can influence activation. | Liposomes using a cholesterol anchor for PEG (CHOL-PEG2000) were found to excessively activate the alternative pathway.[16] |
Q4: Can complement activation compromise the integrity of the liposome and its cargo?
A: Yes. Complement activation triggered by anti-PEG antibodies can compromise the liposome's bilayer integrity. This can lead to the premature release of the encapsulated drug or exposure of its cargo (like mRNA) to serum proteins, thereby reducing the therapeutic efficacy before the liposome reaches its target.[6]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving PEGylated liposomes.
Problem: High levels of complement activation (e.g., high SC5b-9) are observed in vitro.
Problem: Inconsistent results in complement activation assays between batches.
-
Possible Cause: Variability in liposome size distribution.
-
Troubleshooting Step: Ensure consistent manufacturing and purification processes. Always characterize each new batch for size, polydispersity index (PDI), and zeta potential to ensure they meet specifications before performing complement assays.
-
Possible Cause: Contamination with endotoxin (B1171834).
-
Troubleshooting Step: Use endotoxin-free reagents and glassware. Test final liposome preparations for endotoxin levels, as it can independently activate the complement system.
Problem: Accelerated Blood Clearance (ABC) phenomenon observed in vivo upon second dose.
-
Possible Cause: Induction of anti-PEG IgM antibodies from the first dose.[3][5]
-
Troubleshooting Step:
-
Confirm the Mechanism: Collect serum samples after the first dose and test for the presence of anti-PEG IgM using an ELISA.
-
Formulation Strategy: Modify the liposome formulation to be less immunogenic. Strategies include altering PEG density, using alternative hydrophilic polymers, or incorporating complement inhibitory proteins.
-
Dosing Strategy: For some drug-loaded liposomes (like Doxil), the encapsulated drug may suppress the B-cell response that produces IgM, mitigating the ABC effect.[15] This effect may not be present with drug-free or different drug-loaded liposomes.
-
Experimental Protocols & Methodologies
Protocol 1: In Vitro Assessment of Complement Activation via SC5b-9 ELISA
This protocol measures the terminal complement complex (SC5b-9), a key marker of full cascade activation.
Methodology:
-
Serum Preparation: Obtain normal human serum (NHS) from a pool of healthy donors. Handle and store on ice to prevent spontaneous activation.
-
Liposome Incubation:
-
Incubate different concentrations of your PEGylated liposome formulation with NHS (e.g., at a 1:5 or 1:10 v/v ratio) for 30 minutes at 37°C.
-
Include a positive control (e.g., Zymosan) and a negative control (e.g., saline buffer).
-
Stop the reaction by adding a quenching buffer containing EDTA, which chelates Ca²⁺ and Mg²⁺ ions necessary for complement activation.
-
-
ELISA Procedure:
-
Use a commercial SC5b-9 ELISA kit.
-
Add the quenched serum samples, standards, and controls to the antibody-pre-coated microplate.
-
Follow the kit manufacturer's instructions for incubation steps, washing, addition of detection antibody (e.g., HRP-conjugated), substrate (e.g., TMB), and stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of SC5b-9 in each sample based on the standard curve. Express results as a percentage of the positive control.
-
Protocol 2: Hemolytic Assay (CH50) for Classical Pathway Function
The CH50 assay provides a functional measure of the total classical complement pathway. A reduction in hemolytic activity after incubation with liposomes indicates complement consumption.
Methodology:
-
Principle: This assay uses antibody-sensitized sheep erythrocytes. When incubated with a serum sample, the classical pathway is activated, leading to the formation of the membrane attack complex and lysis of the red blood cells.[17]
-
Liposome Incubation:
-
Incubate NHS with your liposome formulation (and controls) as described in the ELISA protocol. This step "consumes" complement components if the liposomes are activators.
-
-
Lysis Assay:
-
Add the liposome-treated serum to a standardized suspension of antibody-sensitized sheep erythrocytes.
-
Incubate for a defined period (e.g., 60 minutes at 37°C).
-
Centrifuge the samples to pellet any intact erythrocytes.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released from lysed cells.
-
Calculate the percent hemolysis relative to a 100% lysis control (water) and a 0% lysis control (buffer). A decrease in hemolysis compared to the negative control indicates that the liposomes consumed complement components, reducing the serum's ability to lyse the target cells. A liposome-based CH50 method can also be used, which utilizes antigen-coated liposomes containing an enzyme that is released upon lysis.[18]
-
Visualizing the Complement Cascade
The following diagram illustrates the central pathways of complement activation and highlights where PEGylated liposomes can initiate the cascade.
References
- 1. Complement activation by drug carriers and particulate pharmaceuticals: principles, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Activation of complement by therapeutic liposomes and other lipid excipient-based therapeutic products: prediction and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 6. Anti-PEG antibodies compromise the integrity of PEGylated lipid-based nanoparticles via complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Activation of the human complement system by cholesterol-rich and PEGylated liposomes-modulation of cholesterol-rich liposome-mediated complement activation by elevated serum LDL and HDL levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. minded-cofund.eu [minded-cofund.eu]
- 11. Overcoming Nanoparticle-Mediated Complement Activation by Surface PEG Pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. liposomes.ca [liposomes.ca]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Frontiers | Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine [frontiersin.org]
- 16. Complement activation by PEGylated liposomes containing prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Pitfalls in complement analysis: A systematic literature review of assessing complement activation [frontiersin.org]
- 18. Complement | Binding Site [thermofisher.com]
Technical Support Center: The Influence of DMPE-PEG2000 on Nanoparticle Zeta Potential
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for issues related to the zeta potential of nanoparticles functionalized with 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000).
Frequently Asked Questions (FAQs)
Q1: Why does the zeta potential of my nanoparticles approach neutral after coating with this compound?
A1: The addition of this compound to your nanoparticle formulation results in the grafting of polyethylene (B3416737) glycol (PEG) chains onto the nanoparticle surface. These PEG chains form a dense, neutral hydrophilic layer that masks the original surface charge of the nanoparticle core.[1] The zeta potential is measured at the "slipping plane," which is the boundary of the particle and the ions that travel with it in an electric field. The PEG layer pushes this slipping plane further out into the solution, away from the charged core, resulting in a measured zeta potential that is closer to neutral.[1]
Q2: What is a typical zeta potential value for successfully PEGylated nanoparticles?
A2: Nanoparticles with a dense PEG coating typically exhibit a near-neutral zeta potential, often in the range of -10 mV to +10 mV.[2] For instance, lipid-calcium-phosphate nanoparticles formulated with DOPC as the primary outer lipid had a zeta potential of approximately -10 mV after PEGylation, a significant shift from the -20mV of their non-PEGylated counterparts.[3] Similarly, PLGA nanoparticles showed a reduction in zeta potential from -26.2 mV to a range of -2.8 mV to -9.3 mV after PEGylation.[4] A significant reduction in the magnitude of the zeta potential is a strong indicator of successful PEGylation.[1][4]
Q3: Can I use zeta potential to confirm successful PEGylation?
A3: Yes, measuring the zeta potential is a useful indirect method to confirm the presence of a PEG layer on your nanoparticles.[1] A substantial decrease in the absolute value of the zeta potential after the PEGylation step suggests that the neutral polymer has successfully coated the surface.[1][4] For example, a shift from a highly negative or positive value towards neutrality is expected.
Q4: My nanoparticles have a positive core, but the zeta potential is negative after functionalizing with OMe-PEG-SH. Why?
A4: This phenomenon can occur because the zeta potential is measured at the slipping plane, not at the nanoparticle's core surface. The positively charged core particle attracts and is surrounded by a tightly bound layer of negative ions from the solution. The PEG layer extends outwards, and the slipping plane is located within this polymer tangle, reflecting the charge of the bound negative ions, thus resulting in a negative zeta potential measurement.[5]
Q5: How does the concentration of this compound affect the zeta potential?
A5: Increasing the concentration or density of this compound on the nanoparticle surface generally leads to a more pronounced reduction in the zeta potential, bringing it closer to neutrality.[6] As more PEG chains are incorporated, the surface charge becomes more effectively shielded.[6] Studies have shown that as the proportion of a PEGylated lipid like DSPE-PEG2000 increases in a formulation, the zeta potential value tends to approach that of the DSPE-PEG2000 micelles alone.[7]
Troubleshooting Guide
Q1: My zeta potential measurements are not reproducible. What could be the cause?
A1: A lack of reproducibility in zeta potential measurements is often due to variations in the dispersing medium.[1] Key factors to check include:
-
pH of the Medium: The pH can alter the charge of surface groups on the nanoparticle. Always measure and report the pH of your suspension.[1][8]
-
Ionic Strength: High ion concentration in the solution compresses the electrical double layer around the particle, which can reduce the measured zeta potential.[1] It is often recommended to prepare samples in a low ionic strength medium, such as 10 mM NaCl.[8]
-
Contamination: Ionic impurities from water or reagents can significantly affect the measurement. Always use high-purity water and reagents.[1]
-
Dilution: Using deionized water for dilution can sometimes cause issues. It is often better to dilute the sample with the original supernatant or a buffer of known ionic strength.[1]
Q2: My PEGylated nanoparticles are aggregating, but the zeta potential is near-neutral. Shouldn't they be stable?
A2: For PEGylated nanoparticles, stability is conferred by steric hindrance from the PEG chains rather than electrostatic repulsion, which is what zeta potential measures.[5] A near-neutral zeta potential is expected for sterically stabilized particles. Aggregation could be due to insufficient PEG density on the surface, leading to exposed hydrophobic patches, or degradation of the PEG layer.[9] Therefore, the stability of PEGylated nanoparticles should be assessed directly by monitoring their size via Dynamic Light Scattering (DLS) over time in relevant biological media (e.g., PBS, serum-containing media).[1]
Q3: I'm observing a color change (e.g., turning dark red) and precipitate in my sample after zeta potential measurement. What is happening?
A3: This can be an issue, particularly with certain types of electrodes (like gold) and high salt concentrations (e.g., 0.45% NaCl).[10] The electric field applied during the measurement can cause electrochemical reactions between the electrode and the ions in your buffer, leading to the formation of colloidal particles (like colloidal gold, which appears red) and precipitates.[10] This is an artifact of the measurement and not necessarily a degradation of your nanoparticles. To mitigate this, consider using a lower salt concentration for your measurements or an instrument with less reactive electrode materials.[10]
Q4: My zeta potential readings are inconsistent in high salt buffers. What should I do?
A4: Standard zeta potential instruments may struggle with samples in high salt concentrations.[1] High ionic strength leads to excessive polarization of the solution near the electrodes, which can result in an unquantified reduction in the estimated zeta potential.[10] The high conductivity can also lead to sample heating and bubble formation.[10] If possible, dilute your sample in a lower ionic strength buffer for the measurement. If the measurement must be performed in a high salt buffer, you may need specialized equipment or techniques designed for such conditions.
Data on this compound Influence on Zeta Potential
The following table summarizes data from various studies, illustrating the effect of incorporating PEGylated lipids on the zeta potential of different nanoparticle systems.
| Nanoparticle System | Initial Zeta Potential (mV) | PEGylated Component | Molar/Weight Ratio of PEG-Lipid | Final Zeta Potential (mV) |
| PLGA Nanoparticles[4] | -26.2 | PLGA-PEG di-block | 15% PEG | -2.8 |
| PLGA Nanoparticles[4] | -26.2 | PLGA-PEG di-block | 10% PEG | -9.3 |
| DSPE-PEG2000/Soluplus[7] | -11.1 (Soluplus alone) | DSPE-PEG2000 | 1/1 (w/w) | -13.7 |
| DSPE-PEG2000/Soluplus[7] | -38.0 (DSPE-PEG2000 alone) | DSPE-PEG2000 | 10/1 (w/w) | -28.5 |
| Lipid-Calcium-Phosphate (LCP) NPs[3] | -20 (non-PEGylated) | DSPE-PEG2000 | 20 mol % | ~ -10 |
| Lipid-Calcium-Phosphate (LCP) NPs[3] | +70 (non-PEGylated) | DSPE-PEG2000 | 20 mol % | ~ +15 |
Experimental Protocols
Detailed Methodology for Zeta Potential Measurement of PEGylated Nanoparticles
This protocol is a synthesized guide for accurately measuring the zeta potential of nanoparticles coated with this compound.
1. Materials and Equipment:
-
Disposable folded capillary cells or appropriate measurement cells[9]
-
High-purity water (e.g., Nanopure) and reagents[1]
-
Low ionic strength buffer (e.g., 10 mM NaCl, filtered through a 0.2 µm or smaller filter)[8]
-
Syringes or precision pipettes[8]
-
pH meter
2. Sample Preparation:
-
Dispersion Medium: The ideal medium is a low ionic strength buffer (10 mM NaCl is recommended).[8] The medium should be filtered through a 0.2 µm (or smaller, e.g., 0.02 µm) filter before use to remove any particulate contaminants.[8]
-
Concentration: The optimal nanoparticle concentration is particle-dependent. Metallic or high-scattering nanoparticles require lower concentrations than polymer-based particles.[8] Dilute the nanoparticle stock solution to a final concentration suitable for your instrument (e.g., 0.1 mg/mL).[9]
-
Dilution: If dilution is necessary, use the filtered dispersion medium (e.g., 10 mM NaCl) or the original supernatant from the nanoparticle preparation to maintain a constant ionic environment.[1]
-
pH Measurement: Accurately measure and record the pH of the final nanoparticle suspension, as zeta potential is highly pH-dependent.[8]
3. Measurement Procedure:
-
Instrument Setup: Calibrate and set up the zeta potential analyzer according to the manufacturer's instructions. Enter the correct parameters for the dispersant, including viscosity and dielectric constant. For aqueous measurements in >= 10 mM salt, the Smoluchowski model is typically appropriate.[8][9]
-
Loading the Cell: Carefully inject or pipette the sample into the zeta cell, ensuring a minimum volume is used (typically ~750 µL).[8] Load the sample slowly and tilt the cell to prevent the formation of air bubbles, which will interfere with the measurement.[8]
-
Equilibration: Allow the sample to equilibrate to the instrument's measurement temperature for a set time (e.g., 60 seconds) before starting the measurement.[9]
-
Data Acquisition: Perform the measurement. It is standard practice to perform measurements in triplicate for each sample to ensure reproducibility.[4][9]
4. Data Analysis and Reporting:
-
The instrument software will calculate the zeta potential from the measured electrophoretic mobility.
-
Report the zeta potential as the mean ± standard deviation of the triplicate measurements.[9]
-
Crucially, always report the measurement conditions alongside the zeta potential value, including the nanoparticle concentration, the composition and pH of the dispersing medium, and the measurement temperature.[8]
Visualizations
Caption: Logical flow of how this compound coating alters nanoparticle surface properties to yield a near-neutral zeta potential.
Caption: Workflow for the preparation and measurement of nanoparticle zeta potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]
- 3. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 8. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DMPE-PEG2000 and DSPE-PEG2000 in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The choice of PEGylated lipids is a critical determinant in the design and efficacy of liposomal drug delivery systems. Among the most commonly used are 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal lipid for specific therapeutic applications.
The primary distinction between this compound and DSPE-PEG2000 lies in the length of their saturated fatty acid chains: myristoyl (C14) for DMPE and stearoyl (C18) for DSPE. This structural difference significantly influences the physicochemical properties and in vivo behavior of the resulting nanoparticles.
Key Performance Indicators: A Tabular Comparison
The selection between this compound and DSPE-PEG2000 often involves a trade-off between in vitro transfection efficiency and in vivo stability. The following tables summarize quantitative data from various studies to highlight these differences.
Physicochemical Properties
| Property | This compound | DSPE-PEG2000 | Key Considerations |
| Acyl Chain Length | C14 (Myristoyl) | C18 (Stearoyl) | Longer acyl chains lead to stronger hydrophobic interactions within the lipid bilayer. |
| Phase Transition Temperature (Tm) of Phospholipid | ~49.6 °C[1] | ~74 °C[2] | The higher Tm of DSPE contributes to a more rigid and stable liposome (B1194612) membrane at physiological temperatures. |
| Encapsulation Efficiency (EE%) | Generally high, can be formulation dependent.[3] | High, with values often reported to be >85%.[4] | Both can achieve high encapsulation, but the overall lipid composition plays a significant role. |
| Liposome Stability | Less stable in serum compared to DSPE-PEG2000 due to faster dissociation of the PEG-lipid.[5][6] | Higher stability in biological fluids due to stronger anchoring of the C18 chains.[7][8] | DSPE-PEG2000 provides a more robust "stealth" layer. |
In Vivo Performance
| Parameter | This compound | DSPE-PEG2000 | Key Considerations |
| Circulation Half-life | Shorter | Longer | The slower desorption rate of DSPE-PEG2000 from the liposome surface leads to prolonged circulation.[5][9] |
| In Vivo Stability | Lower, with faster clearance from the bloodstream.[5] | Higher, leading to reduced uptake by the reticuloendothelial system (RES).[7][9] | Critical for passive targeting strategies like the Enhanced Permeability and Retention (EPR) effect. |
| Cellular Uptake | May exhibit higher in vitro transfection efficiency. | Generally efficient, but the denser PEG layer can sometimes slightly reduce uptake compared to less stable PEGylated formulations.[10] | The faster shedding of the PEG layer from DMPE-based liposomes might expose the underlying lipids, potentially facilitating faster cellular interaction in vitro. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are summaries of standard protocols used to evaluate the performance of PEGylated liposomes.
Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a widely used technique for preparing liposomes.
Protocol:
-
Lipid Film Formation: The constituent lipids, including the PEGylated lipid (this compound or DSPE-PEG2000), cholesterol, and the primary phospholipid (e.g., DSPC or DPPC), are dissolved in an organic solvent such as chloroform (B151607) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in the formation of a thin lipid film on the flask's inner surface.
-
Hydration: The lipid film is hydrated with an aqueous solution (e.g., phosphate-buffered saline or a solution containing the drug to be encapsulated) by gentle rotation. This process leads to the self-assembly of lipids into multilamellar vesicles (MLVs).
-
Size Reduction: To achieve a uniform size distribution and form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
Diagram of the Thin-Film Hydration Workflow:
In Vitro Drug Release Assay
This assay determines the rate at which the encapsulated drug is released from the liposomes over time.
Protocol:
-
Sample Preparation: A known concentration of the drug-loaded liposome formulation is placed inside a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.
-
Dialysis: The dialysis bag is immersed in a larger volume of a release medium (e.g., PBS at a specific pH) and kept at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry. The cumulative percentage of drug release is then plotted against time.
Diagram of the In Vitro Drug Release Assay Workflow:
References
- 1. Metastability in the phase behavior of dimyristoylphosphatidylethanolamine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 8. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
Navigating the Plasma: A Comparative Guide to DMPE-PEG2000 and DSPE-PEG2000 Liposome Circulation Time
For researchers, scientists, and drug development professionals, the selection of appropriate lipid excipients is a critical determinant of a nanomedicine's in vivo performance. Among the most pivotal characteristics for intravenously administered liposomal drug delivery systems is their circulation time. The ability of a liposome (B1194612) to evade rapid clearance by the mononuclear phagocyte system (MPS) directly impacts its efficacy in reaching the target site. This guide provides an objective comparison of the circulation time of liposomes formulated with two common PEGylated phospholipids: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000).
The primary structural difference between DMPE and DSPE lies in the length of their acyl chains; DMPE possesses two C14 (myristoyl) chains, whereas DSPE has two C18 (stearoyl) chains. This seemingly subtle variation has profound implications for the stability of the PEG-lipid anchor within the liposomal bilayer and, consequently, the nanoparticle's pharmacokinetic profile.
The Decisive Role of Acyl Chain Length in Circulation Persistence
The longevity of a PEGylated liposome in circulation is heavily dependent on the stable integration of the PEG-lipid into the lipid bilayer. The hydrophobic acyl chains of the PEG-lipid anchor the hydrophilic PEG polymer to the liposome surface. A more stable anchor ensures that the PEG chains remain on the liposome surface, providing a steric barrier that prevents opsonization and subsequent uptake by the MPS.
Emerging evidence strongly suggests that longer acyl chains lead to a more robust and stable anchoring of the PEG moiety.[1] Liposomes formulated with C18 PEG-lipids, such as DSPE-PEG2000, have demonstrated significantly longer blood half-lives compared to those formulated with C14 PEG-lipids, like DMG-PEG2000 (a close structural analog of this compound).[2] In one study, the plasma concentration of siRNA delivered by liposomes containing C18-PEG2000 was found to be over tenfold higher than that from liposomes with shorter acyl chains just four hours after administration.[3] This indicates a much slower clearance rate for the C18-PEGylated liposomes. Therefore, it is anticipated that DSPE-PEG2000 liposomes will exhibit a superior circulation half-life in comparison to their this compound counterparts.
Quantitative Pharmacokinetic Data
| Pharmacokinetic Parameter | DSPE-PEG2000 Liposomes | This compound Liposomes (Anticipated) | Reference |
| Circulation Half-life (t½) | Prolonged (e.g., > 24 hours in mice) | Shorter than DSPE-PEG2000 | [4] |
| Area Under the Curve (AUC) | High | Lower than DSPE-PEG2000 | [5] |
| Clearance (CL) | Low | Higher than DSPE-PEG2000 | [6] |
| Volume of Distribution (Vd) | Low (confined to vasculature) | Potentially higher if clearance involves tissue uptake |
Note: The anticipated performance of this compound liposomes is based on the established principle of acyl chain length influencing PEG-lipid stability and circulation time.
Experimental Protocols
To provide a practical context for researchers, a detailed methodology for a key experiment—the in vivo circulation time study—is outlined below.
In Vivo Circulation Time Determination in a Murine Model
Objective: To determine and compare the pharmacokinetic profiles of this compound and DSPE-PEG2000 liposomes following intravenous administration in mice.
Materials:
-
This compound and DSPE-PEG2000 liposome formulations, typically encapsulating a non-metabolized, radiolabeled lipid marker (e.g., [³H]-cholesteryl hexadecyl ether) or a fluorescent marker.
-
Male or female BALB/c mice (6-8 weeks old).
-
Sterile saline for injection.
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.[7]
-
Liposome Administration: Intravenously inject a precisely measured dose of the liposome formulation (e.g., 100 µL) into the lateral tail vein of each mouse.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, and 48 hr) post-injection, collect small blood samples (approximately 20-30 µL) from the retro-orbital sinus or saphenous vein into heparinized tubes.[8]
-
Sample Processing: Centrifuge the blood samples to separate the plasma.
-
Quantification:
-
For radiolabeled liposomes, add the plasma to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
For fluorescently labeled liposomes, measure the fluorescence intensity of the plasma using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per milliliter of plasma (%ID/mL) at each time point, assuming a total blood volume of approximately 7% of the mouse's body weight.
-
Plot the %ID/mL versus time on a semi-logarithmic scale.
-
Determine the pharmacokinetic parameters (t½, AUC, CL) using non-compartmental analysis software.
-
Visualizing the Experimental Workflow and Rationale
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the comparative in vivo circulation study of PEGylated liposomes.
Caption: The influence of acyl chain length on liposome circulation time.
References
- 1. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. scienceopen.com [scienceopen.com]
- 7. Elucidating the Influence of Tumor Presence on the Polymersome Circulation Time in Mice [mdpi.com]
- 8. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Performance of PEGylated Lipids
This guide provides a detailed comparison of PEGylated versus non-PEGylated (conventional) lipid-based drug delivery systems. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance differences and select the appropriate formulation for their therapeutic applications. The information is supported by experimental data from peer-reviewed studies.
Introduction
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them versatile drug delivery vehicles.[1][2] However, conventional liposomes are often rapidly recognized and cleared from the bloodstream by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1][3] To overcome this limitation, liposome (B1194612) surfaces can be modified with polyethylene (B3416737) glycol (PEG), a process known as PEGylation.[4] This modification creates a hydrophilic protective layer that sterically hinders the binding of plasma proteins (opsonins), thereby reducing MPS uptake and significantly prolonging circulation time.[1][3][5][6][7] These are often referred to as "stealth" liposomes.[4]
This guide compares the performance of PEGylated and conventional liposomes across key in vitro and in vivo parameters.
In Vitro Performance Comparison
The in vitro characteristics of liposomes are crucial predictors of their in vivo behavior. Key parameters include physicochemical properties and drug release kinetics.
Physicochemical Properties
PEGylation can influence the physical characteristics of liposomes. The presence of DSPE-mPEG2000 on the outer surface of the lipid bilayer has been shown to decrease the mean particle size and increase drug entrapment efficiency compared to conventional liposomes.[8]
| Parameter | Conventional Liposomes | PEGylated Liposomes | Key Observations |
| Particle Size (nm) | Typically 100 - 400 nm | Generally smaller; can be controlled to 140 - 180 nm[9][10] | PEGylation can lead to a decrease in mean particle size.[8] Smaller sizes (<200 nm) are advantageous for avoiding MPS clearance and utilizing the EPR effect.[3] |
| Polydispersity Index (PDI) | Variable, depends on preparation | Often low (< 0.2), indicating a narrow, uniform size distribution[9][10] | PEG helps prevent aggregation, contributing to a more monodisperse formulation.[1] |
| Zeta Potential (mV) | Can be negative or near-neutral | Typically closer to neutral | The hydrophilic PEG layer can shield the surface charge of the underlying lipids.[7] |
| Encapsulation Efficiency (%) | Dependent on drug and lipid composition | Often higher; can exceed 90%[8][10] | The presence of PEG on the liposome surface can increase the amount of drug entrapped within the bilayer.[8] |
In Vitro Drug Release & Stability
The stability of the liposome and its ability to retain the encapsulated drug are critical for effective delivery. PEGylated liposomes generally exhibit slower drug release profiles.
| Parameter | Conventional Liposomes | PEGylated Liposomes | Key Observations |
| Drug Release Rate | Generally faster drug leakage | Slower, more sustained release[11][12] | PEGylation enhances the stability of the liposome structure, reducing the leakage of the encapsulated drug.[11] For instance, PEGylated liposomal trans-anethole showed a slower release even after 48 hours compared to the free drug.[11] |
| Stability in Serum | Prone to opsonization and aggregation | More stable; reduced protein binding | The steric hindrance provided by the PEG layer prevents interaction with serum components, improving stability.[1] |
In Vivo Performance Comparison
The primary advantage of PEGylation is the significant improvement in in vivo performance, characterized by altered pharmacokinetics and biodistribution.
Pharmacokinetics
PEGylation dramatically alters how liposomes behave in the bloodstream, leading to what is known as a long-circulating profile.
| Parameter | Conventional Liposomes | PEGylated Liposomes | Key Observations |
| Circulation Half-life (t½) | Short (minutes to a few hours) | Significantly prolonged (can be >40 hours)[13][14][15] | PEGylated liposomes evade rapid clearance by the MPS, leading to a much longer presence in the bloodstream.[3][4] |
| Area Under the Curve (AUC) | Low | High (e.g., 3.2-fold higher than naked liposomes)[9] | A higher AUC indicates greater systemic exposure of the encapsulated drug over time. |
| Clearance (CL) | Rapid | Slow[13] | Reduced clearance from the body is a direct result of avoiding MPS uptake. |
| Volume of Distribution (Vd) | High (distributes to RES organs) | Low[1] | A lower Vd suggests the liposomes are largely confined to the circulatory system rather than accumulating in tissues like the liver and spleen. |
Example Data: In one study, free Camptothecin (CPT) was undetectable in circulation after 5 hours. In contrast, concentrations of CPT in PEGylated liposomes (F8 and F12) were approximately 31 ng/mL and 35.4 ng/mL, respectively, at the same time point.[13]
Biodistribution and Tumor Accumulation
The ultimate goal of many drug delivery systems is to increase drug concentration at the site of disease while minimizing exposure to healthy tissues.
| Parameter | Conventional Liposomes | PEGylated Liposomes | Key Observations |
| Liver & Spleen Uptake (RES) | High and rapid accumulation | Significantly reduced | PEGylation provides the "stealth" characteristic, allowing liposomes to evade capture by macrophages in the liver and spleen.[1][7] |
| Tumor Accumulation | Low | High | The prolonged circulation time allows PEGylated liposomes to accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[12] |
| Targeting Efficiency | Low | Enhanced passive targeting | By avoiding RES clearance and remaining in circulation longer, there is a greater opportunity for the liposomes to reach the tumor site.[16] |
However, it is important to note that PEGylation is not universally beneficial for all formulations. For certain pH-sensitive liposomes, studies have found no significant difference in tumor accumulation between PEGylated and non-PEGylated versions, questioning the indiscriminate use of PEG in all liposomal systems.[5][10]
Visualizations
The "Stealth" Effect of PEGylation
The diagram below illustrates the fundamental difference in the in vivo fate of conventional versus PEGylated liposomes.
Caption: Fate of conventional vs. PEGylated liposomes in the bloodstream.
Enhanced Permeability and Retention (EPR) Effect
This diagram shows how long-circulating PEGylated liposomes accumulate in tumor tissues.
Caption: Mechanism of passive tumor targeting via the EPR effect.
General Experimental Workflow
The following diagram outlines a typical workflow for comparing liposome formulations from preparation to in vivo analysis.
Caption: Standard workflow for liposome performance comparison.
Key Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results.
Liposome Preparation (Thin-Film Hydration with Extrusion)
This is a common method for producing unilamellar liposomes of a defined size.
-
Lipid Film Formation: The lipids (e.g., HSPC, cholesterol) and the PEG-lipid conjugate (for PEGylated versions) are dissolved in a suitable organic solvent like chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.[9]
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner wall of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) at a temperature above the lipid phase transition temperature (Tc). This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.[17] This process yields large unilamellar vesicles (LUVs) of a consistent diameter.
-
Purification: Unencapsulated drug is removed from the liposome suspension using techniques like dialysis or size exclusion chromatography.[18]
Physicochemical Characterization
-
Particle Size and Polydispersity Index (PDI): Determined using Dynamic Light Scattering (DLS).[17][19] The instrument measures fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Zeta Potential: Measured using Laser Doppler Velocimetry. This technique assesses the electrophoretic mobility of the liposomes in an electric field, which is then used to calculate the surface charge.[19]
Determination of Encapsulation Efficiency (EE)
EE is the percentage of the initial drug that is successfully entrapped within the liposomes.
-
Separate the liposomes from the unencapsulated ("free") drug. Common methods include ultracentrifugation or passing the sample through a mini-column.[18]
-
Disrupt the purified liposomes using a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug in the disrupted liposomes (encapsulated drug) and in the filtrate (free drug) using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.
-
Calculate EE using the formula: EE (%) = (Amount of Encapsulated Drug / Total Initial Drug Amount) x 100
In Vitro Drug Release Assay
The dialysis method is widely used to assess the drug release profile from liposomes.[18][20]
-
A known concentration of the liposomal formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes.
-
The dialysis bag is submerged in a release buffer (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C) with constant stirring.
-
At predetermined time intervals, aliquots of the release buffer are withdrawn and replaced with fresh buffer to maintain sink conditions.
-
The concentration of the released drug in the aliquots is measured. The cumulative percentage of drug released is then plotted against time.
In Vivo Pharmacokinetic and Biodistribution Studies
These studies are performed in animal models (e.g., rats or tumor-bearing mice) to evaluate in vivo behavior.
-
Administration: The liposomal formulation is administered intravenously (i.v.) via the tail vein.[3]
-
Pharmacokinetics: At specific time points, blood samples are collected. The concentration of the drug in the plasma is quantified, and pharmacokinetic parameters (t½, AUC, CL) are calculated.[19][21]
-
Biodistribution: At the end of the study, the animals are euthanized. Major organs (liver, spleen, kidneys, heart, lungs) and the tumor are harvested, weighed, and homogenized.[5]
-
The amount of drug accumulated in each tissue is quantified to determine the biodistribution profile of the formulation.
Challenges and Considerations with PEGylation
While highly effective, PEGylation is associated with some challenges:
-
The "PEG Dilemma": The dense PEG layer that prevents MPS uptake can also hinder the interaction of the liposome with target cells, potentially reducing cellular uptake and endosomal escape.[5][10][22]
-
Accelerated Blood Clearance (ABC) Phenomenon: Upon repeated injections, the immune system can generate anti-PEG antibodies (specifically IgM), which bind to subsequently administered PEGylated liposomes, leading to their rapid clearance.[23][24]
-
Toxicity and Immunogenicity: Although generally considered biocompatible, PEG is not inert and can be associated with hypersensitivity reactions and the activation of the complement system.[23][25][26]
Conclusion
PEGylation represents a cornerstone strategy in liposomal drug delivery, transforming the in vivo performance of conventional formulations. By creating a "stealth" shield, PEGylated lipids significantly prolong circulation half-life, reduce clearance by the mononuclear phagocyte system, and enhance passive accumulation in pathological tissues like tumors through the EPR effect. These advantages are supported by robust in vitro data showing improved stability and drug retention. However, researchers must remain aware of the challenges, including the "PEG dilemma" and potential immunogenicity. The choice between a PEGylated and a conventional liposome will ultimately depend on the specific therapeutic application, the drug being delivered, and the desired in vivo outcome.
References
- 1. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 2. rroij.com [rroij.com]
- 3. Effect of Liposome Characteristics and Dose on the Pharmacokinetics of Liposomes Coated with Poly(amino acid)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Engineering of Liposomes for Stealth Behavior | MDPI [mdpi.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Are PEGylated liposomes better than conventional liposomes? A special case for vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 17. worldscientific.com [worldscientific.com]
- 18. In Vitro Experiment of Liposomes - Creative Biolabs [creative-biolabs.com]
- 19. Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics and Anti-Tumor Efficacy of PEGylated Liposomes Co-Loaded with Cisplatin and Mifepristone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
Beyond PEG: A Comparative Guide to Advanced Stealth Liposome Technologies
For Researchers, Scientists, and Drug Development Professionals
The era of PEGylated stealth liposomes, long the gold standard for extending the circulation time of nanomedicines, is evolving. While the conjugation of polyethylene (B3416737) glycol (PEG) to lipid surfaces, such as with DMPE-PEG2000, effectively shields liposomes from rapid clearance by the mononuclear phagocyte system (MPS), growing concerns over PEG immunogenicity and the "accelerated blood clearance" (ABC) phenomenon have spurred the development of innovative alternatives.[1][2] This guide provides an objective comparison of next-generation stealth polymers, supported by experimental data, to inform the design of safer and more effective liposomal drug delivery systems.
The Challenge with PEGylation
PEGylation creates a hydrophilic barrier that sterically hinders the adsorption of opsonin proteins, which mark nanoparticles for uptake by immune cells.[2][3] This leads to significantly prolonged blood circulation times.[4][5] However, repeated administration of PEGylated liposomes can induce the production of anti-PEG IgM antibodies. These antibodies can bind to subsequently injected PEGylated liposomes, leading to rapid clearance, a phenomenon known as ABC.[1][2] This immune response can compromise therapeutic efficacy and raise safety concerns.
Emerging Alternatives to this compound
Several classes of polymers have emerged as promising alternatives to PEG, offering similar "stealth" properties, often with reduced immunogenicity and additional functionalities.
Polysarcosine (pSar)
Polysarcosine, a polypeptoid based on the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), closely mimics the physicochemical properties of PEG. It is biocompatible, biodegradable, and demonstrates low antigenicity.[1][6]
-
Performance: Studies have shown that pSar-coated liposomes exhibit physicochemical properties (size, zeta potential, membrane fluidity) similar to their PEGylated counterparts. Crucially, pSar-liposomes can evade the ABC phenomenon. Pharmacokinetic experiments show that upon repeated injections, pSar-liposomes do not suffer from the rapid clearance observed with PEG-liposomes.[1][6] Liposomes coated with longer pSar chains (68 mers) at high density (15 mol%) demonstrated the longest circulation times and effectively attenuated the ABC phenomenon.[6]
Poly(2-oxazoline)s (POx)
This class of polymers, including poly(2-methyl-2-oxazoline) (PMOZ) and poly(2-ethyl-2-oxazoline) (PEOZ), offers a versatile platform for surface modification. Their properties can be finely tuned by altering the side chains. They are recognized for their stealth properties and biocompatibility.[7][8]
-
Performance: Early studies demonstrated that liposomes containing 5 mol% of PMOZ or PEOZ-lipid conjugates exhibited long plasma lifetimes and low uptake by the liver and spleen, with performance being quantitatively comparable to optimized PEG-2000-grafted liposomes.[7] More recent investigations into POx-lipid based lipid nanoparticles (LNPs) for mRNA delivery have shown similar or even superior transfection efficiencies compared to PEG-lipid equivalents, both in vitro and in vivo.[8][9] Notably, shorter POx chains have been shown to reduce liver accumulation and improve uptake by dendritic cells, which is advantageous for vaccine development.[9]
Zwitterionic Polymers
Zwitterionic polymers, such as poly(carboxybetaine) (PCB), possess an equal number of positive and negative charges, resulting in a net neutral charge and strong surface hydration through electrostatic interactions with water. This superhydrophilic nature creates a robust barrier against protein adsorption.
-
Performance: Zwitterionic polymers are highly effective at stabilizing liposomes, even without the addition of cholesterol, which is often required for PEGylated formulations.[10] PCB-modified liposomes show excellent drug retention and long blood circulation characteristics, with some studies reporting half-lives of approximately 3-7 hours, a significant increase compared to less than 1 hour for conventional liposomes.[11]
Poly(amino acid)s (PAA)
Synthetic poly(amino acid)s, such as poly(hydroxyethyl-L-asparagine) (PHEA), offer the key advantage of being biodegradable. They can be designed to mimic the stealth properties of PEG while being susceptible to enzymatic degradation, reducing concerns about long-term polymer accumulation.
-
Performance: Liposomes coated with PAAs like PHEA have demonstrated circulation times comparable to those of PEG-liposomes.[12] Impressively, at low lipid doses (≤0.25 µmol/kg) and upon repeated administration, PHEA-liposomes showed significantly longer blood circulation times than PEG-liposomes, suggesting they are less prone to the dose-dependent and ABC-related clearance issues seen with PEG.[13]
Quantitative Performance Comparison
The following tables summarize key performance metrics from various studies. Note: Direct comparison between studies can be challenging due to variations in liposome (B1194612) composition, size, animal models, and analytical methods.
Table 1: Pharmacokinetics & Biodistribution of Stealth Liposomes
| Polymer Coat | Base Liposome Composition (Typical) | Animal Model | Circulation Half-Life (T½) | Liver/Spleen Uptake | Citation(s) |
| PEG2000-DSPE | DSPC/Cholesterol | Rabbit | ~25 h (for 165-209 nm particles) | Low, but increases with particle size | [14] |
| PEG2000-DSPE | DSPC/Cholesterol | Mouse | >24 h in circulation | Low accumulation (16.9% in liver, 6.0% in spleen at 24h) | [4][15] |
| Polysarcosine (pSar) | HSPC/Cholesterol | Mouse | Long circulation, attenuates ABC phenomenon vs. PEG | Reduced accumulation in liver/spleen | [6] |
| Poly(2-oxazoline) (PMOZ) | HSPC/Cholesterol | Mouse | Quantitatively comparable to PEG-2000 liposomes | Low hepatosplenic uptake | [7] |
| Zwitterionic (PCB) | DSPC | Rat | ~3–7 h (vs. <1 h for conventional) | Not specified | [11] |
| Poly(amino acid) (PHEA) | DPPC/Cholesterol | Rat | Longer than PEG-liposomes at low doses (<0.25 µmol/kg) | Not specified | [13] |
Table 2: Drug Encapsulation and Release
| Polymer Coat | Drug | Encapsulation Efficiency (EE%) | In Vitro Release Profile | Citation(s) |
| PEG5000-DSPE | Camptothecin | ~83% | Sustained release (32.2% in 9h) vs. conventional (52.4%) | [16] |
| PEG-DSPE | Capecitabine | Not specified | Prolonged release (95% in 36h) vs. conventional (81% in 24h) | [17] |
| PEG-DSPE | β-elemene | ~96% | Not specified | [18] |
| Poly(2-oxazoline) (POx) | Doxorubicin | High (not quantified) | pH-responsive; faster release at acidic pH | Not specified |
| Zwitterionic (PCB) | Doxorubicin | High (not quantified) | Good retention | [10] |
| Cationic Liposome (No Polymer) | Doxorubicin | ~81% | Not specified | [19] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are foundational protocols for key experiments in stealth liposome evaluation.
Protocol 1: Stealth Liposome Preparation via Thin-Film Hydration & Extrusion
This is the most common method for preparing liposomes.[20][21]
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC, Cholesterol) and the polymer-lipid conjugate (e.g., DSPE-PEG2000 or an alternative) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[19][22]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[21]
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[22]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES-buffered saline) containing the hydrophilic drug to be encapsulated. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[23]
-
Agitate the flask vigorously (e.g., by vortexing or mechanical shaking) to detach the lipid film, which will self-assemble into multilamellar vesicles (MLVs).[22]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder (e.g., a mini-extruder) pre-heated to a temperature above the lipid Tc.
-
Force the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and then 100 nm) to produce large unilamellar vesicles (LUVs) of a uniform size distribution.[19][21]
-
-
Purification:
-
Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography or dialysis.
-
Protocol 2: In Vivo Circulation Half-Life Determination in a Mouse Model
This protocol outlines the general procedure for assessing the pharmacokinetic profile of liposomes.[24][25]
-
Animal Model: Use healthy mice (e.g., Balb/c, 6-8 weeks old). Allow animals to acclimatize for at least one week before the experiment.
-
Liposome Labeling: For tracking, the liposomes must be labeled. This can be done by:
-
Encapsulating a gamma-emitting radionuclide (e.g., 111In) or a fluorescent marker.[25]
-
Including a trace amount of a radiolabeled or fluorescently-tagged lipid in the formulation.
-
-
Administration:
-
Blood Sampling:
-
At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h) post-injection, collect small blood samples (e.g., 20-30 µL) from the retro-orbital sinus or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).[24]
-
-
Quantification:
-
Determine the amount of label remaining in the blood plasma at each time point using a gamma counter (for radiolabels) or a fluorescence plate reader (for fluorescent labels).
-
Express the results as a percentage of the injected dose (%ID) per mL of blood, assuming a total blood volume (e.g., ~7% of the mouse's body weight).
-
-
Data Analysis:
-
Biodistribution (Optional):
-
At the final time point, sacrifice the animals and harvest major organs (liver, spleen, kidneys, lungs, heart).
-
Measure the amount of label in each organ to determine the tissue distribution profile. Express results as %ID per gram of tissue.[15]
-
Mandatory Visualizations
Diagrams illustrating key biological and experimental processes.
Caption: Experimental workflow for comparing stealth liposome alternatives.
Caption: Opsonization and clearance pathway of liposomes by the MPS.
References
- 1. Evasion of the accelerated blood clearance phenomenon by polysarcosine coating of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposome formulations with prolonged circulation time in blood and enhanced uptake by tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysarcosine-Coated liposomes attenuating immune response induction and prolonging blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation [frontiersin.org]
- 8. Tailored Monoacyl Poly(2-oxazoline)- and Poly(2-oxazine)-Lipids as PEG-Lipid Alternatives for Stabilization and Delivery of mRNA-Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Superhydrophilic Zwitterionic Polymers Stabilize Liposomes | Scilit [scilit.com]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Liposome Characteristics and Dose on the Pharmacokinetics of Liposomes Coated with Poly(amino acid)s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of poly(hydroxyethyl-l-asparagine)-coated liposomes is superior over that of PEG-coated liposomes at low lipid dose and upon repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Circulation and biodistribution profiles of long-circulating PEG-liposomes of various sizes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
- 18. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 20. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 21. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 23. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 24. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing Functional Equivalence of DMPE-PEG2000 from Different Manufacturers
For researchers and drug development professionals, ensuring the consistency and performance of raw materials is paramount. 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a critical excipient in the formulation of liposomal and lipid nanoparticle (LNP) drug delivery systems. Its primary role is to provide a hydrophilic shield ("stealth" properties) that reduces recognition by the reticuloendothelial system, thereby prolonging circulation time and improving drug delivery to target tissues.[1][2] However, variability in the quality of this compound from different manufacturers can significantly impact the final product's stability, efficacy, and safety.
This guide provides a framework for objectively comparing this compound from various suppliers. It outlines key quality attributes to consider and provides detailed experimental protocols to assess functional equivalence in a laboratory setting.
Critical Quality Attributes of this compound
The functional performance of this compound is dictated by its physicochemical properties. Minor variations in these attributes between manufacturers can lead to significant differences in the resulting liposome (B1194612) characteristics. Therefore, a thorough analysis of the raw material is the first step in establishing equivalence.
Key Physicochemical Parameters of this compound Raw Material
| Parameter | Analytical Method | Importance | Potential Impact of Variability |
| Purity | HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)[3][4] | Ensures the absence of impurities such as unreacted starting materials or side products. | Impurities can alter membrane fluidity, stability, and may introduce toxicity. |
| Average Molecular Weight (MW) | Mass Spectrometry (MALDI-TOF or ESI-MS)[5][6] | Confirms the correct length of the PEG chain, which is critical for the "stealth" effect. | Deviations in PEG length can affect circulation half-life and particle size. |
| Polydispersity Index (PDI) of PEG | Mass Spectrometry (MALDI-TOF or ESI-MS)[5][6] | Measures the breadth of the molecular weight distribution of the PEG chains. | High polydispersity can lead to batch-to-batch variability in liposome properties. |
| Structural Integrity | ¹H-NMR Spectroscopy[3][7] | Confirms the chemical structure, including the DMPE lipid anchor and the PEG linkage. | Structural incorrectness can lead to instability and altered in vivo performance. |
Performance Evaluation in a Standardized Liposome Formulation
Beyond analyzing the raw material, it is crucial to evaluate the performance of this compound from different manufacturers in a standardized liposome formulation. This provides a direct measure of its functional equivalence.
Comparative Performance Data of a Model Liposome Formulation
A model liposome formulation can be prepared using a standard lipid composition, for example, DPPC:Cholesterol:this compound in a 55:40:5 molar ratio, encapsulating a model hydrophilic drug like doxorubicin (B1662922) or a fluorescent marker like carboxyfluorescein.
| Performance Parameter | Acceptance Criteria (Illustrative) | Manufacturer A (Example Data) | Manufacturer B (Example Data) |
| Mean Particle Size (nm) | 100 ± 20 nm | 105.2 | 115.8 |
| Polydispersity Index (PDI) | < 0.2 | 0.11 | 0.18 |
| Zeta Potential (mV) | -5 to -15 mV | -8.5 | -9.2 |
| Encapsulation Efficiency (%) | > 90% | 94% | 92% |
| In Vitro Drug Release at 24h (%) | < 15% | 8% | 12% |
| Stability (Size Change after 1 month at 4°C) | < 10% | 3% | 8% |
Experimental Protocols
Detailed methodologies are provided below for the key experiments required to compare this compound from different sources.
Physicochemical Characterization of this compound Raw Material
a) Purity Analysis by HPLC-CAD/ELSD
-
System: High-Performance Liquid Chromatography system equipped with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[3][4]
-
Column: A suitable reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column (e.g., Hypersil Gold™ PFP, 150 mm × 4.6 mm, 3.0 µm).[4]
-
Mobile Phase A: 0.0025% formic acid in water:methanol (B129727) (80:20 v/v).[4]
-
Mobile Phase B: Methanol:acetonitrile (60:40 v/v).[4]
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to resolve the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of approximately 0.3 mg/mL.[8]
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
b) Molecular Weight Analysis by MALDI-TOF Mass Spectrometry
-
System: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer.[9]
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix.[9]
-
Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) can be added to promote the formation of sodiated ions.[9]
-
Sample Preparation: Mix the this compound sample, matrix solution, and cationizing agent. Spot the mixture onto the MALDI target plate and allow it to dry.[9]
-
Analysis: Acquire the mass spectrum in the appropriate mass range. The spectrum will show a distribution of peaks, each corresponding to a polymer chain with a different number of PEG units. The average molecular weight and polydispersity can be calculated from this distribution.
Preparation of a Standardized Liposome Formulation
The thin-film hydration followed by extrusion method is a widely used and reproducible technique for preparing liposomes.[10][11]
-
Materials: Main structural lipid (e.g., DPPC), cholesterol, and this compound from the manufacturers to be compared. A suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture). Hydration buffer (e.g., phosphate-buffered saline (PBS) or a buffer containing the drug to be encapsulated).[12][13]
-
Procedure:
-
Dissolve the lipids (e.g., DPPC, cholesterol, and this compound at a 55:40:5 molar ratio) in the organic solvent in a round-bottom flask.[13]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[10]
-
Dry the film under vacuum for at least 2 hours (or overnight) to remove any residual solvent.[12]
-
Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the main lipid.[12] This will form multilamellar vesicles (MLVs).
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.[10]
-
Characterization of Liposome Formulations
a) Particle Size and Polydispersity Index (PDI) Measurement
-
Instrument: A DLS instrument such as a Malvern Zetasizer.
-
Procedure:
-
Dilute the liposome suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.[16]
-
Transfer the diluted sample to a cuvette.
-
Perform the measurement at a controlled temperature (e.g., 25°C). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to calculate the hydrodynamic diameter and PDI.[15]
-
b) Zeta Potential Measurement
-
Instrument: Typically performed on the same instrument as DLS.
-
Procedure:
-
Dilute the liposome sample in a low ionic strength buffer (e.g., 10 mM NaCl) to allow for particle movement in an electric field.
-
Load the sample into a specialized zeta potential cell.
-
The instrument applies an electric field and measures the velocity of the particles. The zeta potential is calculated from this electrophoretic mobility.[18] The presence of PEG on the liposome surface is expected to shield the surface charge, resulting in a zeta potential closer to neutral compared to non-PEGylated liposomes.[17]
-
c) Encapsulation Efficiency (EE) Determination
-
Principle: Separate the unencapsulated ("free") drug from the liposomes, then quantify the drug in either the liposomal fraction or the free drug fraction, and compare it to the total amount of drug used.[19][20]
-
Procedure:
-
Separation: Separate the free drug from the liposome formulation using a method such as:
-
Size Exclusion Chromatography (SEC): Pass the formulation through a small column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller free drug molecules.[19]
-
Centrifugal Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff (MWCO) that retains the liposomes while allowing the free drug to pass through.[21][22]
-
-
Quantification:
-
Measure the total drug concentration by disrupting the liposomes (e.g., with a suitable solvent like methanol or a detergent like Triton X-100) and quantifying the drug using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).[19]
-
Measure the concentration of the free drug in the filtrate or the later-eluting fractions from the separation step.
-
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100.[23]
-
-
d) In Vitro Drug Release Assay
-
Procedure:
-
Place a known amount of the liposome formulation into a dialysis bag with a MWCO that is permeable to the drug but not the liposomes.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C). To better simulate in vivo conditions, bovine serum albumin (BSA) can be added to the release medium.[25][26]
-
At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., HPLC or fluorescence spectroscopy).
-
Plot the cumulative percentage of drug released versus time.
-
e) Stability Testing
-
Principle: Assess the physical and chemical stability of the liposome formulation over time under defined storage conditions (e.g., 4°C).[27][]
-
Procedure:
-
Store the liposome formulations from different this compound manufacturers under the same conditions.
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and re-characterize them for key parameters:
-
Visualizing Experimental Workflows
By following this comprehensive guide, researchers can systematically evaluate the functional equivalence of this compound from different manufacturers, ensuring the selection of high-quality, consistent materials for their drug delivery research and development. This rigorous approach helps mitigate risks associated with raw material variability, leading to more robust and reproducible formulation performance.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the mass spectrometry features of DMPE - PEG2000? - Blog [shochem.com]
- 6. Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to purify DMPE - PEG2000? - Blog - Shochem [shochem.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. bath.ac.uk [bath.ac.uk]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 12. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 13. studenttheses.uu.nl [studenttheses.uu.nl]
- 14. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 15. news-medical.net [news-medical.net]
- 16. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 17. azonano.com [azonano.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. mdpi.com [mdpi.com]
- 22. Analysis of drug loading and encapsulation efficiency [bio-protocol.org]
- 23. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. jstage.jst.go.jp [jstage.jst.go.jp]
- 27. fda.gov [fda.gov]
- 29. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DMPE-PEG2000 Stability Validation via HPLC-CAD
For researchers, scientists, and drug development professionals, ensuring the stability of lipid excipients is paramount for the development of safe and effective nanoparticle-based drug delivery systems. This guide provides a comprehensive comparison of the stability of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) under various stress conditions, validated by a stability-indicating High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method.
Performance Comparison: this compound Stability Under Stress
The stability of this compound was assessed under forced degradation conditions, including exposure to acid, base, heat, oxidation, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The following table summarizes the degradation of this compound observed under these stress conditions, providing a quantitative measure of its stability.
| Stress Condition | Exposure Time | Temperature | Observed Degradation (%) | Key Degradants Identified |
| 0.05 N HCl | 20 hours | 60 °C | Significant | Hydrolysis products |
| 0.005 N NaOH | 1.5 hours | Room Temperature | Significant | Hydrolysis products |
| Heat (in MeOH:H2O) | 20 hours | 60 °C | Minimal | - |
| 1% H2O2 | 24 hours | 30 °C | Moderate | Oxidation products |
| UV Light (1x ICH dose) | - | - | Minimal | - |
| 25 °C / 60% RH | 25 days | 25 °C | Minimal | - |
| 40 °C / 75% RH | 25 days | 40 °C | Minimal | - |
Data synthesized from findings reported in a study on the development of an HPLC-CAD stability-indicating assay for this compound.[1][4]
Alternative Stability Assessment Methods
While HPLC-CAD is a robust method for quantifying non-volatile and semi-volatile compounds like this compound, other analytical techniques can also be employed for stability assessment of PEGylated lipids.[5][6][7]
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): Similar to CAD, ELSD is a universal detector that can be used for the analysis of lipids.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used for the identification and quantification of degradation products.[4]
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for monitoring the purity and degradation of lipids.[8]
-
Dynamic Light Scattering (DLS): Useful for assessing the physical stability of liposomal formulations containing this compound by measuring changes in particle size and distribution.[8]
The choice of method depends on the specific requirements of the analysis, such as the need for quantification, identification of unknown degradants, and the complexity of the sample matrix.
Experimental Protocol: Stability-Indicating HPLC-CAD Method
This section details the validated HPLC-CAD method for the quantification of this compound and the detection of its degradation products.[1][4][5]
1. Chromatographic Conditions:
-
Mobile Phase A: 0.0025% Formic Acid in Water:Methanol (80:20 v/v)[4][5]
-
Gradient Elution: A time-based gradient program is used to achieve separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 50°C[5]
-
Injection Volume: 10 µL
2. CAD Detector Settings:
-
Evaporation Temperature: 35 °C
-
Gas (Nitrogen) Pressure: 35 psi
3. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent such as a Methanol:Water (50:50 v/v) mixture.[1]
-
Working solutions are prepared by diluting the stock solution to the desired concentration range (e.g., 210 μg/mL to 390 μg/mL).[1][4]
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Incubate the sample in 0.05 N HCl at 60 °C for about 20 hours.[1]
-
Base Hydrolysis: Treat the sample with 0.005 N NaOH at room temperature for approximately 1.5 hours.[1]
-
Thermal Degradation: Heat the sample in a Methanol:Water (50:50 v/v) solution at 60 °C for about 20 hours.[1]
-
Oxidative Degradation: Expose the sample to 1% H2O2 at 30 °C for about 24 hours.[1]
-
Photodegradation: Expose the sample to a UV light dose as per ICH guidelines.[1]
5. Method Validation:
The method was validated for linearity, precision (intra-day and inter-day), and sensitivity.[4]
-
Linearity: The method demonstrated linearity in the range of 210 μg/mL to 390 μg/mL with a correlation coefficient (R²) of 0.996.[1][4]
-
Precision: The relative standard deviations for intra-day and inter-day precision were 1.6% and 0.6%, respectively.[4]
-
Sensitivity: The relative standard deviation for sensitivity was 3.8%.[4]
Visualizing the Process and Pathways
To better understand the experimental process and the potential degradation mechanisms, the following diagrams are provided.
Caption: Experimental workflow for this compound stability validation using HPLC-CAD.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
A Comparative Analysis of DMPE-PEG2000 and Other PEG Lipids for Nanoparticle Stabilization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate Polyethylene Glycol (PEG)-lipid is a critical determinant in the design and efficacy of nanoparticle-based drug delivery systems. The length of the PEG chain and the nature of the lipid anchor significantly influence the nanoparticle's physicochemical properties, in vitro performance, and in vivo fate. This guide provides a comparative analysis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and other commonly used PEGylated lipids, supported by experimental data, to assist researchers in making informed decisions for their nanoparticle formulations.
The Role of PEGylated Lipids in Nanoparticle Stabilization
PEGylation, the process of attaching PEG chains to the surface of nanoparticles, is a widely adopted strategy to enhance their stability and prolong their circulation time in the bloodstream.[1][2][3] The hydrophilic and flexible nature of the PEG chains creates a steric barrier on the nanoparticle surface. This "stealth" layer inhibits the adsorption of opsonin proteins, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1][4][5] This evasion of the immune system leads to a longer circulation half-life, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[6]
The effectiveness of the steric barrier is influenced by several factors, including the PEG chain length, the grafting density on the nanoparticle surface, and the chemical nature of the lipid anchor that secures the PEG to the nanoparticle.[5][7]
Key Performance Indicators: A Comparative Overview
The choice between different PEGylated lipids involves a trade-off between key performance indicators such as nanoparticle size, polydispersity index (PDI), surface charge (zeta potential), drug encapsulation efficiency, and in vivo circulation time. While direct side-by-side comparative data for this compound against all other PEG lipids is not extensively available in the literature, we can infer its likely performance based on the known effects of its lipid anchor (DMPE) in comparison to more commonly studied lipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE).
Table 1: Physicochemical Properties of Nanoparticles Formulated with Different PEGylated Lipids
| Property | This compound (Expected) | DSPE-PEG2000 | DSPE-PEG5000 | Reference |
| Hydrodynamic Diameter (nm) | Smaller than DSPE-PEG2000 formulations | ~125 | Larger than DSPE-PEG2000 formulations | [6] |
| Polydispersity Index (PDI) | < 0.2 (indicative of a homogenous population) | ~0.147 | - | [6] |
| Zeta Potential (mV) | Slightly negative | ~ -35 | More neutral than DSPE-PEG2000 formulations | [6][8][9] |
Note: Absolute values can vary significantly based on the core nanoparticle composition, overall formulation, and the preparation method used.
Table 2: In Vitro and In Vivo Performance of Nanoparticles with Different PEGylated Lipids
| Parameter | This compound (Expected) | DSPE-PEG2000 | DSPE-PEG5000 | Reference |
| Drug Encapsulation Efficiency (%) | High | High | Generally High | [10] |
| In Vitro Drug Release | Sustained Release | Sustained Release | Potentially slower initial release | [6] |
| Cellular Uptake | Potentially higher than DSPE-PEG2000 | Generally efficient | Can be reduced compared to DSPE-PEG2000 | [6] |
| In Vivo Circulation Time | Prolonged, but potentially shorter than DSPE-PEG2000 | Prolonged | Potentially longer than DSPE-PEG2000 | [6][11] |
The shorter acyl chains of DMPE (14 carbons) compared to DSPE (18 carbons) in the lipid anchor can lead to a less stable insertion into the lipid bilayer of the nanoparticle. This may result in a more dynamic exchange of the this compound from the nanoparticle surface, potentially leading to a slightly shorter circulation time compared to nanoparticles stabilized with DSPE-PEG2000. However, this characteristic might also be advantageous in certain applications where a "sheddable" PEG layer is desired to enhance cellular uptake at the target site.
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of PEGylated liposomes, which are a common type of nanoparticle stabilized by these lipids.
Protocol 1: Preparation of PEGylated Liposomes by Thin-Film Hydration
This method is a widely used technique for the preparation of liposomes.[12][13][14][15][16]
Materials:
-
Phospholipid (e.g., DSPC, DOPC)
-
Cholesterol
-
PEGylated lipid (e.g., this compound, DSPE-PEG2000)
-
Chloroform (B151607) or a mixture of chloroform and methanol
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Drug to be encapsulated (optional)
Procedure:
-
Dissolve the lipids (phospholipid, cholesterol, and PEGylated lipid) in the organic solvent in a round-bottom flask. If a lipophilic drug is to be encapsulated, it should also be dissolved in this mixture. The molar ratio of the lipids will need to be optimized for the specific application.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating it. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids. If a hydrophilic drug is to be encapsulated, it should be dissolved in this buffer.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Protocol 2: Characterization of Nanoparticle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is the standard technique for measuring these key physicochemical properties.[8][9][17]
Instrumentation:
-
A Zetasizer or similar DLS instrument.
Procedure:
-
Dilute the nanoparticle suspension in the appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement to obtain the hydrodynamic diameter (size), PDI, and zeta potential of the nanoparticles. The PDI value provides an indication of the size distribution homogeneity, with values below 0.2 generally considered acceptable for drug delivery applications. The zeta potential indicates the surface charge of the nanoparticles, which can influence their stability and interaction with biological systems.
Protocol 3: Morphological Characterization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, confirming their size and shape.[10]
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adhere to the grid for a few minutes.
-
Remove the excess liquid with filter paper.
-
Optionally, negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.
-
Allow the grid to dry completely.
-
Image the grid using a transmission electron microscope.
Mandatory Visualizations
Mechanism of Nanoparticle Stabilization by PEGylated Lipids
Caption: Steric stabilization of nanoparticles by a PEG layer prevents opsonization and phagocytosis.
Workflow for Preparation and Characterization of PEGylated Liposomes
Caption: A typical workflow for the preparation and characterization of PEGylated liposomes.
Conclusion
The choice of PEGylated lipid is a critical parameter in the rational design of nanoparticle-based drug delivery systems. While DSPE-PEG2000 is a well-characterized and commonly used stabilizing agent, this compound presents a viable alternative, particularly when different in vivo release kinetics or cellular interactions are desired. The shorter lipid anchor of DMPE may lead to a more dynamic PEG layer, which could be advantageous for specific therapeutic applications. Further direct comparative studies are warranted to fully elucidate the performance differences between this compound and other PEGylated lipids. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers to formulate and evaluate their own nanoparticle systems.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Probing adsorption of DSPE-PEG2000 and DSPE-PEG5000 to the surface of felodipine and griseofulvin nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 14. researchgate.net [researchgate.net]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of DMPE-PEG2000 Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the immunogenic potential of drug delivery systems is paramount. Poly(ethylene glycol) (PEG) has been widely used to modify therapeutic molecules and nanocarriers to enhance their systemic circulation time and stability. Among the various PEGylated lipids, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a common excipient in liposomal and lipid nanoparticle formulations. Despite its "stealth" properties that help evade the mononuclear phagocyte system, growing evidence highlights the potential for this compound and other PEGylated lipids to elicit immune responses.[1][2] These responses can compromise the safety and efficacy of the therapeutic product.
This guide provides an objective comparison of the immunogenicity of this compound formulations, supported by experimental data. It details the key mechanisms of PEG immunogenicity, presents comparative data in a structured format, outlines experimental protocols for assessment, and visualizes the involved pathways and workflows.
Mechanisms of Immunogenicity of PEGylated Formulations
The immunogenicity of PEGylated formulations, including those containing this compound, is primarily attributed to two interconnected mechanisms: the production of anti-PEG antibodies and the activation of the complement system.
Anti-PEG Antibody Production and the Accelerated Blood Clearance (ABC) Phenomenon
Contrary to the initial belief that PEG is immunologically inert, studies have shown that PEGylated nanocarriers can induce the production of anti-PEG antibodies, predominantly of the IgM isotype.[3][4] This response is often T-cell independent and is triggered by the binding and cross-linking of PEG chains on the liposome (B1194612) surface to B-cell receptors in the spleen.[3]
A significant consequence of anti-PEG antibody production is the "Accelerated Blood Clearance" (ABC) phenomenon.[4][5] When a subsequent dose of a PEGylated formulation is administered, pre-existing anti-PEG IgM can bind to the PEG on the liposome surface. This binding leads to the activation of the complement system, resulting in opsonization and rapid clearance of the liposomes by macrophages in the liver and spleen, thereby reducing the therapeutic efficacy.[3] The production of anti-PEG antibodies can be influenced by factors such as the lipid dose, physicochemical properties of the liposome, and the route of administration.[5][6]
Complement Activation-Related Pseudoallergy (CARPA)
PEGylated liposomes can directly activate the complement system, a crucial part of the innate immune system. This can lead to a hypersensitivity reaction known as Complement Activation-Related Pseudoallergy (CARPA).[7][8] Activation of the complement cascade results in the generation of anaphylatoxins, such as C3a and C5a, which can trigger the release of inflammatory mediators from mast cells and basophils, leading to adverse infusion reactions.[3] The presence of anti-PEG antibodies, particularly IgM, can exacerbate complement activation through the classical pathway.[7][9][10] However, evidence also suggests that PEG can activate the complement system through the alternative and lectin pathways, even in the absence of anti-PEG antibodies.[11][12][13]
Comparative Immunogenicity Data
The following tables summarize quantitative data from various studies, providing a comparative overview of the immunogenic potential of different PEGylated formulations.
Table 1: Factors Influencing Anti-PEG Antibody Production
| Factor | Formulation Details | Animal Model | Key Findings | Reference(s) |
| Lipid Dose | PEGylated liposomes | Mice | Low lipid doses (<1 µmol/kg) can induce anti-PEG antibody formation, while high doses may not. However, other studies report antibody responses at higher doses (5-25 µmol/kg). | [5] |
| Administration Route | PEGylated liposomes | Mice | Intravenous (i.v.), intramuscular (i.m.), intraperitoneal (i.p.), and subcutaneous (s.c.) administration can all induce anti-PEG IgM production, though the optimal dose for a maximal response varies with the route. | [6] |
| PEG Molecular Weight | PEG-conjugated proteins | Not specified | Higher molecular weight PEGs (e.g., 20,000 and 30,000 Da) induce stronger anti-PEG IgM responses compared to lower molecular weight PEGs (e.g., 2,000 and 5,000 Da). | [14] |
| Carrier Type | PEGylated liposomes vs. PEGylated micelles | Not specified | PEGylated liposomes can induce anti-PEG antibodies that lead to the clearance of both PEGylated liposomes and micelles. In contrast, PEGylated micelles may induce a lower titer of anti-PEG antibodies that do not significantly affect clearance. | [5] |
| Lipid Composition | PEGylated liposomes with different phospholipids (B1166683) | Rats | Liposomes composed of unsaturated phospholipids induced a more pronounced ABC phenomenon than those with saturated phospholipids. | [3] |
Table 2: Complement Activation by PEGylated Formulations
| Formulation | Assay | Key Findings | Reference(s) |
| PEGylated Liposomes | Measurement of C3 fragments | Anti-PEG IgM binding to PEGylated liposomes activates the complement system, leading to opsonization by C3 fragments. | [3] |
| PEGylated Lipid-Based Nanoparticles | Measurement of complement activation products | Anti-PEG antibodies trigger complement activation, which can compromise the integrity of the nanoparticle bilayer, leading to premature drug release. The classical complement pathway plays a major role in the initial activation. | [9][10] |
| Free PEG | Measurement of C4d, Bb, C3a-desArg, and SC5b-9 in human serum | Endotoxin-free PEGs can generate complement activation products within minutes. Depending on the concentration and molecular weight, activation can occur through the lectin pathway and/or the alternative pathway. | [11][12][13] |
| PEG-modified nanocapsules | C3 crossed immunoelectrophoresis | Nanocapsules with longer PEG chains and higher PEG density showed reduced complement activation. Covalently attached PEG resulted in weaker complement activation compared to adsorbed PEG. | [15] |
Experimental Protocols
Accurate assessment of immunogenicity requires robust and validated assays. Below are detailed methodologies for key experiments.
1. Quantification of Anti-PEG Antibodies (ELISA)
This protocol describes a standard enzyme-linked immunosorbent assay (ELISA) to detect and quantify anti-PEG IgM and IgG in serum samples.
-
Materials: 96-well microtiter plates, biotin-PEG, streptavidin, serum samples (test and control), anti-IgM or anti-IgG secondary antibodies conjugated to an enzyme (e.g., HRP), substrate for the enzyme (e.g., TMB), stop solution, and wash buffer.
-
Procedure:
-
Coat the wells of a 96-well plate with streptavidin and incubate.
-
Wash the wells to remove unbound streptavidin.
-
Add biotin-PEG to the wells and incubate to allow binding to the streptavidin.
-
Wash the wells to remove unbound biotin-PEG.
-
Block the wells with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.
-
Add diluted serum samples to the wells and incubate. Anti-PEG antibodies in the serum will bind to the PEG on the plate.
-
Wash the wells to remove unbound serum components.
-
Add the enzyme-conjugated anti-IgM or anti-IgG secondary antibody and incubate.
-
Wash the wells to remove the unbound secondary antibody.
-
Add the substrate and incubate until a color change is observed.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The concentration of anti-PEG antibodies is determined by comparing the absorbance of the test samples to a standard curve generated with known concentrations of anti-PEG antibodies.
-
2. Complement Activation Assay
This protocol outlines a method to measure the generation of complement activation products in human serum upon exposure to PEGylated formulations.
-
Materials: PEGylated formulation, human serum (normal and heat-inactivated as a negative control), positive control (e.g., zymosan), and commercial ELISA kits for detecting complement activation markers (e.g., C3a, C5a, or SC5b-9).
-
Procedure:
-
Incubate the PEGylated formulation with normal human serum at 37°C for a specified time (e.g., 30-60 minutes). Include controls with serum alone, serum with a vehicle, and serum with a known complement activator like zymosan.
-
Stop the reaction by adding a chelating agent like EDTA.
-
Centrifuge the samples to pellet any aggregates.
-
Collect the supernatant.
-
Quantify the levels of C3a, C5a, or SC5b-9 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Compare the levels of complement activation markers in the samples treated with the PEGylated formulation to the negative and positive controls to determine the extent of complement activation.
-
Visualizing Pathways and Workflows
Diagram 1: T-Cell Independent Anti-PEG IgM Production
Caption: T-Cell independent production of anti-PEG IgM leading to accelerated blood clearance.
Diagram 2: Complement Activation by PEGylated Formulations
Caption: Pathways of complement activation that can be triggered by PEGylated liposomes.
Diagram 3: Experimental Workflow for Immunogenicity Assessment
Caption: General experimental workflow for assessing the immunogenicity of formulations.
Conclusion and Future Directions
The use of this compound in lipid-based drug delivery systems offers significant advantages in terms of stability and circulation time. However, the potential for immunogenicity, manifesting as anti-PEG antibody production and complement activation, cannot be overlooked. These immune responses can lead to rapid clearance of the therapeutic agent and hypersensitivity reactions, thereby impacting both efficacy and safety.
For drug developers, a thorough immunogenicity risk assessment is crucial. This should involve a combination of in vitro and in vivo studies to characterize anti-PEG antibody responses and complement activation potential. Factors such as the patient population (pre-existing anti-PEG antibodies are found in a significant portion of the general population), the dosing regimen, and the specific characteristics of the formulation must be carefully considered.[9][16]
Future strategies to mitigate the immunogenicity of PEGylated formulations may include the use of "sheddable" PEG lipids with shorter acyl chains that are released from the nanoparticle surface in vivo, or the exploration of alternative hydrophilic polymers to replace PEG altogether.[14] Ultimately, a comprehensive understanding and proactive assessment of immunogenicity will be key to the successful clinical translation of novel nanomedicines.
References
- 1. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
- 3. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-PEG IgM production induced by PEGylated liposomes as a function of administration route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 10. Anti-PEG antibodies compromise the integrity of PEGylated lipid-based nanoparticles via complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositorio.ufop.br [repositorio.ufop.br]
- 16. researchgate.net [researchgate.net]
The Influence of PEG Chain Length on Liposome Properties: A Comparative Guide
The surface modification of liposomes with polyethylene (B3416737) glycol (PEG), known as PEGylation, is a widely adopted strategy to improve their stability and prolong their circulation time in the bloodstream. This "stealth" characteristic is crucial for effective drug delivery to target tissues. The length of the PEG chain is a critical parameter that significantly influences the physicochemical properties and in vivo behavior of these nanocarriers. This guide provides a comprehensive comparison of how different PEG chain lengths affect key liposome (B1194612) attributes, supported by experimental data and detailed methodologies.
Key Liposome Properties vs. PEG Chain Length
The molecular weight of the PEG attached to the lipid anchor plays a pivotal role in determining the surface properties of the liposome. These properties, in turn, dictate the liposome's interaction with biological systems. Key parameters affected include particle size, zeta potential, drug encapsulation efficiency, and stability.
Physicochemical Characterization
The choice of PEG chain length has a demonstrable impact on the fundamental physicochemical characteristics of liposomes. Generally, as the PEG molecular weight increases, a "brush" conformation is favored over a "mushroom" conformation, leading to a thicker hydrophilic layer on the liposome surface.[1][2] This steric barrier is instrumental in reducing opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[3]
| Property | Effect of Increasing PEG Chain Length | References |
| Particle Size | Generally, a slight increase or no significant change is observed. However, some studies report a decrease in size with higher PEG lipid ratios.[4] The final size is also dependent on the preparation method and lipid composition.[5] | [4][5] |
| Zeta Potential | Tends to become less negative (closer to neutral). The PEG layer shields the surface charge of the underlying lipids.[2] | [2] |
| Encapsulation Efficiency | Variable. Some studies show a slight improvement with PEGylation compared to conventional liposomes,[5] while others indicate that it is more dependent on the drug and loading method than the PEG chain length itself. | [5] |
| In Vitro Stability (Drug Leakage) | Increased stability and reduced drug leakage are often observed with longer PEG chains, as they can form a denser protective layer.[3][6] | [3][6] |
In Vitro and In Vivo Performance
The ultimate goal of optimizing PEG chain length is to enhance the therapeutic efficacy of the encapsulated drug. This is achieved by modulating the liposome's interaction with cells and its pharmacokinetic profile.
| Performance Metric | Effect of Increasing PEG Chain Length | References |
| Cellular Uptake | Can be reduced with longer PEG chains due to the steric hindrance effect, which can be a disadvantage if targeting specific cells.[3] However, in targeted formulations, a longer PEG linker can enhance receptor-mediated uptake.[7][8] | [3][7][8] |
| Blood Circulation Time | Generally increases with longer PEG chains up to a certain point (e.g., PEG2000), after which the effect may plateau.[9] This is a primary advantage of PEGylation. | [9] |
| Tumor Accumulation | Enhanced tumor accumulation is often observed with longer PEG chains in vivo, attributed to the prolonged circulation and the enhanced permeability and retention (EPR) effect.[7] | [7] |
| Pharmacokinetics (AUC) | The Area Under the Curve (AUC), a measure of total drug exposure, generally increases with PEG chain length, indicating longer circulation and reduced clearance.[1][10][11] | [1][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: The lipid mixture, including the phospholipid (e.g., HSPC), cholesterol, and the DSPE-PEG with the desired molecular weight, are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is performed by gentle rotation of the flask.
-
Size Extrusion: To obtain unilamellar vesicles with a defined size, the liposome suspension is subjected to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a high-pressure extruder.
-
Purification: Unencapsulated drug is removed by methods such as dialysis or size exclusion chromatography.
Particle Size and Zeta Potential Measurement
Particle size, polydispersity index (PDI), and zeta potential are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.
-
Sample Preparation: The liposome suspension is diluted with the appropriate aqueous buffer to a suitable concentration for measurement.
-
DLS Measurement: The diluted sample is placed in a cuvette and analyzed using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their size distribution and PDI.
-
Zeta Potential Measurement: The same instrument, equipped with an electrode-containing cuvette, is used to measure the electrophoretic mobility of the liposomes under an applied electric field. This mobility is then converted to the zeta potential, which indicates the surface charge.
Encapsulation Efficiency Determination
The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.
-
Separation of Free Drug: The unencapsulated drug is separated from the liposomes using techniques like size exclusion chromatography or dialysis.
-
Quantification of Encapsulated Drug: The liposomes are lysed using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug.
-
Drug Analysis: The concentration of the released drug is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The EE% is calculated using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
In Vitro Drug Release Study
This study assesses the stability of the liposomes and the rate of drug leakage over time.
-
Sample Preparation: The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.
-
Dialysis: The dialysis bag is immersed in a release medium (e.g., PBS at 37°C) with constant stirring.
-
Sampling: At predetermined time points, aliquots of the release medium are collected, and the volume is replaced with fresh medium.
-
Drug Quantification: The concentration of the released drug in the collected samples is measured using a suitable analytical technique (e.g., HPLC, fluorescence spectroscopy).
-
Data Analysis: The cumulative percentage of drug release is plotted against time.
Visualizing the Process and Relationships
Diagrams can effectively illustrate complex experimental workflows and the interplay between different parameters.
Caption: Experimental workflow for the preparation and evaluation of PEGylated liposomes.
Caption: Relationship between PEG chain length and its effects on liposome properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Surface-grafted polyethylene glycol conformation impacts the transport of PEG-functionalized liposomes through a tumour extracellular matrix model - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13438J [pubs.rsc.org]
- 3. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Poly(ethylene glycol) (PEG) Chain Length of PEG-Lipid on the Permeability of Liposomal Bilayer Membranes [jstage.jst.go.jp]
- 7. dovepress.com [dovepress.com]
- 8. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Change in the Character of Liposomes as a Drug Carrier by Modifying Various Polyethyleneglycol-Lipids [jstage.jst.go.jp]
- 10. DSpace [helda.helsinki.fi]
- 11. In Vitro and in Vivo Behavior of Liposomes Decorated with PEGs with Different Chemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phospholipid Anchors: Evaluating DMPE-PEG2000 in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable phospholipid anchor is a critical determinant of the in vivo performance of liposomal and other lipid-based nanoparticle drug delivery systems. The anchor's properties directly influence the stability, circulation half-life, and cellular interaction of the nanoparticle, thereby impacting the overall therapeutic efficacy of the encapsulated agent. This guide provides an objective comparison of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) with other commonly used phospholipid anchors, supported by experimental data and detailed methodologies.
The Role of PEGylated Phospholipid Anchors
Polyethylene glycol (PEG) modification of liposome (B1194612) surfaces, or "PEGylation," is a widely adopted strategy to enhance the systemic circulation time of nanoparticles. The hydrophilic PEG chains create a steric barrier that reduces the binding of opsonin proteins, thereby limiting uptake by the mononuclear phagocyte system (MPS) and prolonging the nanoparticle's presence in the bloodstream. The choice of the phospholipid anchor to which the PEG chain is conjugated is crucial, as it dictates the stability of the PEG layer on the liposome surface and influences the overall physicochemical properties of the nanoparticle.
Comparative Performance of Phospholipid Anchors
The performance of this compound is best understood in the context of its common alternatives, which primarily differ in the length of their acyl chains and, in some cases, the nature of the anchor itself. The key alternatives discussed here are:
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]): Features longer saturated C18 acyl chains (stearoyl) compared to DMPE's C14 chains (myristoyl).
-
DPPE-PEG2000 (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]): Contains saturated C16 acyl chains (palmitoyl), intermediate in length between DMPE and DSPE.
-
Cholesterol-PEG2000: Utilizes a rigid sterol as the anchor instead of a phospholipid.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the expected and reported performance of this compound in relation to its alternatives. It is important to note that direct side-by-side quantitative data across all these anchors under identical experimental conditions is scarce in the literature. Therefore, this comparison is synthesized from multiple studies and established principles of lipid biophysics.
Table 1: Physicochemical Properties
| Property | This compound | DSPE-PEG2000 | DPPE-PEG2000 | Cholesterol-PEG2000 | Rationale & References |
| Acyl Chain Length | C14:0 | C18:0 | C16:0 | N/A | The number of carbons in the fatty acid chains. |
| Phase Transition Temp. (Tm) of Parent Phospholipid | ~23°C | ~74°C | ~41°C | N/A | Longer saturated acyl chains lead to higher Tm, resulting in a more rigid and stable membrane at physiological temperatures.[1] |
| Membrane Stability | Moderate | High | High | High | Higher Tm contributes to a less fluid and more stable lipid bilayer, reducing premature drug leakage.[1] |
| PEG Desorption Rate | Higher | Lower | Intermediate | Lower | Shorter acyl chains result in weaker anchoring in the lipid bilayer, leading to a faster shedding of the PEG-lipid from the liposome surface in vivo.[2] |
Table 2: In Vitro and In Vivo Performance
| Parameter | This compound | DSPE-PEG2000 | DPPE-PEG2000 | Cholesterol-PEG2000 | Rationale & References |
| Drug Encapsulation Efficiency (%) | Generally High | Generally High | Generally High | High | Primarily dependent on the drug's properties and the liposome preparation method. Minor variations may occur due to differences in membrane fluidity.[3] |
| In Vitro Drug Release | Faster | Slower | Slower | Slower | More fluid membranes (lower Tm) may lead to a faster rate of drug leakage.[4] |
| In Vivo Circulation Half-Life | Shorter | Longer | Intermediate | Long | Longer acyl chains and more stable anchors lead to prolonged PEG presence on the surface, better evasion of the MPS, and thus a longer circulation half-life.[5][6] |
| Cellular Uptake | Generally Efficient | Can be Reduced | Generally Efficient | Variable | While a stable PEG layer reduces non-specific uptake, very long circulation times might also reduce accumulation in target tissues if not actively targeted. The rigidity of the cholesterol anchor can also influence interactions with cell membranes.[7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of phospholipid anchors.
Protocol 1: Liposome Preparation by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[][10]
Materials:
-
Phospholipids (e.g., DSPC, DPPC, or POPC)
-
Cholesterol
-
PEGylated phospholipid anchor (e.g., this compound, DSPE-PEG2000)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (phospholipid, cholesterol, and PEGylated anchor) and the lipophilic drug in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipid with the highest Tm.
-
Reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the pre-warmed aqueous buffer (containing the hydrophilic drug, if applicable) to the flask.
-
Agitate the flask gently until the lipid film is completely suspended, forming MLVs.
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid's phase transition temperature.
-
Store the resulting liposome suspension at 4°C.
Protocol 2: Determination of Drug Encapsulation Efficiency
This protocol determines the percentage of the drug that is successfully encapsulated within the liposomes.[3][11]
Materials:
-
Drug-loaded liposome suspension
-
Method to separate free drug from liposomes (e.g., ultracentrifugation, size-exclusion chromatography, or dialysis)
-
Solvent to disrupt liposomes (e.g., methanol or a solution containing a detergent like Triton X-100)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Separation of Free Drug:
-
Ultracentrifugation: Centrifuge the liposome suspension at a high speed (e.g., >100,000 x g for 1 hour) to pellet the liposomes. The supernatant will contain the unencapsulated (free) drug.
-
Size-Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
-
Quantification of Total and Free Drug:
-
To measure the total drug concentration, take an aliquot of the original liposome suspension and disrupt the liposomes by adding a suitable solvent.
-
To measure the free drug concentration, use the supernatant from ultracentrifugation or the appropriate fractions from SEC.
-
Quantify the drug concentration in both samples using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: Liposome Stability Assessment by Fluorescence Leakage Assay
This assay measures the integrity of the liposome membrane by monitoring the leakage of an encapsulated fluorescent dye.
Materials:
-
Liposomes encapsulating a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein or calcein)
-
Fluorometer
-
Buffer solution (e.g., PBS, pH 7.4)
-
Triton X-100 solution (for 100% leakage control)
Procedure:
-
Prepare liposomes as in Protocol 1, using a concentrated solution of the fluorescent dye in the hydration buffer.
-
Remove the unencapsulated dye using size-exclusion chromatography.
-
Dilute the liposome suspension in the buffer in a cuvette to a suitable concentration.
-
Measure the baseline fluorescence (F₀) over time. An increase in fluorescence indicates leakage.
-
At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to completely disrupt the liposomes and release all the encapsulated dye. Measure the maximum fluorescence (F_max).
-
Calculation of Percentage Leakage: % Leakage = [(F_t - F₀) / (F_max - F₀)] x 100 where F_t is the fluorescence at a given time t.
Protocol 4: In Vivo Circulation Half-Life Determination
This protocol outlines the general procedure for assessing how long liposomes remain in the bloodstream after intravenous injection.[12][13]
Materials:
-
Liposome formulation with a fluorescent or radioactive label
-
Animal model (e.g., mice or rats)
-
Blood collection supplies
-
Analytical instrument for detecting the label (e.g., fluorescence plate reader or scintillation counter)
Procedure:
-
Administer the labeled liposome formulation to the animals via intravenous injection (e.g., tail vein).
-
At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h), collect blood samples.
-
Process the blood samples to isolate the plasma.
-
Quantify the amount of the label in the plasma samples using the appropriate analytical method.
-
Plot the concentration of the label in the plasma versus time.
-
Calculate the circulation half-life (t₁/₂) using pharmacokinetic modeling software. This is typically the time it takes for the concentration of the liposomes in the blood to decrease by half during the elimination phase.
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the logical relationships between phospholipid anchor properties and performance outcomes.
Conclusion
The choice of a phospholipid anchor for PEGylation is a strategic decision that requires a balance between liposome stability, circulation time, and interaction with target cells.
-
This compound , with its shorter C14 acyl chains, offers a more fluid membrane environment compared to its longer-chain counterparts. This may be advantageous for certain drug release profiles but comes at the cost of reduced membrane stability and a faster PEG desorption rate, leading to a shorter circulation half-life.
-
DSPE-PEG2000 is often considered the gold standard for creating "stealth" liposomes due to its long C18 acyl chains, which provide a stable anchor and a rigid membrane. This results in excellent stability and a prolonged circulation half-life, making it suitable for passive targeting of tumors via the enhanced permeability and retention (EPR) effect.
-
DPPE-PEG2000 represents a compromise between the properties of DMPE and DSPE, with its intermediate C16 acyl chains.
-
Cholesterol-based anchors offer a highly rigid and stable alternative to phospholipids, which can significantly impact membrane properties and in vivo performance.
Ultimately, the optimal phospholipid anchor depends on the specific therapeutic application. For applications requiring maximum circulation time and stability, DSPE-PEG2000 is often the preferred choice. However, for applications where a more dynamic membrane or a different pharmacokinetic profile is desired, this compound and other alternatives may offer distinct advantages. Researchers should carefully consider the desired performance characteristics and conduct thorough experimental evaluations to select the most appropriate anchor for their drug delivery system.
References
- 1. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 2. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for DMPE-PEG2000 Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a critical component in many lipid-based nanoparticle drug delivery systems, is paramount for ensuring product quality, stability, and efficacy. This guide provides a comparative overview and cross-validation considerations for three prominent analytical techniques used for this compound quantification: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Due to the absence of a significant UV chromophore in this compound, universal detection methods like CAD, ELSD, and MS are necessary for its quantification.[1] The choice of method often depends on the specific requirements of the analysis, such as the need for routine quality control, high sensitivity for impurity profiling, or detailed structural confirmation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is a critical decision in the drug development process. HPLC coupled with universal detectors like CAD and ELSD are robust techniques suitable for routine analysis, while LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for bioanalytical studies and in-depth characterization.
Quantitative Performance Data
The following table summarizes the key performance parameters of the different analytical methods based on available experimental data. This allows for a direct comparison of their capabilities in terms of linearity, precision, and sensitivity.
| Parameter | HPLC-CAD | HPLC-ELSD | LC-MS/MS |
| Linearity Range | 210 - 390 µg/mL[1][2] | 5 - 1000 µM | 0.1 - 1000 ng/mL[3] |
| Coefficient of Determination (R²) | 0.996[1][2] | >0.99 (typical) | 0.9995[3] |
| Intra-day Precision (%RSD) | 1.6%[2] | ≤ 2%[4] | Not explicitly stated for this compound, but generally low |
| Inter-day Precision (%RSD) | 0.6%[2] | ≤ 2%[4] | Not explicitly stated for this compound, but generally low |
| Limit of Detection (LOD) | 33 ng[5] | Not explicitly stated for this compound | 5 pg/µL (for DMG-PEG-2000) |
| Limit of Quantitation (LOQ) | 100 ng[5] | 100 µM (for DMG-PEG2000)[4] | Not explicitly stated for this compound |
| Detector Principle | Charged Aerosol Detection | Evaporative Light Scattering | Mass Spectrometry |
| Key Advantages | Good sensitivity and wide dynamic range, robust for routine QC. | Cost-effective, simple to operate. | High sensitivity and selectivity, provides structural information. |
| Key Disadvantages | Non-linear response may require data transformation. | Lower sensitivity compared to CAD and MS, sensitive to mobile phase composition. | Higher instrument cost and complexity. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable quantification of this compound. Below are representative methodologies for the three analytical techniques discussed.
HPLC-CAD Method
This method is well-suited for the quantitative analysis of this compound in bulk material and formulated products.[1][2]
-
Chromatographic System: Agilent 1260 Infinity II HPLC system with a Corona Veo Charged Aerosol Detector.
-
Mobile Phase A: 0.0025% Formic Acid in Water:Methanol (80:20 v/v).[1][2]
-
Gradient Elution: A sharp gradient is employed to ensure all oligomers of the PEG chain elute as a single peak.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Evaporation Tube Temperature: 45 °C.
-
Gas Pressure: 35 psi.
-
-
Sample Preparation: A stock solution of 500 µg/mL is prepared by dissolving 5 mg of this compound in 10 mL of Methanol:Water (50:50 v/v).[1] Working solutions for linearity, precision, and sensitivity are prepared by appropriate dilutions of the stock solution.[1]
HPLC-ELSD Method
This method provides a cost-effective alternative for the routine quantification of this compound.
-
Chromatographic System: HPLC system equipped with an Evaporative Light Scattering Detector.
-
Column: YMC-Triart C18 column (150 × 4.6 mm i.d., 5 μm).[6]
-
Mobile Phase A: 4 mM Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0).[6]
-
Mobile Phase B: 4 mM Ammonium acetate in Methanol.[6]
-
Gradient Elution: A binary linear gradient from 20% A and 80% B to 100% B over 10 minutes.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 45 °C.[6]
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Sample Preparation: Standards and samples are dissolved in ethanol (B145695) or an appropriate solvent mixture.
LC-MS/MS Method
For applications requiring high sensitivity and selectivity, such as in vivo studies, an LC-MS/MS method is the gold standard.
-
Chromatographic System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 120).[3]
-
Column: A C30 column is effective for separating lipid components.[3]
-
Mobile Phase: Typically involves a gradient of aqueous and organic solvents with additives like formic acid or ammonium formate (B1220265) to enhance ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for large, polar molecules like this compound.[7]
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, QTOF).
-
Detection Mode: Selected Reaction Monitoring (SRM) or targeted MS/MS for quantification, and full scan MS for characterization.[3]
-
Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is typically required to remove matrix interferences.[8]
Cross-Validation Workflow
A robust cross-validation of analytical methods is crucial to ensure data integrity and consistency, especially when transferring methods between laboratories or switching methodologies during different phases of drug development. The following workflow outlines the key steps in this process.
Caption: Workflow for the cross-validation of analytical methods.
This structured approach ensures that different analytical methods produce comparable and reliable results, which is essential for regulatory submissions and maintaining product quality throughout the lifecycle of a drug product. The choice of the most suitable method will ultimately be guided by the specific analytical requirements, available instrumentation, and the stage of drug development.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the mass spectrometry features of DMPE - PEG2000? - Blog [shochem.com]
- 8. researchgate.net [researchgate.net]
comparative study of drug release profiles from different PEGylated liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro drug release profiles of various drug-loaded PEGylated liposomes against their conventional, non-PEGylated counterparts. The inclusion of polyethylene (B3416737) glycol (PEG) on the surface of liposomes is a widely adopted strategy to enhance their stability and prolong circulation time in the bloodstream. This modification, known as PEGylation, creates a hydrophilic protective layer that hinders recognition by the mononuclear phagocyte system, thereby delaying clearance.[1] This guide synthesizes experimental data to illustrate the impact of PEGylation on drug release kinetics, a critical factor in designing effective drug delivery systems.
Comparative Drug Release Profiles
The following table summarizes the cumulative drug release from different liposomal formulations at various time points, as reported in several studies. The data consistently demonstrates that PEGylated liposomes exhibit a more sustained and prolonged drug release profile compared to conventional liposomes.
| Drug | Liposome (B1194612) Formulation | Time (hours) | Cumulative Drug Release (%) | Reference |
| Capecitabine | Conventional Liposome | 24 | 81.32 | [2] |
| PEGylated Liposome | 36 | 95 ± 0.3 | [2] | |
| Shikonin (B1681659) | Conventional Liposome (DOPC) | 72 | ~67 | [3] |
| PEGylated Liposome (DOPC) | 72 | ~87 | [3] | |
| Doxorubicin (B1662922) | Non-PEGylated Liposome | 8 | ~40 | [4][5] |
| PEGylated Liposome | 8 | ~20 | [4][5] | |
| Camptothecin (B557342) | Conventional Liposome | 8 | 52.41 ± 0.8 | [] |
| PEGylated Liposome (PEG2000) | 8 | 45.32 ± 0.6 | [] | |
| PEGylated Liposome (PEG5000) | 8 | 32.22 ± 0.4 | [] | |
| Albendazole | Conventional Liposome | 5 | ~70 | [7] |
| PEGylated Liposome | 5 | ~50 | [7] |
Key Observations from Experimental Data
PEGylated liposomes consistently demonstrate a slower and more sustained release of encapsulated drugs compared to their non-PEGylated counterparts. For instance, in a study with capecitabine, conventional liposomes released over 80% of the drug within 24 hours, whereas PEGylated liposomes extended the release to 36 hours to reach a similar level.[2] This prolonged release is attributed to the PEG coating on the liposomal surface, which acts as a barrier, slowing down the diffusion of the encapsulated drug.[2][7]
The rigidity of the lipid bilayer also plays a crucial role in the drug release rate; a more rigid bilayer generally leads to a slower release.[3] The presence of PEG can influence this rigidity and, consequently, the drug's release profile.[3] Furthermore, factors such as the molecular weight of the PEG used can also affect the release rate. For example, liposomes prepared with PEG5000 showed a more prolonged release of camptothecin compared to those with PEG2000 and conventional liposomes.[]
It is also important to note that the in vitro release conditions can significantly impact the observed release profiles. For instance, studies on doxorubicin-loaded liposomes have shown that factors like temperature and pH can significantly alter the release rate.[8][9] Interestingly, while PEGylated liposomes show higher stability in vivo, some in vitro assays in phosphate-buffered saline (PBS) at 37°C have shown a higher release rate from PEGylated liposomes compared to non-PEGylated ones.[4][5] However, when the in vitro conditions were modified to better mimic the in vivo environment by adding bovine serum albumin and increasing the temperature, the non-PEGylated liposomes showed a higher release rate, aligning with the expected in vivo behavior.[4][5]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparative data.
Liposome Preparation: Thin-Film Hydration Method
The thin-film hydration technique is a common method for preparing both conventional and PEGylated liposomes.
-
Lipid Dissolution: The lipid components, such as phosphatidylcholine and cholesterol, are dissolved in a suitable organic solvent mixture (e.g., chloroform (B151607) and methanol). For PEGylated liposomes, a PEG-conjugated lipid (e.g., DSPE-PEG) is included in this mixture.
-
Film Formation: The organic solvent is evaporated under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous solution, which can be a buffer or a solution containing the drug to be encapsulated. The hydration process is typically carried out above the phase transition temperature of the lipids.
-
Sizing: To obtain vesicles of a desired size and with a narrow size distribution, the liposome suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
In Vitro Drug Release Assay: Dialysis Method
The dialysis method is frequently used to study the in vitro release of drugs from liposomal formulations.
-
Sample Preparation: A known amount of the liposomal dispersion is placed into a dialysis bag with a specific molecular weight cut-off (e.g., 12,000-14,000 Da).
-
Release Medium: The dialysis bag is then immersed in a larger volume of a release medium, typically a buffer solution like PBS (pH 7.4), which is continuously stirred to maintain sink conditions.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.
-
Sample Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Calculation: The cumulative percentage of drug release is calculated at each time point.
Visualizing the Experimental Workflow and a Key Signaling Pathway
To further elucidate the experimental process and the therapeutic action of a commonly encapsulated drug, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of drug release.
The anticancer drug doxorubicin is frequently encapsulated in PEGylated liposomes. Its mechanism of action involves multiple pathways to induce cancer cell death.
Caption: Simplified signaling pathway for Doxorubicin's anticancer activity.
References
- 1. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 2. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 7. Capecitabine inhibits epithelial-to-mesenchymal transition and proliferation of colorectal cancer cells by mediating the RANK/RANKL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
The "Stealth" Effect of DMPE-PEG2000 In Vivo: A Comparative Guide
In the realm of advanced drug delivery, the ability of nanocarriers to evade the body's natural defense mechanisms and prolong their circulation time is paramount for therapeutic efficacy. This "stealth" characteristic is often achieved by surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. Among the various PEGylated lipids used to formulate long-circulating liposomes, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a key player. This guide provides a comprehensive comparison of the in vivo performance of this compound-containing liposomes against other common alternatives, supported by experimental data and detailed methodologies.
The Cornerstone of Stealth: How PEGylation Works
Conventional liposomes are rapidly recognized by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, leading to their swift clearance from the bloodstream. PEGylation creates a hydrophilic, protective layer on the liposome (B1194612) surface. This layer sterically hinders the binding of opsonin proteins, which are responsible for marking foreign particles for uptake by phagocytic cells. This reduced opsonization is the primary mechanism behind the extended circulation half-life of PEGylated liposomes, allowing them to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2]
Comparative In Vivo Performance of PEGylated Liposomes
The choice of the lipid anchor and the length of the PEG chain are critical determinants of the in vivo performance of PEGylated liposomes. While direct head-to-head in vivo comparative studies focusing solely on this compound versus other PEGylated lipids are limited in publicly available literature, we can draw comparisons based on studies evaluating different PEGylated formulations. The following table summarizes key performance indicators for liposomes formulated with various PEGylated phospholipids.
| Performance Indicator | This compound | DSPE-PEG2000 | Other Alternatives (e.g., DPPE-PEG2000) | Non-PEGylated Liposomes |
| Circulation Half-life | Prolonged | Prolonged (often considered the benchmark) | Prolonged | Short (<1 hour) |
| Biodistribution | Reduced MPS uptake, potential for tumor accumulation | Reduced MPS uptake, significant tumor accumulation reported | Reduced MPS uptake | Rapid and high accumulation in liver and spleen |
| Immune Response | Potential for inducing anti-PEG IgM and ABC phenomenon | Well-documented induction of anti-PEG IgM and ABC phenomenon | Similar potential for immunogenicity | Generally less immunogenic in terms of anti-PEG response |
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) is one of the most extensively studied and utilized PEGylated lipids for creating stealth liposomes.[3] Studies have shown that liposomes formulated with DSPE-PEG2000 exhibit significantly prolonged circulation times.[4] For instance, the inclusion of DSPE-PEG2000 in liposomes composed of distearoylphosphatidylcholine (DSPC) and cholesterol can result in a circulation half-life of over 24 hours in mice.[4]
DPPE-PEG2000 (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) has also been shown to effectively increase the blood circulation time of liposomes.[4] The choice between DMPE, DPPE, and DSPE often depends on the desired membrane fluidity and stability, which are influenced by the length of the acyl chains (Myristoyl C14, Palmitoyl C16, Stearoyl C18).
A critical aspect of repeated administration of PEGylated liposomes is the Accelerated Blood Clearance (ABC) phenomenon . This is an immune response where the first dose of PEGylated liposomes induces the production of anti-PEG immunoglobulin M (IgM) antibodies. Upon subsequent injections, these antibodies bind to the PEG on the liposome surface, leading to rapid clearance from the circulation, thus compromising the stealth effect.[5] This phenomenon has been observed with various PEGylated liposomes, including those formulated with DSPE-PEG2000.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of in vivo studies, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of stealth liposomes.
Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a common technique for preparing liposomes.
-
Lipid Dissolution: Dissolve the desired lipids, including this compound and other components like a primary phospholipid (e.g., DSPC) and cholesterol, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
Sizing: To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension is typically subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
In Vivo Circulation Half-Life Determination
This protocol outlines the steps to determine the circulation half-life of liposomes in an animal model, typically mice or rats.
-
Animal Model: Use healthy, adult mice (e.g., BALB/c or C57BL/6 strain).
-
Liposome Labeling: Incorporate a radioactive or fluorescent label into the liposomes to enable tracking in the blood.
-
Administration: Inject the liposome formulation intravenously (e.g., via the tail vein) at a specific lipid dose.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h) after injection, collect blood samples from the animals.
-
Quantification: Measure the amount of the label (radioactivity or fluorescence) in the blood samples.
-
Data Analysis: Plot the percentage of the injected dose remaining in the blood over time and fit the data to a pharmacokinetic model to calculate the circulation half-life (t½).
Biodistribution Study
This protocol is used to determine the organ distribution of the administered liposomes.
-
Animal Model and Administration: Similar to the circulation study, inject labeled liposomes into animals.
-
Tissue Harvesting: At a specific time point post-injection (e.g., 24 hours), euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Quantification: Homogenize the harvested tissues and measure the amount of the label in each organ.
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to compare the accumulation of liposomes in different organs.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow for evaluating the stealth effect and the mechanism of PEGylation.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 3. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo applications of PEG liposomes: unexpected observations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Stealth Liposomes: A Performance Showdown Between DMPE-PEG2000 and Next-Generation Polymers
For researchers, scientists, and drug development professionals, the quest for optimized drug delivery systems is perpetual. Stealth liposomes, designed to evade the immune system and prolong circulation times, represent a cornerstone of nanomedicine. For decades, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) has been a gold standard in conferring "stealth" characteristics to these lipid-based nanocarriers. However, the emergence of novel polymers is challenging this paradigm, offering potential improvements in biocompatibility and in vivo performance. This guide provides an objective comparison of this compound against these innovative alternatives, supported by experimental data and detailed methodologies.
The primary function of a stealth polymer is to create a hydrophilic barrier on the surface of the liposome (B1194612), which sterically hinders the adsorption of plasma proteins (opsonization) and subsequent recognition and clearance by the mononuclear phagocyte system (MPS). While this compound has proven effective in this role, concerns regarding the immunogenicity of PEG, leading to the "accelerated blood clearance" (ABC) phenomenon upon repeated administration, have fueled the development of alternative stealth coatings.[1] This comparison delves into the performance of several promising next-generation polymers: poly(2-oxazoline)s such as poly(2-methyl-2-oxazoline) (PMOZ) and poly(2-ethyl-2-oxazoline) (PEOZ), and zwitterionic polymers like poly(carboxybetaine) (PCB).
Comparative Performance Data
The following tables summarize key performance indicators for this compound and its novel counterparts based on available preclinical data. It is important to note that direct head-to-head comparisons across all polymers in a single study are limited, and experimental conditions can vary.
| Polymer | Circulation Half-life (t½) | Key Findings |
| This compound | 5 - >30 hours | The circulation half-life is highly dependent on liposome composition, PEG density, and animal model.[2][3] For instance, some studies report a half-life of over 30 hours for PEG-coated liposomes.[2] |
| Poly(2-methyl-2-oxazoline) (PMOZ) | >15 hours; >30 hours | Liposomes coated with PMOZ exhibit circulation times comparable to or even exceeding those of PEGylated liposomes.[4] One study reported a half-life of over 30 hours.[2] |
| Poly(2-ethyl-2-oxazoline) (PEOZ) | >15 hours | Similar to PMOZ, PEOZ-coated liposomes demonstrate prolonged circulation, with performance on par with PEG-DSPE counterparts.[4] |
| Zwitterionic Polymers (e.g., PCB) | ~20 hours | Zwitterionic polymer-coated liposomes show extended circulation and, crucially, can avoid the accelerated blood clearance (ABC) phenomenon seen with PEG.[5] |
| Polymer | Protein Adsorption | Key Findings |
| This compound | Low | PEGylation significantly reduces protein adsorption compared to conventional liposomes, though it does not completely prevent the formation of a protein corona.[6] |
| Poly(2-ethyl-2-oxazoline) (PEOZ) | Extremely Low | Studies have shown that PEOxylated nanoparticles exhibit extremely low protein adsorption, similar to their PEGylated counterparts. |
| Zwitterionic Polymers (e.g., PCB) | Very Low | The highly hydrated nature of zwitterionic surfaces leads to strong resistance to protein fouling. |
| Polymer | Complement Activation | Key Findings |
| This compound | Can activate complement | PEGylated liposomes have been shown to activate the complement system, which can lead to hypersensitivity reactions.[1][7][8][9] |
| Poly(amino acid)s (PAA) | Potential for complement activation | Some studies suggest that PAA-coated liposomes may activate the complement system. |
| Zwitterionic Polymers (e.g., PCB) | Reduced complement activation | Zwitterionic coatings are generally associated with a reduced inflammatory response, including lower complement activation. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of performance data, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to benchmark stealth polymers.
In Vivo Circulation Half-Life Determination
This protocol outlines the steps to determine the pharmacokinetic profile of stealth liposomes in a rodent model.
-
Liposome Preparation and Radiolabeling:
-
Prepare liposomes incorporating the desired stealth polymer (e.g., this compound, PMOZ-DSPE) using a standard method such as thin-film hydration followed by extrusion.
-
Encapsulate a non-metabolizable, non-exchangeable radioactive marker, such as ¹⁴C-cholesteryl hexadecyl ether, or chelate a gamma-emitting radionuclide like ¹¹¹In to a lipid component.
-
Remove unencapsulated radiolabel by size-exclusion chromatography.
-
-
Animal Studies:
-
Administer a defined dose of the radiolabeled liposome formulation intravenously to a cohort of rodents (e.g., rats or mice).
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, and 48 hours) post-injection, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).
-
-
Sample Analysis:
-
Measure the radioactivity in each blood sample using a scintillation counter or a gamma counter.
-
Express the results as a percentage of the injected dose per milliliter of blood (%ID/mL).
-
-
Data Analysis:
-
Plot the %ID/mL against time on a semi-logarithmic scale.
-
Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life (t½).
-
In Vitro Protein Adsorption Assay
This protocol describes a method to quantify the amount of protein that adsorbs to the surface of stealth liposomes.
-
Liposome Preparation:
-
Prepare liposomes with the different polymer coatings as described above.
-
-
Incubation with Plasma:
-
Incubate a known concentration of liposomes with fresh plasma (e.g., human or mouse plasma) at 37°C for a specified time (e.g., 1 hour).
-
-
Separation of Liposomes from Unbound Protein:
-
Separate the liposomes from the plasma containing unbound proteins using a method such as size-exclusion chromatography or centrifugation.[6]
-
-
Protein Quantification:
-
Lyse the washed liposomes to release the adsorbed proteins.
-
Quantify the total protein amount using a standard protein assay, such as the bicinchoninic acid (BCA) assay or by running the samples on an SDS-PAGE gel followed by densitometry.
-
-
Data Analysis:
-
Express the results as the amount of protein adsorbed per mole of lipid (e.g., µg protein/µmol lipid).
-
Complement Activation Assay (CH50)
The CH50 assay is a functional test that measures the total activity of the classical complement pathway. Liposome-induced complement activation can be assessed by measuring the consumption of complement components from serum.
-
Reagent Preparation:
-
Assay Procedure:
-
Incubate the test liposomes (with different polymer coatings) with normal human serum for a defined period (e.g., 30 minutes at 37°C).
-
In a separate reaction, add the pre-incubated serum to the sensitized liposomes from the kit.
-
If complement has been activated by the test liposomes, its lytic activity on the kit's liposomes will be reduced.
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of complement consumption by comparing the results from serum incubated with test liposomes to a control serum incubated with buffer.
-
Visualizing the Benchmarking Process and Mechanisms
To better illustrate the relationships and workflows described, the following diagrams are provided.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. escholarship.org [escholarship.org]
- 3. Amphipathic polyethyleneglycols effectively prolong the circulation time of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface Engineering of Liposomes for Stealth Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Complement activation induced by PEG enhances humoral immune responses against antigens encapsulated in PEG-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 10. Complement | Binding Site [thermofisher.com]
- 11. alphalabs.co.uk [alphalabs.co.uk]
- 12. Complement Activity (CH50) | Others | Clinical Diagnostics Reagents | Products | Wako Pure Chemicals Diagnostics [diagnostic-wako.fujifilm.com]
- 13. Complement Activity (CH50) Assay Kit | Fujifilm [United States] [healthcaresolutions-us.fujifilm.com]
- 14. cedarlanelabs.com [cedarlanelabs.com]
Safety Operating Guide
Proper Disposal of DMPE-PEG2000: A Guide for Laboratory Professionals
[IMMEDIATE SAFETY AND LOGISTICAL INFORMATION]
This document provides a comprehensive, step-by-step guide for the proper disposal of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is essential for maintaining laboratory safety and environmental protection.[1] This guide is intended for researchers, scientists, and drug development professionals.
Core Principles of this compound Disposal
The foundation of safe chemical disposal lies in a thorough understanding of the compound and adherence to institutional and local regulations. Before initiating any disposal procedure, it is mandatory to consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific this compound product in use. The SDS contains definitive information on potential hazards, handling, and appropriate disposal methods.
A critical step in determining the correct disposal route is to evaluate for contamination. If the this compound waste is mixed with any substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be managed as hazardous waste. Always segregate non-hazardous waste from hazardous waste to prevent cross-contamination and ensure proper disposal for each waste stream.[2]
Quantitative Data Summary
The following table summarizes key information regarding the disposal of this compound.
| Parameter | Guideline | Rationale |
| Hazard Classification | Generally not classified as a hazardous waste.[1] | Based on available Safety Data Sheets. |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves. | To prevent skin and eye contact during handling. |
| Spill Response | Absorb with inert material (e.g., vermiculite, sand) and collect for disposal. | To safely contain and manage spills. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] | To prevent hazardous chemical reactions. |
| Storage of Waste | Tightly sealed, clearly labeled container in a cool, dry, well-ventilated area. | To ensure safety and proper identification of waste. |
| pH Range for Aqueous Waste Discharge | 5.5 - 9.0 (after neutralization) | To comply with typical municipal sewer discharge regulations and prevent corrosion of plumbing.[3] |
| Dilution Factor for Aqueous Waste | Minimum 100-fold with water.[3] | To significantly lower the chemical concentration before drain disposal. |
Detailed Disposal Protocol
This section provides a step-by-step methodology for the disposal of this compound. This protocol is a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) procedures.
Materials Required:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
-
Designated, leak-proof, and sealable waste container (e.g., high-density polyethylene (B3416737) bottle for liquids, sealed bag or container for solids).
-
Waste labels.
-
Inert absorbent material (e.g., vermiculite, sand) for spills.
-
Dilute basic solution (e.g., 5% sodium bicarbonate) for neutralization of aqueous solutions.
-
pH indicator strips or pH meter.
Step-by-Step Procedure:
-
Don Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE.
-
Assess the Waste Stream:
-
Solid Waste: If the this compound is in a pure, solid (powder) form and is uncontaminated, it can typically be disposed of in the regular laboratory trash, provided it is securely contained.
-
Aqueous Solutions: For solutions of this compound in water or buffers, proceed to the neutralization and dilution steps.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, it must be treated as chemical waste. Transfer the solution to a designated, labeled container for chemical waste pickup by your institution's EHS department.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be placed in a sealed bag and disposed of as solid laboratory waste.
-
-
Container Preparation for Chemical Waste:
-
Obtain a clean, dry, and chemically compatible waste container.
-
Affix a waste label to the container and fill in all required information, including the full chemical name ("this compound"), concentration (if in solution), and the date.
-
-
Waste Collection:
-
Perform all waste transfers in a well-ventilated area.
-
Carefully transfer the this compound waste into the designated container.
-
-
Neutralization and Dilution (for Aqueous Solutions):
-
pH Measurement: Use a pH meter or pH paper to check the initial pH of the aqueous solution.
-
Neutralization: If the pH is outside the range of 5.5-9.0, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate) while stirring until the pH is within the acceptable range.
-
Dilution: Once neutralized, dilute the solution with at least a 100-fold excess of water. For example, for every 10 mL of neutralized solution, use at least 1 liter of water.[3]
-
-
Disposal:
-
Solid Waste (Uncontaminated): Place the securely contained solid this compound in the regular laboratory trash.
-
Aqueous Solutions (Neutralized and Diluted): Pour the diluted solution down the sanitary sewer, followed by flushing with a copious amount of running water for several minutes. This is generally acceptable for non-hazardous materials, but always confirm with your institution's EHS guidelines.[4][5]
-
Chemical Waste: Securely seal the container for chemical waste. Store it in a designated satellite accumulation area. Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Mandatory Visualizations
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols established by your institution and local regulatory agencies. When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Navigating the Safe Handling of DMPE-PEG2000: A Comprehensive Guide for Laboratory Professionals
Essential guidance on personal protective equipment, operational protocols, and disposal for 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000).
This compound is a key reagent in the development of drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles. While it is not classified as a hazardous substance, adherence to proper laboratory safety protocols is paramount to ensure the well-being of researchers and maintain the integrity of experimental outcomes.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe and effective handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is not considered hazardous, the use of appropriate personal protective equipment is a fundamental aspect of good laboratory practice.[1] The following PPE is recommended to minimize exposure and prevent contamination.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from potential splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. While specific chemical resistance data for this compound is not available, nitrile gloves offer good resistance to a variety of chemicals commonly used in laboratory settings. It is advisable to change gloves immediately if they become contaminated. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | If there is a potential for aerosolization or handling large quantities, a risk assessment should be conducted to determine if respiratory protection is necessary. |
Operational and Handling Protocols
Proper handling techniques are crucial for maintaining the quality of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage. This compound is typically a white solid.
| Storage Condition | Temperature | Duration | Additional Notes |
| Solid | -20°C | Long-term | Keep container tightly sealed and protected from moisture.[1] |
| In Solvent | -80°C | Up to 6 months | Store in a tightly sealed container, protected from moisture.[2] |
| In Solvent | -20°C | Up to 1 month | Store in a tightly sealed container, protected from moisture.[2] |
Weighing and Reconstitution
-
Weighing: Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.
-
Reconstitution: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. Ensure the container is securely capped before mixing.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. Being prepared with clear and concise emergency procedures is critical.
Spill Cleanup
In the event of a spill, follow these steps:
-
Alert others: Inform colleagues in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Assess the situation: Determine the extent of the spill and the materials needed for cleanup.
-
Don appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.
-
Contain the spill: For solid spills, gently cover with absorbent material to prevent dust from becoming airborne. For liquid spills, use absorbent pads or granules to contain the liquid.
-
Clean the area:
-
Solid spill: Carefully sweep the material into a designated waste container. Avoid creating dust.
-
Liquid spill: Absorb the liquid with an inert material and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of waste: Dispose of all contaminated materials as chemical waste according to your institution's guidelines.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, should be disposed of as chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.
Visualizing the PPE Selection Workflow
The following diagram illustrates the logical steps for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
